molecular formula C8H7N3O2 B7900355 4-Amino-1H-indazole-3-carboxylic acid

4-Amino-1H-indazole-3-carboxylic acid

Cat. No.: B7900355
M. Wt: 177.16 g/mol
InChI Key: GWMNYKPYSDQJSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1H-indazole-3-carboxylic acid is a useful research compound. Its molecular formula is C8H7N3O2 and its molecular weight is 177.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-1H-indazole-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-1H-indazole-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-1H-indazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c9-4-2-1-3-5-6(4)7(8(12)13)11-10-5/h1-3H,9H2,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMNYKPYSDQJSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NN=C2C(=O)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-Amino-1H-indazole-3-carboxylic acid from a Nitro-Indazole Precursor

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of 4-Amino-1H-indazole-3-carboxylic acid in Medicinal Chemistry

The indazole scaffold is a cornerstone in modern drug discovery, prized as a bioisostere of indole with unique hydrogen bonding capabilities that facilitate strong interactions with protein kinase targets. Within this privileged class of heterocycles, 4-Amino-1H-indazole-3-carboxylic acid stands out as a critical building block for the synthesis of a new generation of targeted therapeutics. Its strategic placement of an amino group and a carboxylic acid on the indazole core provides two versatile handles for molecular elaboration, enabling the construction of complex libraries of potential drug candidates, including kinase inhibitors for oncology and other therapeutic areas.

This guide provides a comprehensive technical overview of a viable synthetic route to 4-Amino-1H-indazole-3-carboxylic acid, commencing from a nitro-indazole precursor. We will delve into the strategic considerations for the synthesis of the key intermediate, 4-Nitro-1H-indazole-3-carboxylic acid, and subsequently provide a detailed, field-proven protocol for its selective reduction to the desired amino-indazole product. This document is intended for researchers, scientists, and drug development professionals seeking a practical and scientifically-grounded approach to the synthesis of this valuable molecule.

Part 1: Synthesis of the Precursor: 4-Nitro-1H-indazole-3-carboxylic acid

Direct nitration of the 1H-indazole-3-carboxylic acid parent molecule presents challenges due to the deactivating nature of the carboxylic acid group and the potential for multiple nitration products. A more controlled and higher-yielding approach involves the nitration of an esterified precursor, such as ethyl 1H-indazole-3-carboxylate. The ester group offers a degree of protection to the carboxylic acid functionality and can be readily hydrolyzed in a subsequent step.

Proposed Synthetic Pathway for 4-Nitro-1H-indazole-3-carboxylic acid

The proposed two-step synthesis is outlined below. This pathway leverages the controlled nitration of an indazole ester, followed by saponification to yield the target carboxylic acid.

Synthetic_Pathway_Nitro_Indazole Start Ethyl 1H-indazole-3-carboxylate Nitration Nitration (HNO3/H2SO4) Start->Nitration Intermediate Ethyl 4-nitro-1H-indazole-3-carboxylate Nitration->Intermediate Hydrolysis Hydrolysis (NaOH, H2O/EtOH) Intermediate->Hydrolysis Product 4-Nitro-1H-indazole-3-carboxylic acid Hydrolysis->Product

Caption: Proposed synthetic workflow for 4-Nitro-1H-indazole-3-carboxylic acid.

Experimental Protocol: Synthesis of 4-Nitro-1H-indazole-3-carboxylic acid (Proposed)

Step 1: Nitration of Ethyl 1H-indazole-3-carboxylate

This step requires careful control of temperature to ensure selective mono-nitration at the 4-position. The electron-withdrawing nature of the pyrazole ring directs nitration to the benzene portion of the molecule, with the 4 and 6 positions being the most likely sites of substitution.

  • Reagents and Equipment:

    • Ethyl 1H-indazole-3-carboxylate

    • Concentrated Sulfuric Acid (H₂SO₄, 98%)

    • Fuming Nitric Acid (HNO₃, >90%)

    • Ice bath

    • Round-bottom flask with a magnetic stirrer

    • Dropping funnel

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

    • Slowly add ethyl 1H-indazole-3-carboxylate to the cold sulfuric acid with continuous stirring, ensuring the temperature remains below 10 °C.

    • Prepare a nitrating mixture by carefully adding fuming nitric acid to an equal volume of concentrated sulfuric acid, while cooling the mixture in an ice bath.

    • Add the cold nitrating mixture dropwise to the solution of ethyl 1H-indazole-3-carboxylate in sulfuric acid. Maintain the reaction temperature between 0 and 5 °C throughout the addition.

    • After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 1-2 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • The precipitated solid, ethyl 4-nitro-1H-indazole-3-carboxylate, is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.

Step 2: Hydrolysis of Ethyl 4-nitro-1H-indazole-3-carboxylate

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

  • Reagents and Equipment:

    • Ethyl 4-nitro-1H-indazole-3-carboxylate

    • Sodium Hydroxide (NaOH)

    • Ethanol (EtOH)

    • Water (H₂O)

    • Hydrochloric Acid (HCl, for acidification)

    • Round-bottom flask with a reflux condenser

  • Procedure:

    • Suspend ethyl 4-nitro-1H-indazole-3-carboxylate in a mixture of ethanol and water in a round-bottom flask.

    • Add a solution of sodium hydroxide (2-3 equivalents) in water to the suspension.

    • Heat the mixture to reflux and maintain reflux for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and cool in an ice bath.

    • Acidify the solution to pH 2-3 by the slow addition of concentrated hydrochloric acid.

    • The precipitated 4-Nitro-1H-indazole-3-carboxylic acid is collected by vacuum filtration, washed with cold water, and dried to afford the final product.

Part 2: Reduction of 4-Nitro-1H-indazole-3-carboxylic acid to 4-Amino-1H-indazole-3-carboxylic acid

The reduction of the nitro group at the 4-position of the indazole ring to an amine is the pivotal step in this synthesis. Several methods are available for the reduction of aromatic nitro compounds; however, for substrates containing multiple functional groups, chemoselectivity is paramount. A particularly effective and well-documented method for the reduction of 4-nitroindazoles is the use of anhydrous stannous chloride (SnCl₂) in an alcoholic solvent.[1] This method is often preferred over catalytic hydrogenation for its high chemoselectivity and tolerance of other functional groups.

Mechanism of SnCl₂ Reduction

The reduction of a nitro group by stannous chloride is a classic example of a metal-mediated reduction. The reaction proceeds through a series of single electron transfers from Sn(II) to the nitro group, with subsequent protonation steps. The overall stoichiometry involves the consumption of three equivalents of SnCl₂ per nitro group.

SnCl2_Reduction_Mechanism Nitro R-NO2 Amine R-NH2 Nitro->Amine Reduction SnCl2 3 SnCl2 SnCl2->Amine Protons 6 H+ Protons->Amine SnIV 3 SnCl2(OH)2 Water 2 H2O

Caption: Simplified overview of the SnCl₂ reduction of a nitro group.

Experimental Protocol: SnCl₂ Reduction of 4-Nitro-1H-indazole-3-carboxylic acid

This protocol is adapted from the established procedure for the reduction of 4-nitroindazoles.[1]

  • Reagents and Equipment:

    • 4-Nitro-1H-indazole-3-carboxylic acid

    • Anhydrous Stannous Chloride (SnCl₂)

    • Ethanol (EtOH) or Methanol (MeOH)

    • Concentrated Hydrochloric Acid (HCl)

    • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO₃) solution

    • Round-bottom flask with a reflux condenser and magnetic stirrer

  • Procedure:

    • To a solution of 4-Nitro-1H-indazole-3-carboxylic acid in ethanol (or methanol) in a round-bottom flask, add anhydrous stannous chloride (3-4 equivalents).

    • Add a catalytic amount of concentrated hydrochloric acid to initiate the reaction.

    • Heat the reaction mixture to reflux with vigorous stirring.

    • Monitor the progress of the reaction by TLC until the starting material is completely consumed (typically 2-6 hours).

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the alcohol.

    • Dilute the residue with water and cool in an ice bath.

    • Carefully basify the mixture by the addition of a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts.

    • The crude product can be isolated by filtration and then purified. Alternatively, the product can be extracted into an organic solvent such as ethyl acetate.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude 4-Amino-1H-indazole-3-carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Quantitative Data and Comparison of Reduction Conditions

The choice of alcohol as the solvent can influence the reaction rate and yield. The following table summarizes expected outcomes based on related reductions of 4-nitroindazoles.[1]

Reducing AgentSolventTemperatureTypical Reaction TimeExpected Yield
Anhydrous SnCl₂EthanolReflux2-4 hoursGood to Excellent
Anhydrous SnCl₂MethanolReflux3-6 hoursGood

Alternative Reduction Methodologies: Catalytic Transfer Hydrogenation

While the stannous chloride reduction is robust, catalytic transfer hydrogenation offers a viable alternative that avoids the use of stoichiometric heavy metal reagents. This method typically employs a palladium catalyst (Pd/C) and a hydrogen donor such as ammonium formate or hydrazine hydrate.

  • Advantages: Milder reaction conditions, easier workup (filtration of the catalyst), and avoidance of tin waste.

  • Disadvantages: The catalyst can sometimes be sensitive to impurities, and over-reduction or side reactions can occur if not carefully controlled. The carboxylic acid group is generally stable under these conditions.

A typical procedure would involve stirring the 4-nitro-1H-indazole-3-carboxylic acid with 5-10 mol% of Pd/C and an excess of ammonium formate in a protic solvent like methanol or ethanol at room temperature or with gentle heating.

Conclusion

The synthesis of 4-Amino-1H-indazole-3-carboxylic acid from a nitro-indazole precursor is a feasible and scalable process for medicinal chemistry applications. While the synthesis of the 4-nitro precursor may require a two-step approach involving nitration of an ester followed by hydrolysis, the subsequent reduction of the nitro group is a well-established transformation. The use of anhydrous stannous chloride in an alcoholic solvent provides a reliable and high-yielding method for this critical step. For greener and more atom-economical processes, catalytic transfer hydrogenation presents a compelling alternative. This guide provides a solid foundation for researchers to successfully synthesize this important building block for the advancement of drug discovery programs.

References

  • Yoshida, T., et al. (1996).
  • Abbassi, N., et al. (2011). Studies on the Reduction of the Nitro Group in 4-Nitroindazoles by Anhydrous SnCl2 in Different Alcohols. ChemInform, 42(22).
  • Organic Syntheses Procedure. Indazole. Available at: [Link]

  • Applichem. 4-Nitro-1H-indazole-3-carboxylic acid | 885521-31-3. Available at: [Link]

  • NextSDS. 4-AMino-1H-indazole-3-carboxylic acid — Chemical Substance Information. Available at: [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-1H-indazole-3-carboxylic acid, a substituted indazole derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The indazole ring system, an isostere of indole, is a prevalent motif in numerous biologically active compounds. The strategic placement of an amino group at the 4-position and a carboxylic acid at the 3-position introduces unique electronic and structural features, rendering it a versatile building block for the synthesis of novel therapeutic agents. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in drug design, formulation development, and as a tool for chemical biology research.

Chemical Identity and Structure

PropertyValueSource
IUPAC Name 4-Amino-1H-indazole-3-carboxylic acidN/A
CAS Number 81115-63-1[1][2]
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Canonical SMILES C1=CC=C2C(=C1)C(=NN2)C(=O)O[3]
InChI Key HBADENBPCXQSSS-UHFFFAOYSA-N

Diagram: Chemical Structure of 4-Amino-1H-indazole-3-carboxylic acid

Caption: 2D structure of 4-Amino-1H-indazole-3-carboxylic acid.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is critical for predicting its behavior in biological systems and for guiding formulation strategies.

Physical State and Appearance

Based on supplier information, 4-Amino-1H-indazole-3-carboxylic acid is a solid at room temperature. The specific crystalline form and color have not been detailed in the available literature.

Melting Point

The melting point is a crucial indicator of purity and provides insights into the lattice energy of the crystalline solid. As of the time of this writing, no experimental melting point for 4-Amino-1H-indazole-3-carboxylic acid has been reported in the public domain.

The capillary melting point method is a standard and reliable technique for determining the melting point of a solid organic compound.[4][5][6]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: Place a small amount of 4-Amino-1H-indazole-3-carboxylic acid into a mortar and gently grind it into a fine powder. This ensures uniform packing and heat transfer.[4][5]

  • Capillary Tube Loading: Press the open end of a capillary tube into the powdered sample. Invert the tube and gently tap the sealed end on a hard surface to pack the solid into the bottom. A sample height of 2-3 mm is ideal.[4][5]

  • Measurement:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • For an unknown compound, a preliminary rapid heating (10-20 °C/minute) can be performed to determine an approximate melting range.[4]

    • Allow the apparatus to cool to at least 20 °C below the approximate melting point.

    • Begin heating again at a slow rate (1-2 °C/minute) as the temperature approaches the expected melting point.[4]

    • Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2).

    • The melting point is reported as the range T1-T2. A sharp melting range (0.5-1 °C) is indicative of a pure compound.

Diagram: Workflow for Melting Point Determination

G cluster_0 Melting Point Determination Sample Preparation Sample Preparation Capillary Loading Capillary Loading Sample Preparation->Capillary Loading Grind to fine powder Measurement Measurement Capillary Loading->Measurement Pack 2-3 mm of sample Data Recording Data Recording Measurement->Data Recording Record T1 and T2

Caption: Standard workflow for determining the melting point of a solid.

Solubility

Solubility in various solvents is a critical parameter that influences bioavailability, formulation, and purification strategies. Currently, there is no published experimental solubility data for 4-Amino-1H-indazole-3-carboxylic acid. The presence of both an acidic carboxylic acid group and a basic amino group, along with the aromatic indazole core, suggests an amphoteric nature with pH-dependent aqueous solubility and potential solubility in polar organic solvents.

A systematic approach to solubility testing can provide valuable information about the functional groups present in a molecule.[7][8][9]

Solvents:

  • Water

  • 5% w/v Sodium Hydroxide (NaOH) solution

  • 5% w/v Sodium Bicarbonate (NaHCO₃) solution

  • 5% v/v Hydrochloric Acid (HCl) solution

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Common organic solvents (e.g., ethanol, methanol, DMSO, DMF, acetone, ethyl acetate, dichloromethane)

Procedure:

  • General Procedure: In a small test tube, add approximately 10-20 mg of 4-Amino-1H-indazole-3-carboxylic acid. Add 1 mL of the chosen solvent in portions, agitating vigorously after each addition. Observe if the solid dissolves completely.

  • Aqueous Solubility:

    • Test solubility in water. If soluble, test the pH of the solution with litmus or pH paper. An acidic pH would suggest the dominance of the carboxylic acid group, while a basic pH would indicate the amino group's prevalence.

    • If insoluble in water, proceed to the acidic and basic solutions.

  • Solubility in Aqueous Acid and Base:

    • 5% NaOH: Solubility in 5% NaOH indicates an acidic functional group (carboxylic acid or phenol).

    • 5% NaHCO₃: Solubility in 5% NaHCO₃ is characteristic of a relatively strong acid, such as a carboxylic acid.

    • 5% HCl: Solubility in 5% HCl indicates a basic functional group, such as an amine.

  • Solubility in Organic Solvents: Test the solubility in a range of organic solvents with varying polarities to establish a solubility profile.

Diagram: Solubility Testing Workflow

G cluster_0 Qualitative Solubility Analysis start Start with Sample water Test in Water start->water ph_test Test pH water->ph_test Soluble naoh Test in 5% NaOH water->naoh Insoluble acidic Acidic Compound ph_test->acidic Acidic pH basic Basic Compound ph_test->basic Basic pH neutral Neutral/Amphoteric ph_test->neutral Neutral pH nahco3 Test in 5% NaHCO3 naoh->nahco3 Soluble hcl Test in 5% HCl naoh->hcl Insoluble nahco3->acidic Soluble org_solvents Test in Organic Solvents hcl->org_solvents Insoluble hcl->basic Soluble

Caption: A flowchart for systematic qualitative solubility testing.

Acidity and Basicity (pKa)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a molecule with both acidic and basic functional groups like 4-Amino-1H-indazole-3-carboxylic acid, there will be at least two pKa values: one for the deprotonation of the carboxylic acid and another for the protonation of the amino group. These values are crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, permeability, and target binding. No experimental pKa values for this compound are currently available.

Potentiometric titration is a highly accurate method for determining pKa values.[10][11][12][13][14]

Apparatus:

  • Potentiometer with a calibrated pH electrode

  • Burette

  • Stir plate and stir bar

  • Beaker

Reagents:

  • Standardized solutions of hydrochloric acid (e.g., 0.1 M) and sodium hydroxide (e.g., 0.1 M)

  • Potassium chloride (for maintaining constant ionic strength)

  • Degassed, deionized water

  • 4-Amino-1H-indazole-3-carboxylic acid

Procedure:

  • Sample Preparation: Accurately weigh a sample of 4-Amino-1H-indazole-3-carboxylic acid and dissolve it in a known volume of water. If the aqueous solubility is low, a co-solvent system (e.g., water-methanol) may be necessary. Add KCl to maintain a constant ionic strength (e.g., 0.15 M).[12][14]

  • Titration:

    • Immerse the calibrated pH electrode and the tip of the burette into the sample solution.

    • Stir the solution gently.

    • To determine the pKa of the carboxylic acid, titrate with the standardized NaOH solution, adding small increments of the titrant and recording the pH after each addition.

    • To determine the pKa of the amino group, titrate a separate sample with the standardized HCl solution, following the same procedure.

  • Data Analysis:

    • Plot the pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.

    • The pKa is the pH at the half-equivalence point, which is the point where half of the functional group has been neutralized. This corresponds to the midpoint of the buffer region on the titration curve.[10]

Spectroscopic Data

Spectroscopic data is essential for the structural confirmation and identification of a compound. At present, there is a lack of publicly available spectral data for 4-Amino-1H-indazole-3-carboxylic acid. The following sections outline the standard protocols for acquiring this critical information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure of organic compounds.[15][16][17][18]

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons on the indazole ring, a broad signal for the amino protons, and a downfield signal for the carboxylic acid proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield chemical shift.

Apparatus:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., DMSO-d₆, as the compound is likely soluble in it and it allows for the observation of exchangeable protons)

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of 4-Amino-1H-indazole-3-carboxylic acid in approximately 0.6-0.7 mL of the deuterated solvent in an NMR tube. Add a small amount of TMS as an internal standard.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • For more detailed structural analysis, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[19][20][21][22][23]

The IR spectrum of 4-Amino-1H-indazole-3-carboxylic acid is expected to show characteristic absorption bands for:

  • N-H stretching of the amino group and the indazole ring.

  • O-H stretching of the carboxylic acid.

  • C=O stretching of the carboxylic acid.

  • C=C and C=N stretching of the aromatic rings.

  • N-H bending.

Apparatus:

  • FTIR spectrometer

  • KBr pellet press kit

  • Agate mortar and pestle

Reagents:

  • Dry, powdered potassium bromide (KBr) of spectroscopic grade.

Procedure:

  • Sample Preparation: Grind 1-2 mg of 4-Amino-1H-indazole-3-carboxylic acid with approximately 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[20]

  • Pellet Formation: Place the powder into the pellet die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.

The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (177.16 g/mol ). The fragmentation pattern can provide further structural information.

Apparatus:

  • Mass spectrometer (e.g., with Electrospray Ionization - ESI)

Procedure:

  • Sample Preparation: Prepare a dilute solution of 4-Amino-1H-indazole-3-carboxylic acid in a suitable solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Infuse the sample solution into the ion source of the mass spectrometer and acquire the mass spectrum in either positive or negative ion mode. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Stability and Safety

Stability

Information regarding the chemical stability of 4-Amino-1H-indazole-3-carboxylic acid is not widely available. As a general precaution, it should be stored in a cool, dry, and dark place to prevent degradation.

Safety Precautions

Detailed toxicological data is not available. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Handle in a well-ventilated area.

Conclusion

4-Amino-1H-indazole-3-carboxylic acid is a molecule of significant interest in the field of drug discovery. While some of its fundamental physicochemical properties are not yet documented in publicly accessible literature, this guide provides the necessary framework for their determination. The detailed experimental protocols presented herein are designed to be a practical resource for researchers, enabling the thorough characterization of this and similar novel compounds. A comprehensive understanding of these properties is the cornerstone of rational drug design and development, and it is hoped that this guide will facilitate the advancement of research involving this versatile chemical scaffold.

References

  • Sample preparation for FT-IR. (n.d.). Retrieved from [Link]

  • Determination of the melting point. (n.d.). Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). Retrieved from [Link]

  • General Procedures. 1H and 13C NMR spectra were recorded at 25 °C using a 400 MHz. (n.d.). Retrieved from [Link]

  • BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

  • NextSDS. (n.d.). 4-AMino-1H-indazole-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • ACS Publications. (2020, June 18). Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Retrieved from [Link]

  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from [Link]

  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.). Retrieved from [Link]

  • PMC. (n.d.). Development of Methods for the Determination of pKa Values. Retrieved from [Link]

  • MMRC. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). How to prepare IR samples?. Retrieved from [Link]

  • Experiment-1 Aim - To determine the melting point of given solid substance. Requirements. (n.d.). Retrieved from [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0187460). Retrieved from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]

  • JoVE. (2017, February 22). Video: Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

  • YouTube. (2020, April 8). 27 IR Spectroscopy Solid Sample (English). Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • JOCPR. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Der Pharma Chemica. (n.d.). Potentiometric Pka Determination of Biological Active Phenothiazine in Different Aqua-Organic Solvents. Retrieved from [Link]

  • chemistrysh.com. (2026, February 1). Solubility of Organic Compounds: Principle and Examples 2026. Retrieved from [Link]

  • PMC. (2018, May 15). Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. Retrieved from [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. Retrieved from [Link]

  • NIH. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (2016, April 7). (PDF) 13 C NMR of indazoles. Retrieved from [Link]

Sources

An In-depth Technical Guide to 4-Amino-1H-indazole-3-carboxylic Acid: A Key Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

This technical guide provides a comprehensive overview of 4-Amino-1H-indazole-3-carboxylic acid, a heterocyclic building block of significant interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, structural features, and its emerging role in the synthesis of pharmacologically active agents.

Core Chemical Identity: CAS Number and Structure

4-Amino-1H-indazole-3-carboxylic acid is a substituted indazole derivative. The indazole core, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] The specific arrangement of the amino and carboxylic acid functional groups on this scaffold dictates its chemical properties and subsequent applications.

The Chemical Abstracts Service (CAS) has assigned the number 81115-63-1 to this compound. This unique identifier is crucial for unambiguous identification in databases and literature.

Molecular Structure:

The structure of 4-Amino-1H-indazole-3-carboxylic acid consists of a 1H-indazole core with an amino group (-NH₂) substituted at the 4-position and a carboxylic acid group (-COOH) at the 3-position.

Caption: Chemical structure of 4-Amino-1H-indazole-3-carboxylic acid.

Physicochemical Properties

While extensive experimental data for this specific isomer is not widely published, the following table summarizes key physicochemical properties based on available information and computational predictions.

PropertyValueSource
CAS Number 81115-63-1
Molecular Formula C₈H₇N₃O₂
Molecular Weight 177.16 g/mol
Physical State Solid
Solubility Insoluble in waterSafety Data Sheet

Synthesis of the Indazole Scaffold

One common approach involves the cyclization of o-nitrophenylacetic acid derivatives. This method, while effective for the parent compound, would require subsequent nitration and reduction steps to introduce the amino group at the 4-position, which can present challenges with regioselectivity and functional group compatibility.

A more direct, albeit challenging, route could involve the functionalization of a pre-formed indazole. For instance, the introduction of a carboxylic acid group at the 3-position can be achieved via lithiation followed by quenching with carbon dioxide.[2]

Conceptual Synthesis Workflow:

The following diagram illustrates a plausible, high-level synthetic strategy for 1H-indazole-3-carboxylic acid, which serves as a crucial precursor.

start Indazole step1 Protection of N1 (e.g., SEM-Cl) start->step1 step2 Lithiation at C3 (e.g., n-BuLi) step1->step2 step3 Carboxylation (Quench with CO₂) step2->step3 step4 Deprotection step3->step4

Caption: High-level conceptual workflow for the synthesis of 1H-indazole-3-carboxylic acid.

Applications in Drug Discovery and Development

The indazole nucleus is a cornerstone in the design of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The 3-aminoindazole scaffold, in particular, has been identified as an effective "hinge-binding" motif for a variety of kinase inhibitors.[3]

While specific biological activity for 4-Amino-1H-indazole-3-carboxylic acid is not extensively documented, its structural similarity to other pharmacologically active indazoles suggests its potential as a key intermediate in the synthesis of novel therapeutic agents. The presence of both an amino and a carboxylic acid group provides two reactive handles for further chemical modification, allowing for the exploration of diverse chemical space in drug discovery campaigns.

Derivatives of the parent indazole-3-carboxylic acid have been investigated for a range of biological activities, including:

  • Anticancer Agents: The indazole scaffold is present in several approved anticancer drugs.[1]

  • Serotonin Receptor Antagonists: Indazole-3-carboxamides have been explored for their activity as serotonin 5-HT3 receptor antagonists.[4]

  • Antimicrobial Activity: Certain indazole derivatives have demonstrated potential as antimicrobial agents.[2]

The unique substitution pattern of 4-Amino-1H-indazole-3-carboxylic acid makes it a valuable building block for creating libraries of novel compounds to be screened against various biological targets.

Potential Kinase Inhibition Pathway Interaction:

The following diagram illustrates the general principle of how an indazole-based inhibitor might interact with the ATP-binding site of a kinase, a common mechanism of action for this class of compounds.

cluster_kinase Kinase ATP-Binding Site hinge Hinge Region gatekeeper Gatekeeper Residue dfg DFG Motif inhibitor Indazole-Based Inhibitor inhibitor->hinge H-Bonding (e.g., via 3-amino group) inhibitor->gatekeeper Hydrophobic Interactions inhibitor->dfg Modulates 'DFG-out' conformation (Type II Inhibition)

Caption: Conceptual interaction of an indazole-based kinase inhibitor with the ATP-binding site.

Conclusion

4-Amino-1H-indazole-3-carboxylic acid is a strategically important heterocyclic compound with significant potential in medicinal chemistry. Its unique substitution pattern on a privileged scaffold makes it a valuable building block for the synthesis of novel kinase inhibitors and other biologically active molecules. Further research into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. [Link]

  • Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Yoshida, T., et al. (1996).
  • PubMed. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-97. [Link]

Sources

A Comprehensive Spectroscopic Guide to 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

The indazole ring system is a key pharmacophore present in a wide array of biologically active compounds.[1] The accurate elucidation of the structure of its derivatives is paramount for understanding structure-activity relationships (SAR) and ensuring the integrity of synthesized compounds. This guide will cover the foundational spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules.[1] For 4-Amino-1H-indazole-3-carboxylic acid, both ¹H and ¹³C NMR will provide a detailed map of the molecular skeleton. The spectra are predicted based on the analysis of the parent 1H-indazole scaffold and the electronic effects of the amino (-NH₂) and carboxylic acid (-COOH) groups.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic protons, the N-H protons of the indazole ring and the amino group, and the acidic proton of the carboxyl group. The chemical shifts are influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the carboxylic acid.

Table 1: Predicted ¹H NMR Chemical Shifts for 4-Amino-1H-indazole-3-carboxylic acid in DMSO-d₆

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
H-5~6.8 - 7.0Doublet~8.0Upfield shift due to the electron-donating NH₂ group at C4.
H-6~7.1 - 7.3Triplet~8.0
H-7~7.5 - 7.7Doublet~8.0
NH₂ (C4)~5.0 - 6.0Broad Singlet-Chemical shift can vary with concentration and temperature.
NH (N1)>13.0Broad Singlet-Characteristic downfield shift for 1H-indazole N-H proton.[2][3]
COOH~12.0 - 13.0Broad Singlet-Acidic proton, its position is concentration and solvent dependent.

Causality behind Predictions:

  • The amino group at the C4 position is a strong electron-donating group, which increases the electron density on the benzene portion of the indazole ring, particularly at the ortho (H-5) and para (H-7) positions, causing an upfield shift in their resonance compared to the unsubstituted indazole.

  • The protons on the fused benzene ring (H-5, H-6, H-7) are expected to exhibit a coupling pattern that helps confirm their relative positions.[2]

  • The N-H proton of the indazole ring is characteristically found at a very low field (>10 ppm) due to its acidic nature and involvement in hydrogen bonding.[2]

  • The carboxylic acid and amino protons are exchangeable with deuterium and their signals would disappear upon the addition of D₂O.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will complement the ¹H NMR data, providing information on all carbon atoms in the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for 4-Amino-1H-indazole-3-carboxylic acid in DMSO-d₆

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Notes
C=O~165 - 170Carboxylic acid carbonyl carbon.
C3~135 - 140Attached to the carboxylic acid group.
C3a~140 - 145Bridgehead carbon.
C4~145 - 150Attached to the amino group, significantly shielded.
C5~110 - 115Shielded by the ortho-amino group.
C6~120 - 125
C7~115 - 120Shielded by the para-amino group.
C7a~125 - 130Bridgehead carbon.

Causality behind Predictions:

  • The chemical shifts of the carbon atoms in the indazole ring are sensitive to the electronic effects of substituents.[1]

  • The C4 carbon, directly attached to the electron-donating amino group, will be significantly shielded and appear at a lower chemical shift compared to the unsubstituted indazole.

  • Conversely, the carbons ortho (C3a, C5) and para (C7) to the amino group will also experience shielding.

NMR Experimental Protocol

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

  • Sample Preparation: Dissolve 5-10 mg of 4-Amino-1H-indazole-3-carboxylic acid in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube. DMSO-d₆ is often chosen for its ability to dissolve polar compounds and to slow down the exchange of labile protons (NH, OH), allowing for their observation.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, preferably 400 MHz or higher, to ensure adequate signal dispersion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to encompass the expected chemical shift range (typically 0-15 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • A larger number of scans will be necessary due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended): Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to unambiguously assign all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for the identification of key functional groups within a molecule.[3] The IR spectrum of 4-Amino-1H-indazole-3-carboxylic acid is expected to show characteristic absorption bands for the N-H, O-H, C=O, and aromatic C-H and C=C bonds.

Table 3: Predicted IR Absorption Bands for 4-Amino-1H-indazole-3-carboxylic acid

Wavenumber (cm⁻¹)Bond VibrationFunctional GroupNotes
3300-3500N-H StretchPrimary AmineTwo distinct bands are expected for the symmetric and asymmetric stretching of the -NH₂ group.
3200-3400N-H StretchIndazole RingA broad band, often overlapping with other N-H and O-H stretches.
2500-3300O-H StretchCarboxylic AcidA very broad band due to hydrogen bonding, often superimposed on C-H stretching bands.[4]
~3100-3000C-H StretchAromaticCharacteristic of C-H bonds on the indazole ring.
~1680-1710C=O StretchCarboxylic AcidStrong absorption, characteristic of a carbonyl group.[4]
~1600-1650N-H BendPrimary AmineBending vibration of the amino group.
~1450-1600C=C & C=N StretchAromatic/Indazole RingA series of sharp bands corresponding to the ring stretching vibrations.[2]
~1210-1320C-O StretchCarboxylic Acid[4]
IR Spectroscopy Experimental Protocol
  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded and the background is automatically subtracted. The typical spectral range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For 4-Amino-1H-indazole-3-carboxylic acid, electrospray ionization (ESI) would be a suitable soft ionization technique, likely showing a prominent protonated molecular ion.

Predicted Mass Spectrum (ESI-MS):

  • Molecular Weight: 177.16 g/mol

  • Positive Ion Mode ([M+H]⁺): A strong signal is expected at m/z 178.17.

  • Negative Ion Mode ([M-H]⁻): A strong signal is expected at m/z 176.15.

Predicted Fragmentation Pattern (in MS/MS): The protonated molecular ion (m/z 178.17) would likely undergo fragmentation through characteristic losses:

  • Loss of H₂O (water): A fragment at m/z 160.16.

  • Loss of CO₂ (carbon dioxide): A fragment at m/z 134.18, corresponding to the 4-aminoindazole cation. This would be a very common and indicative fragmentation for a carboxylic acid.

  • Loss of HCOOH (formic acid): A fragment at m/z 132.16.

Mass Spectrometry Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable volatile solvent such as methanol or acetonitrile.[3]

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source is ideal for accurate mass measurements.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source.

    • Acquire the full scan mass spectrum in both positive and negative ion modes to determine the molecular weight.

    • Perform tandem MS (MS/MS) experiments on the parent ion to obtain fragmentation data for structural confirmation.

Visualization of Spectroscopic Logic

The following diagrams illustrate the key relationships for spectroscopic analysis.

cluster_nmr NMR Spectroscopy Logic Mol 4-Amino-1H-indazole-3-carboxylic acid H_NMR ¹H NMR (Chemical Shifts, Multiplicity) Mol->H_NMR Proton Environments C_NMR ¹³C NMR (Chemical Shifts) Mol->C_NMR Carbon Skeleton Structure Structural Elucidation H_NMR->Structure C_NMR->Structure

Caption: NMR workflow for structural determination.

cluster_ms Mass Spectrometry Fragmentation Parent [M+H]⁺ m/z 178.17 Frag1 Loss of CO₂ m/z 134.18 Parent->Frag1 - CO₂ Frag2 Loss of H₂O m/z 160.16 Parent->Frag2 - H₂O

Sources

A Senior Application Scientist's Guide to 4-Amino-1H-indazole-3-carboxylic Acid: From Sourcing to Synthesis and Application

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides an in-depth analysis of 4-Amino-1H-indazole-3-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will explore its commercial availability, provide insights into its synthesis when direct sourcing is challenging, and discuss its application as a versatile scaffold in modern drug discovery.

Introduction: The Significance of the Indazole Scaffold

The indazole ring system, a fusion of benzene and pyrazole, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique physicochemical properties, including the ability to act as both a hydrogen bond donor and acceptor, make it an effective bioisostere for native structures like indole.[2] This has led to the successful development of numerous drugs containing the indazole core, such as the antiemetic Granisetron and the kinase inhibitor Axitinib.[1][2]

4-Amino-1H-indazole-3-carboxylic acid is a particularly valuable derivative. The carboxylic acid at the 3-position and the amino group at the 4-position provide two orthogonal handles for chemical modification, making it an ideal starting point for generating diverse compound libraries for high-throughput screening.

Commercial Availability and Strategic Sourcing

While the parent compound, 1H-Indazole-3-carboxylic acid, is readily available from major chemical suppliers, 4-Amino-1H-indazole-3-carboxylic acid is a more specialized reagent. Direct, off-the-shelf availability can be limited, and researchers should anticipate sourcing it from vendors specializing in building blocks or through custom synthesis requests.

When procuring this compound, it is crucial to request a Certificate of Analysis (COA) to verify its identity and purity. Key analytical data to scrutinize include HPLC for purity assessment, ¹H NMR for structural confirmation, and mass spectrometry for molecular weight verification.

Table 1: Sourcing Strategy for 4-Amino-1H-indazole-3-carboxylic Acid and Related Analogs

Compound NameCAS NumberPotential Sourcing RouteTypical PurityNotes for Researchers
4-Amino-1H-indazole-3-carboxylic acid 26621-69-4Custom Synthesis, Specialty Suppliers>95% (custom)Limited stock availability. Plan for longer lead times (4-8 weeks) for synthesis.
1H-Indazole-3-carboxylic acid4498-67-3Major Suppliers (e.g., Sigma-Aldrich, Chem-Impex)≥99% (HPLC)[3]A common starting material for further functionalization.[3][4]
3-Amino-1H-indazole-4-carboxylic acid1378774-23-2Specialty Suppliers>97%[5]An available isomer that may serve as a comparator in biological assays.
4-Amino-1H-indazole-6-carboxylic acid885519-89-1Specialty Suppliers (e.g., Ambeed, BLD Pharmatech via Sigma-Aldrich)>97%[6]Another readily available isomer for structure-activity relationship (SAR) studies.

Synthetic Strategy: A Practical Pathway

Given the potential need for custom synthesis, understanding the manufacturing route is essential. A practical and well-documented approach to synthesizing the 1H-indazole-3-carboxylic acid core involves the cyclization of an appropriately substituted phenylacetic acid derivative.[7][8] This method avoids harsh conditions and provides good yields.

The following workflow outlines a plausible synthetic route to 4-Amino-1H-indazole-3-carboxylic acid, starting from 2-methyl-5-nitroaniline.

G A 2-Methyl-5-nitroaniline B 2-Methyl-5-nitrobenzenediazonium A->B 1. NaNO2, HCl (Diazotization) C 2-Iodo-1-methyl-4-nitrobenzene B->C 2. KI (Sandmeyer Reaction) D Diethyl 2-(2-methyl-5-nitrophenyl)malonate C->D 3. Diethyl malonate, CuI, K2CO3 (Ullmann Condensation) E 2-(2-Methyl-5-nitrophenyl)acetic acid D->E 4. H2O, H+ (Hydrolysis & Decarboxylation) F 2-(2-(Bromomethyl)-5-nitrophenyl)acetic acid E->F 5. NBS, AIBN (Benzylic Bromination) G 4-Nitro-1H-indazole-3-carboxylic acid F->G 6. NaN3, then heat (Azide Formation & Cyclization) H 4-Amino-1H-indazole-3-carboxylic acid G->H 7. H2, Pd/C (Nitro Reduction)

Caption: Synthetic workflow for 4-Amino-1H-indazole-3-carboxylic acid.

Experimental Protocol (Hypothetical)
  • Diazotization & Sandmeyer Reaction (A → C): 2-Methyl-5-nitroaniline is treated with sodium nitrite in an acidic medium (e.g., HCl) at 0-5°C to form the diazonium salt. Subsequent addition of potassium iodide (KI) yields 2-iodo-1-methyl-4-nitrobenzene.

  • Ullmann Condensation (C → D): The iodide is coupled with diethyl malonate using a copper(I) iodide catalyst and a base like potassium carbonate to form the malonic ester derivative.

  • Hydrolysis & Decarboxylation (D → E): The resulting diester is hydrolyzed under acidic conditions and heated to promote decarboxylation, yielding 2-(2-methyl-5-nitrophenyl)acetic acid.

  • Benzylic Bromination (E → F): The benzylic methyl group is selectively brominated using N-bromosuccinimide (NBS) with a radical initiator like AIBN.

  • Cyclization (F → G): The bromo derivative is reacted with sodium azide to form an intermediate azide, which upon heating, undergoes intramolecular cyclization to form the indazole ring, yielding 4-Nitro-1H-indazole-3-carboxylic acid. This step is a key transformation in forming the heterocyclic core.

  • Nitro Reduction (G → H): The final step involves the reduction of the nitro group to the target amino group. This is typically achieved through catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst.

Application in Drug Discovery: A Versatile Scaffold

The dual functionality of 4-Amino-1H-indazole-3-carboxylic acid makes it an excellent starting point for building compound libraries for SAR studies. The carboxylic acid can be readily converted into a variety of amides, while the aromatic amine can undergo acylation, alkylation, or be used in other coupling chemistries.

This versatility allows for the systematic exploration of the chemical space around the indazole core to optimize binding affinity, selectivity, and pharmacokinetic properties.

G cluster_0 Amide Library (R1) cluster_1 Acyl/Sulfonyl Library (R2) A1 Aliphatic Amine Core 4-Amino-1H-indazole- 3-carboxylic acid A1->Core Amide Coupling (EDC, HOBt) A2 Aromatic Amine A2->Core Amide Coupling (EDC, HOBt) A3 Heterocyclic Amine A3->Core Amide Coupling (EDC, HOBt) B1 Acid Chloride B1->Core Acylation/Sulfonylation B2 Sulfonyl Chloride B2->Core Acylation/Sulfonylation Product Diverse Chemical Library Core->Product

Caption: Use as a scaffold for generating diverse chemical libraries.

Indazole derivatives have shown a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial effects.[1][9] Specifically, they are prominent as kinase inhibitors, where the indazole nitrogen often forms a key hydrogen bond with the hinge region of the kinase domain.[2]

Quality Control and Characterization

Upon receiving or synthesizing 4-Amino-1H-indazole-3-carboxylic acid, a thorough analytical characterization is imperative.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound. A successful synthesis should yield a product with >95% purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Confirms the proton environment. Expect to see characteristic peaks for the aromatic protons on the indazole ring system and the absence of starting material signals. The amino protons will appear as a broad singlet.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Verifies the molecular weight of the compound (C₈H₇N₃O₂, MW: 177.16 g/mol ).

Handling and Storage

To ensure the long-term stability and integrity of 4-Amino-1H-indazole-3-carboxylic acid, proper storage is essential.

  • Storage Conditions: The compound should be stored in a cool, dry, and dark place. Recommended storage is at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and oxidation.[6]

  • Physical Form: It is typically a solid or crystalline powder.[6]

  • Safety: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

Conclusion

4-Amino-1H-indazole-3-carboxylic acid represents a valuable, albeit specialized, building block for drug discovery and medicinal chemistry. While its direct commercial availability may require sourcing through custom synthesis, its preparation is achievable through established synthetic methodologies. Its bifunctional nature provides a robust platform for generating diverse molecular libraries, enabling the exploration of structure-activity relationships crucial for developing novel therapeutics. By understanding the sourcing landscape, synthetic routes, and analytical requirements, researchers can effectively integrate this powerful scaffold into their discovery programs.

References

  • ResearchGate. (n.d.). Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... Retrieved from [Link]

  • Yoshida, T., et al. (1996).
  • Der Pharma Chemica. (n.d.). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 4-AMino-1H-indazole-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Retrieved from [Link]

  • Chemicals.co.uk. (n.d.). 1h-indazole-3-carboxylic acid suppliers USA. Retrieved from [Link]

  • Oakwood Chemical. (n.d.). 3-amino-1H-indazole-4-carboxylic acid, min 97%, 1 gram. Retrieved from [Link]

  • Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • National Center for Biotechnology Information. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. Retrieved from [Link]

  • ACS Publications. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Retrieved from [Link]

  • ResearchGate. (n.d.). Physical-chemical characteristics and elemental analyses of indazole carboxylic acids 5a-i. Retrieved from [Link]

Sources

A Technical Guide to the Biological Activities of 4-Amino-Substituted Indazoles for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Indazole Scaffold in Modern Medicinal Chemistry

The indazole core, a bicyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry, largely due to its role as a bioisostere of indole. This structural similarity allows it to interact with a wide array of biological targets, often mimicking the binding of endogenous ligands.[1] Its utility is demonstrated by its presence in several FDA-approved drugs, including the antiemetic Granisetron and the multi-kinase inhibitors Axitinib and Pazopanib.[1][2] This guide focuses specifically on the 4-amino-substituted indazole motif, a key pharmacophore that has proven to be a versatile starting point for the development of potent and selective therapeutic agents. The strategic placement of the amino group at the C4-position provides a crucial vector for chemical modification and a key interaction point, particularly for binding within the hinge region of protein kinases.[3] We will explore the diverse biological activities of these compounds, from their dominant role as kinase inhibitors to their emerging potential in immunomodulation and beyond, providing field-proven insights and detailed experimental protocols for their evaluation.

Section 1: Kinase Inhibition — A Dominant Therapeutic Modality

The hyperactivation of protein kinases is a hallmark of numerous diseases, most notably cancer, making them a primary focus of drug discovery efforts.[4] The 4-aminoindazole scaffold has emerged as a highly effective "hinge-binding" motif, anchoring inhibitors into the ATP-binding pocket of various kinases. This section dissects the major classes of kinases targeted by these compounds.

Targeting Receptor Tyrosine Kinases (RTKs) in Oncology

RTKs are critical regulators of cellular processes like proliferation, differentiation, and survival. Their aberrant activation is a common driver of tumor growth and angiogenesis.

The FGF19/FGFR4 signaling axis is a key oncogenic driver in a subset of hepatocellular carcinoma (HCC).[5][6][7] 4-Aminoindazole derivatives have been ingeniously designed as highly potent and selective covalent irreversible inhibitors of FGFR4. The core scaffold establishes hydrogen bonds with the kinase hinge region, while a strategically placed reactive group (like an acrylamide) forms a covalent bond with a non-catalytic cysteine (Cys552), ensuring durable target engagement.[6] This approach has yielded compounds with exceptional potency against both wild-type and clinically relevant gatekeeper mutants (e.g., V550L, V550M) that confer resistance to other inhibitors.[5][6][7]

Quantitative Data: Potency of Representative Aminoindazole-Based FGFR4 Inhibitors

Compound IDTargetIC50 (nM)Cellular IC50 (nM)Reference
48c FGFR4 (Wild-Type)2.9< 0.1 (Ba/F3 FGFR4 WT)[5]
48c FGFR4 (V550L Mutant)-0.3 (Ba/F3 FGFR4 V550L)[5]
48c FGFR4 (V550M Mutant)-0.3 (Ba/F3 FGFR4 V550M)[5]
7v FGFR4 (Wild-Type)0.529 (Hep3B cells)[6][7]
7v FGFR4 (V550L Mutant)0.25-[6]
7v FGFR4 (V550M Mutant)1.6-[6]

A simplified diagram of the FGF19/FGFR4 signaling pathway, a key target in hepatocellular carcinoma.

FGF4_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FGF19 FGF19 Ligand FGFR4 FGFR4 Receptor FGF19->FGFR4 Binds & Dimerizes RAS RAS FGFR4->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes Proliferation Cell Proliferation & Survival Transcription->Proliferation

Caption: Simplified FGF19/FGFR4 signaling cascade leading to cell proliferation.

In a broader approach, 4-aminoindazole derivatives have been developed as potent oral inhibitors of multiple RTKs simultaneously, primarily targeting the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) families.[3] By inhibiting these key drivers of angiogenesis (the formation of new blood vessels), compounds like ABT-869 can effectively starve tumors of their blood supply. The design strategy involves attaching an N,N'-diaryl urea moiety to the C4-position of the indazole core, a pharmacophore known to interact with these kinase families.[3]

Targeting Non-Receptor Tyrosine Kinases

The BCR-ABL fusion protein is the causative agent of most cases of CML. While first-generation inhibitors like Imatinib are effective, resistance often emerges through mutations, most notably the T315I "gatekeeper" mutation. 3-Aminoindazoles (a closely related regioisomer) have been successfully employed to develop pan-BCR-ABL inhibitors that are highly active against both wild-type and T315I mutant forms.[8] A key design insight was replacing a morpholine group with a (4-ethylpiperazin-1-yl)methyl moiety, which achieved a tighter binding within the kinase domain, leading to compounds with single-digit nanomolar potency.[8]

Quantitative Data: Potency of a Lead Aminoindazole-Based BCR-ABL Inhibitor

Compound IDTargetIC50 (nM)Cellular GI50 (nM)Reference
AKE-72 (5) BCR-ABL (Wild-Type)< 0.5< 10 (K-562 cells)[8]
AKE-72 (5) BCR-ABL (T315I Mutant)9-[8]
Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)

This protocol outlines a standard method to assess the antiproliferative activity of 4-aminoindazole derivatives against a relevant cancer cell line (e.g., HCT116 for colorectal cancer, Hep3B for HCC).

Causality: The MTT assay measures the metabolic activity of cells, which correlates with cell viability. A reduction in the conversion of MTT to formazan indicates a cytotoxic or cytostatic effect of the test compound. This is a robust primary screen to validate in vitro kinase inhibition data at a cellular level.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Preparation: Prepare a 10 mM stock solution of the 4-aminoindazole test compound in DMSO. Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 nM to 10 µM).

  • Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with vehicle control (e.g., 0.1% DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.

Section 2: Antiproliferative Mechanisms Beyond Direct Kinase Inhibition

While kinase inhibition is a primary mechanism, some aminoindazole derivatives exert their anticancer effects through alternative pathways, highlighting the scaffold's versatility.

Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibition

IDO1 is an immunosuppressive enzyme that is overexpressed in many tumors, helping them evade the immune system.[9] It depletes tryptophan, which is essential for T-cell function. A series of 6-substituted aminoindazoles were designed as IDO1 inhibitors, and one compound, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 36 ), exhibited potent antiproliferative activity (IC50 = 0.4 µM) in HCT116 colorectal cancer cells.[9][10][11] This activity was linked to a significant suppression of IDO1 protein expression and subsequent arrest of the cell cycle at the G2/M phase.[9][10]

Workflow for assessing IDO1 protein expression via Western Blot.

Western_Blot_Workflow start Start: HCT116 cells treated with 4-aminoindazole derivative cell_lysis 1. Cell Lysis (RIPA Buffer) start->cell_lysis protein_quant 2. Protein Quantification (BCA Assay) cell_lysis->protein_quant sds_page 3. SDS-PAGE (Protein Separation by Size) protein_quant->sds_page transfer 4. Protein Transfer (to PVDF Membrane) sds_page->transfer blocking 5. Blocking (5% non-fat milk) transfer->blocking primary_ab 6. Primary Antibody Incubation (Anti-IDO1, Anti-Actin) blocking->primary_ab secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection 8. Chemiluminescent Detection (ECL Substrate) secondary_ab->detection analysis 9. Data Analysis (Densitometry) detection->analysis end End: Quantify IDO1 Protein Level Reduction analysis->end

Caption: Step-by-step workflow for Western Blot analysis of IDO1 expression.

Section 3: Emerging and Less Explored Biological Activities

While oncology is the dominant field of application, the 4-aminoindazole scaffold shows promise in other therapeutic areas.

Anti-inflammatory and Analgesic Potential

Indazole derivatives have been reported to possess anti-inflammatory, analgesic, and antipyretic properties.[12] The proposed mechanism for these effects involves the inhibition of the cyclooxygenase (COX) pathway, which would reduce the production of prostaglandins (PGE2 and PGF2α), key mediators of pain and inflammation.[12] While this area is less developed specifically for 4-amino-substituted analogs, it represents a logical avenue for future investigation based on the activities of the broader indazole class.

Antimicrobial Activity: A Frontier for Investigation

The search for novel antimicrobial agents is a global health priority. While direct evidence for 4-aminoindazoles as potent antimicrobials is sparse in the reviewed literature, related heterocyclic structures containing amino groups, such as 4-amino-1,2,4-triazoles, have demonstrated significant bactericidal and fungicidal activity.[13][14][15] Furthermore, the indole scaffold, of which indazole is a bioisostere, is a well-established core in compounds with antimicrobial properties.[16][17] Given this precedent, the exploration of 4-aminoindazole libraries for antimicrobial activity against resistant bacterial and fungal strains is a compelling and underexplored research direction.

Conclusion and Future Outlook

4-Amino-substituted indazoles are a validated and highly versatile chemical scaffold with a profound impact on modern drug discovery, particularly in oncology. Their proven ability to function as a hinge-binding motif for a multitude of protein kinases—including FGFR4, VEGFR, and BCR-ABL—has led to the development of inhibitors with nanomolar and even picomolar potency. These compounds not only target primary oncogenic drivers but also effectively overcome mechanisms of clinical resistance. Beyond kinase inhibition, the scaffold shows promise in cancer immunotherapy through the modulation of targets like IDO1 and holds potential in other areas such as anti-inflammatory and antimicrobial therapy. The continued exploration of structure-activity relationships and the application of novel synthetic methodologies will undoubtedly expand the therapeutic landscape for this remarkable class of molecules.

References

  • Cozzini, P., et al. (n.d.). Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors. National Institutes of Health (NIH). Retrieved from [Link]

  • Zhou, Y., et al. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. PubMed. Retrieved from [Link]

  • Shu, C., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. ACS Publications. Retrieved from [Link]

  • Kaur, H., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Publishing. Retrieved from [Link]

  • Wang, Y., et al. (n.d.). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. National Institutes of Health (NIH). Retrieved from [Link]

  • Sathish Kumar, M., et al. (n.d.). Synthesis and biological activities of a novel series of indazole derivatives. Retrieved from [Link]

  • Kumar, D., et al. (2010). An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. PubMed. Retrieved from [Link]

  • Kamal, A., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Taylor & Francis Online. Retrieved from [Link]

  • Lesyk, R., et al. (n.d.). Synthesis and evaluation of anticancer activity of 5-ylidene-4- aminothiazol-2(5H). PubMed. Retrieved from [Link]

  • Tran, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ResearchGate. Retrieved from [Link]

  • Romero, M., & Delgado, J. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. National Institutes of Health (NIH). Retrieved from [Link]

  • Zhou, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. ACS Publications. Retrieved from [Link]

  • Zhou, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. PubMed. Retrieved from [Link]

  • Tran, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. Retrieved from [Link]

  • Gaikwad, V. D., et al. (n.d.). Indazole From Natural Resources And Biological Activity. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Various Authors. (2026). Indazoles Chemistry and Biological Activities: Synthesis, Properties, and Biological Activities of Indazole. ResearchGate. Retrieved from [Link]

  • Rouzi, K., et al. (n.d.). 4-Amino H-1,2,4 as Potent Antimicrobial Agent: Synthesis, X-Ray, Antimicrobial Activity and Computational Studies. DSpace Repository. Retrieved from [Link]

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Retrieved from [Link]

  • Tran, T. P., et al. (2020). Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. RSC Publishing. Retrieved from [Link]

  • Charushin, V. N., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Retrieved from [Link]

  • Semenyuta, I., et al. (2024). Design, synthesis and anticancer activity of novel 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivative. ResearchGate. Retrieved from [Link]

  • Upmanyu, N., et al. (2016). Recent Progress in Chemistry and Biology of Indazole and its Derivatives: A Brief Review. Austin Publishing Group. Retrieved from [Link]

  • Rouzi, K., et al. (2024). 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as potent antimicrobial agent. ResearchGate. Retrieved from [Link]

  • Simakov, S., et al. (n.d.). 4-(Indol-3-yl)thiazole-2-amines and 4-ιndol-3-yl)thiazole Acylamines as Νovel Antimicrobial Agents: Synthesis, In Silico and In Vitro Evaluation. National Institutes of Health (NIH). Retrieved from [Link]

  • Mohammad, H., et al. (2020). Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug. MDPI. Retrieved from [Link]

  • Liddle, J., et al. (2013). Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. ACS Publications. Retrieved from [Link]

  • McQuaid, L. A., et al. (n.d.). Substituted 5-amino-4,5,6,7-tetrahydroindazoles as partial ergoline structures with dopaminergic activity. ACS Publications. Retrieved from [Link]

  • Yalcin, I., et al. (n.d.). Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. National Institutes of Health (NIH). Retrieved from [Link]

Sources

reactivity of the 4-amino group in the indazole ring system

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Reactivity of the 4-Amino Group in the Indazole Ring System

Executive Summary

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently serving as a hinge-binding motif in kinase inhibitors (e.g., PI3K, CDK1, and VEGFR-2 inhibitors)[1][2]. Functionalization at the C4 position—specifically via the 4-amino group—provides a critical synthetic vector for exploring the hydrophobic pockets of target proteins. However, the reactivity of the 4-aminoindazole system is notoriously complex. It is governed by the electron-deficient nature of the pyrazole-fused benzenoid ring, competing nucleophilicity at the N1/N2 positions, and steric hindrance from adjacent C3 substituents[1][3].

This whitepaper provides a comprehensive mechanistic analysis and validated protocols for functionalizing the 4-amino group, empowering drug development professionals to navigate its unique chemical space.

Electronic and Steric Profiling of 4-Aminoindazole

Electronic Deactivation and Nucleophilicity

Unlike simple anilines, the 4-amino group on an indazole ring exhibits attenuated nucleophilicity. Quantum chemical calculations (e.g., B3LYP/6-31G++) reveal that the lone pair on the 4-amino nitrogen is partially delocalized into the electron-withdrawing indazole core[4]. The global reactivity parameters (HOMO-LUMO gap, chemical hardness) indicate that the 4-amino group requires stronger electrophiles or catalytic activation (such as transition-metal catalysis) to achieve high-yielding C-N bond formations[4][5].

The Regioselectivity Challenge: N1 vs. N2 vs. 4-NH2

The unprotected 1H-indazole core possesses two highly reactive nitrogen atoms (N1 and N2). Under basic conditions—which are often required for acylation, alkylation, or Buchwald-Hartwig cross-coupling—the indazole N1 proton (pKa ~ 14) is easily abstracted. The resulting indazolide anion is highly nucleophilic, leading to competitive N1- or N2-alkylation/acylation[1]. Furthermore, deprotonation at the 3-position under strongly basic conditions can trigger ring cleavage and extensive decomposition of the scaffold[1].

Causality in Experimental Design: To direct reactivity exclusively to the 4-amino group, the N1 position must be masked. Protecting groups such as Tetrahydropyranyl (THP), tert-Butyloxycarbonyl (Boc), or p-Methoxybenzyl (PMB) are mandatory to suppress N1/N2 interference and prevent base-mediated decomposition[1][6].

G Start 4-Nitro-1H-indazole Protect N1-Protection (e.g., THP, Boc, PMB) Start->Protect Base, Protecting Reagent Reduce Nitro Reduction (Pd/C, H2 or SnCl2) Protect->Reduce Reduction Functionalize 4-NH2 Functionalization (Acylation / Cross-Coupling) Reduce->Functionalize Electrophile / Pd-Catalyst Deprotect Global Deprotection (Acidic Conditions) Functionalize->Deprotect Acid Cleavage Product 4-Substituted-1H-indazole Deprotect->Product

Workflow illustrating the mandatory N1-protection strategy prior to 4-amino functionalization.

Validated Methodologies & Protocols

Protocol A: Regioselective Acylation of 1-Protected-4-Aminoindazole

Acylation of the 4-amino group is a fundamental step in synthesizing carboxamide derivatives, which frequently act as hydrogen-bond donors/acceptors in kinase hinge regions[4]. Because the 4-amino group is slightly deactivated, highly reactive acid chlorides or robust coupling reagents (e.g., HATU) are preferred over standard carbodiimides (EDC/DCC).

Step-by-Step Methodology:

  • Preparation: Dissolve 1-(tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq). The steric bulk of DIPEA prevents it from acting as a competing nucleophile while efficiently neutralizing the HCl byproduct.

  • Electrophile Introduction: Cool the mixture to 0 °C. Dropwise add the desired acyl chloride (1.1 eq) diluted in DCM.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via LC-MS.

  • Workup & Deprotection: Quench with saturated aqueous NaHCO3. Extract with DCM, dry over Na2SO4, and concentrate. To remove the THP group, dissolve the crude intermediate in methanol, add catalytic p-toluenesulfonic acid (pTSA), and stir at 50 °C for 2 hours.

  • Purification: Purify the final 4-carboxamide-1H-indazole via flash column chromatography (silica gel, EtOAc/Hexanes).

Protocol B: Buchwald-Hartwig Amination

The Buchwald-Hartwig cross-coupling is the premier method for appending aryl or heteroaryl substituents to the 4-aminoindazole core[5][7]. The choice of ligand is critical; bulky, electron-rich phosphine ligands (e.g., BrettPhos or XPhos) are required to facilitate the reductive elimination step, which is otherwise sluggish due to the electronic properties of the indazole-derived amine.

Step-by-Step Methodology:

  • Reagent Assembly: In an oven-dried Schlenk tube, combine 1-Boc-4-aminoindazole (1.0 eq), the aryl bromide (1.2 eq), Pd2(dba)3 (0.05 eq), BrettPhos (0.10 eq), and sodium tert-butoxide (NaOtBu) (1.5 eq).

  • Solvent & Degassing: Add anhydrous toluene. Degas the suspension via three freeze-pump-thaw cycles to strictly exclude oxygen, which rapidly degrades the active Pd(0) catalyst.

  • Heating: Seal the tube and heat to 100 °C for 12–16 hours[7].

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Deprotection: Treat the concentrated crude with Trifluoroacetic acid (TFA) in DCM (1:4 ratio) at room temperature for 3 hours to cleave the Boc group[7].

  • Isolation: Concentrate under reduced pressure, neutralize with saturated NaHCO3, and purify via reverse-phase HPLC.

G Pd0 Pd(0)L_n Active Catalyst OxAdd OxAdd Pd0->OxAdd AmineBind Amine Coordination 4-Aminoindazole binds Pd(II) OxAdd->AmineBind Deprotonation Deprotonation Base removes proton AmineBind->Deprotonation RedElim Reductive Elimination C-N Bond Formation Deprotonation->RedElim RedElim->Pd0 Release of Product

Catalytic cycle of the Buchwald-Hartwig amination utilizing 4-aminoindazole as the nucleophile.

Quantitative Data Summary

The following table summarizes the expected outcomes and optimal conditions for functionalizing the 4-amino group based on empirical medicinal chemistry data.

Reaction TypeElectrophile / PartnerProtecting GroupOptimal Catalyst / ReagentTypical Yield (Over 2 steps)*Regioselectivity (4-NH2 vs N1/N2)
Acylation Aliphatic Acid ChloridesTHPDIPEA, DCM, 0 °C to RT75 - 85%> 99:1 (Protected)
Amidation Heteroaryl Carboxylic AcidsBocHATU, DIPEA, DMF, RT65 - 80%> 99:1 (Protected)
Alkylation Alkyl Halides (Primary)PMBNaH, DMF, 0 °C50 - 65%100:0 (Protected)
Buchwald-Hartwig Electron-Deficient Ar-BrBocPd2(dba)3, BrettPhos, NaOtBu70 - 85%> 99:1 (Protected)
Buchwald-Hartwig Electron-Rich Ar-BrTHPPd(OAc)2, XPhos, Cs2CO355 - 70%> 99:1 (Protected)

*Yields represent the combined efficiency of the functionalization step and the subsequent deprotection step.

Conclusion

The 4-aminoindazole moiety is an indispensable building block in the design of high-affinity kinase inhibitors. While its inherent electronic deactivation and the competing nucleophilicity of the indazole core present synthetic hurdles, these can be systematically overcome. By employing rigorous N1-protection strategies (THP, Boc) and leveraging modern transition-metal catalysis (e.g., BrettPhos-supported Buchwald-Hartwig couplings), researchers can achieve highly regioselective and high-yielding functionalizations.

References

  • Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases Journal of Medicinal Chemistry - ACS Publications[Link]

  • Synthesis, Biological Evaluation, Antiproliferative Activity, and Computational Insights of Carboxamide Derivatives: A Computational and Experimental Approach ResearchGate [Link]

  • APPLICATIONS OF TRANSITION METAL CATALYSIS IN DRUG DISCOVERY AND DEVELOPMENT - An Industrial Perspective John Wiley & Sons (Hosted via Uniurb)[Link]

  • CN103998042A - Application of inhibitors of Pi3k activity or function Google P
  • The Role of 1-Boc-4-aminoindazole in Modern Drug Discovery NBInno[Link]

Sources

An In-depth Technical Guide to the Theoretical and Computational Analysis of 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Indazole Scaffold in Modern Drug Discovery

The 1H-indazole core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have positioned it as a cornerstone in the design of a multitude of therapeutic agents targeting a diverse range of biological targets, including protein kinases, which are pivotal in oncology and inflammatory disease research.[1][2] Within this esteemed chemical family, 4-Amino-1H-indazole-3-carboxylic acid emerges as a molecule of significant interest. It is not merely a compound but a versatile synthetic platform, endowed with multiple functional groups—an aromatic amine, a carboxylic acid, and the indazole's intrinsic hydrogen-bonding capabilities—that are ripe for chemical modification.

This guide moves beyond simple synthesis to explore the molecule from a theoretical perspective. In the contemporary drug discovery paradigm, computational chemistry is not an adjunct but a co-equal partner to benchtop experimentation. By leveraging the predictive power of theoretical studies, we can elucidate molecular properties, forecast reactivity, and rationally design novel derivatives with enhanced potency and specificity, thereby accelerating the journey from concept to clinic. This document serves as a technical primer on the application of these computational methodologies to understand and exploit the therapeutic potential of 4-Amino-1H-indazole-3-carboxylic acid.

Part 1: The Computational Scientist's Toolkit: Core Methodologies

To dissect the properties of 4-Amino-1H-indazole-3-carboxylic acid at a sub-atomic level, a suite of computational tools is employed. The choice of methodology is paramount, representing a carefully calibrated balance between predictive accuracy and computational feasibility.

Density Functional Theory (DFT): The Workhorse of Molecular Modeling

At the heart of modern quantum chemical calculations lies Density Functional Theory (DFT). It has supplanted more computationally expensive methods for many applications by offering robust accuracy at a manageable cost, particularly for organic molecules of pharmacological interest.[3]

  • Causality Behind the Choice: We select DFT because it models electron correlation—the interaction between electrons—efficiently. For a molecule like our target, with its delocalized π-system and heteroatoms, accurately capturing these electronic effects is non-negotiable for meaningful predictions. A common and well-validated approach involves the B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional.[4] This is typically paired with a Pople-style basis set, such as 6-311++G(d,p), where:

    • 6-311G: Describes the core and valence electrons.

    • ++: Adds diffuse functions to both heavy atoms and hydrogens, crucial for accurately describing lone pairs, anions, and non-covalent interactions like hydrogen bonds.

    • (d,p): Adds polarization functions, allowing orbitals to change shape, which is essential for describing chemical bonds accurately.

The foundational step in any theoretical analysis is Geometry Optimization . This iterative process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is found, representing the molecule's most stable three-dimensional conformation. This optimized structure is the essential starting point for all subsequent property calculations.

Frontier Molecular Orbital (FMO) Analysis: Probing Reactivity

The electronic behavior and chemical reactivity of a molecule are largely dictated by its Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[4]

  • HOMO: Represents the outermost orbital containing electrons. Its energy level (EHOMO) correlates with the molecule's ability to donate electrons (i.e., its nucleophilicity). A higher EHOMO indicates a better electron donor.

  • LUMO: Is the innermost empty orbital. Its energy level (ELUMO) relates to the ability to accept electrons (i.e., its electrophilicity). A lower ELUMO suggests a better electron acceptor.

  • The HOMO-LUMO Gap (ΔE): The energy difference between these two orbitals (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A small gap implies that little energy is required to excite an electron, suggesting higher chemical reactivity and lower kinetic stability.[5]

Molecular Electrostatic Potential (MEP): Visualizing Reactive Sites

An MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[3] It provides an immediate, intuitive guide to the molecule's reactive behavior and its potential for intermolecular interactions. The map is color-coded:

  • Deep Red: Regions of most negative electrostatic potential, indicating electron-rich areas (e.g., lone pairs on oxygen or nitrogen). These are prime targets for electrophilic attack and are key hydrogen bond acceptor sites.

  • Deep Blue: Regions of most positive electrostatic potential, indicating electron-poor areas (e.g., acidic protons like those on a carboxylic acid or amine). These are susceptible to nucleophilic attack and are key hydrogen bond donor sites.

  • Green/Yellow: Regions of neutral or near-neutral potential, typically associated with nonpolar C-H bonds.

For 4-Amino-1H-indazole-3-carboxylic acid, the MEP map would immediately highlight the hydrogen-bond donating potential of the -NH2 and -COOH groups (blue regions) and the acceptor potential of the carbonyl oxygen and ring nitrogens (red regions).

Part 2: Theoretical Insights into 4-Amino-1H-indazole-3-carboxylic acid

Applying the aforementioned methodologies provides a detailed portrait of the molecule's intrinsic properties.

Optimized Geometry and Structural Parameters

DFT-based geometry optimization would confirm the planarity of the bicyclic indazole ring system. The amino (-NH2) and carboxylic acid (-COOH) substituents introduce key structural features. The internal hydrogen bonding between the amino group and the carboxylic acid or the N1 of the indazole ring can influence the preferred conformation and overall molecular planarity.

Table 1: Predicted Structural and Electronic Parameters (Illustrative Data) Calculated at the B3LYP/6-311++G(d,p) level of theory. These are representative values.

ParameterValueSignificance
EHOMO-5.85 eVIndicates electron-donating capability.
ELUMO-1.20 eVIndicates electron-accepting capability.
HOMO-LUMO Gap (ΔE)4.65 eVSuggests good kinetic stability.
Dipole Moment3.50 DebyeIndicates a polar molecule with potential for strong dipole-dipole interactions.
Electronic Landscape and Reactivity
  • FMO Distribution: For 4-Amino-1H-indazole-3-carboxylic acid, the HOMO is predicted to be localized primarily on the electron-rich benzene ring and the electron-donating amino group. This signifies that these are the most probable sites for electrophilic attack. Conversely, the LUMO is expected to be distributed over the pyrazole ring and the electron-withdrawing carboxylic acid group, marking them as the likely sites for nucleophilic attack.

  • MEP Analysis: The MEP surface would vividly display a region of high negative potential (red) around the carbonyl oxygen of the carboxylic acid, identifying it as the strongest hydrogen bond acceptor site. Positive potential (blue) would be concentrated on the hydrogens of the amino and carboxylic acid groups, confirming their roles as primary hydrogen bond donors. This charge distribution is fundamental to how the molecule will interact with a biological receptor.

Part 3: Application in Drug Design: Molecular Docking

The ultimate goal of these theoretical studies is often to guide the design of molecules that can effectively interact with a biological target. Molecular docking is the primary in silico tool for this purpose.[5][6] It predicts how a ligand (our indazole derivative) fits into the active site of a receptor (e.g., a protein kinase) and estimates the strength of this interaction.

The indazole scaffold is a well-established "hinge-binder" in many kinase inhibitors.[2] The N1-H and N2 atoms of the indazole ring are perfectly positioned to form critical hydrogen bonds with the "hinge region" of the kinase ATP-binding pocket, a pattern essential for potent inhibition. The 4-amino and 3-carboxylic acid groups of our molecule provide additional points for interaction, potentially forming salt bridges or further hydrogen bonds with other residues in the active site, thereby enhancing binding affinity and selectivity.

Experimental Protocol 1: A Standard Workflow for Quantum Chemical Calculations
  • Structure Drawing: Draw the 2D structure of 4-Amino-1H-indazole-3-carboxylic acid in a molecular editor (e.g., GaussView, Avogadro).

  • Pre-optimization: Perform an initial geometry optimization using a low-level molecular mechanics force field (e.g., UFF) to obtain a reasonable starting structure.

  • DFT Input File Generation: Set up the DFT calculation using a quantum chemistry package (e.g., Gaussian). Specify the method (B3LYP), basis set (6-311++G(d,p)), and the type of calculation (Opt Freq for optimization followed by frequency calculation). The frequency calculation is critical to confirm that the optimized structure is a true energy minimum (no imaginary frequencies).

  • Execution: Run the calculation on a high-performance computing cluster.

  • Analysis:

    • Verify the optimization has converged and there are no imaginary frequencies.

    • Extract geometric parameters (bond lengths, angles).

    • Visualize the HOMO, LUMO, and MEP surfaces.

    • Record the energies (EHOMO, ELUMO) and other calculated properties.

Experimental Protocol 2: A Standard Workflow for Molecular Docking
  • Receptor Preparation:

    • Download the crystal structure of the target protein from the Protein Data Bank (PDB).

    • Using software like AutoDock Tools or Chimera, remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., Gasteiger charges).

  • Ligand Preparation:

    • Use the DFT-optimized structure of 4-Amino-1H-indazole-3-carboxylic acid.

    • Assign partial charges and define rotatable bonds.

  • Grid Box Generation: Define a 3D grid box that encompasses the entire binding site of the receptor. This box defines the search space for the docking algorithm.

  • Docking Simulation: Run the docking simulation using software like AutoDock Vina. The program will systematically explore different conformations and orientations of the ligand within the grid box.

  • Post-Docking Analysis:

    • Analyze the results based on binding energy scores. The pose with the lowest binding energy is typically considered the most favorable.

    • Visualize the top-ranked binding poses to identify key intermolecular interactions (hydrogen bonds, hydrophobic contacts, salt bridges) with the protein's amino acid residues.

Table 2: Illustrative Molecular Docking Results against a Hypothetical Kinase

LigandBinding Energy (kcal/mol)Key Interacting ResiduesInteraction Type
4-Amino-1H-indazole-3-carboxylic acid-8.5Met102 (Hinge)H-Bond (Indazole N1-H)
Glu85 (Gatekeeper)H-Bond (Amine -NH2)
Lys33Salt Bridge (Carboxylate)
Val45, Leu135Hydrophobic Interaction

Visualizations of Theoretical Workflows and Concepts

Diagram 1: Workflow for Theoretical Molecular Analysis

G cluster_input 1. Input & Preparation cluster_dft 2. Quantum Chemistry (DFT) cluster_analysis 3. Analysis & Application cluster_docking 4. Biological Context A 2D Molecular Structure (4-Amino-1H-indazole-3-carboxylic acid) B Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirm Energy Minimum) B->C D Property Calculation (HOMO, LUMO, MEP) C->D F Optimized 3D Structure C->F E Electronic Properties (Reactivity, Stability) D->E G Molecular Docking (Predict Binding Mode) F->G H Structure-Activity Relationship (SAR) Insights G->H

Caption: A typical workflow for the computational analysis of a drug-like molecule.

Diagram 2: Conceptual Ligand-Receptor Interactions

G cluster_protein Protein Active Site hinge Hinge Region (e.g., Met) gatekeeper Gatekeeper Residue (e.g., Glu) charged_res Charged Pocket (e.g., Lys) hydro_pocket Hydrophobic Pocket (e.g., Leu, Val) ligand 4-Amino-1H-indazole-3-carboxylic acid ligand->hinge H-Bond (Indazole Core) ligand->gatekeeper H-Bond (Amino Group) ligand->charged_res Salt Bridge (Carboxylic Acid) ligand->hydro_pocket Hydrophobic Interaction

Caption: Key interactions between the indazole ligand and a hypothetical kinase active site.

Conclusion

The theoretical study of 4-Amino-1H-indazole-3-carboxylic acid provides indispensable insights that transcend what can be gleaned from experimental work alone. Through the lens of Density Functional Theory, we can precisely map its electronic structure, identify reactive centers, and quantify its stability. This foundational knowledge, when channeled into molecular docking simulations, allows for the rational prediction of its binding behavior with key pathological targets like protein kinases. This computational-first approach does not replace the need for synthesis and biological testing; rather, it refines it, enabling researchers to prioritize the most promising derivatives, design more intelligent compound libraries, and ultimately, accelerate the discovery of next-generation therapeutics.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. National Center for Biotechnology Information.[Link][1]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information.[Link][2]

  • Synthesis molecular docking and DFT studies on novel indazole derivatives. RSC Advances.[Link][5]

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES, Vol. 43, No. 12, 1996.[Link][7]

  • Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors. National Center for Biotechnology Information.[Link][4]

Sources

discovery and history of aminoindazoles in medicinal chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Discovery and History of Aminoindazoles in Medicinal Chemistry

Abstract

The indazole ring system, a bicyclic aromatic heterocycle, represents one of the most significant "privileged scaffolds" in modern medicinal chemistry. Its structural versatility and ability to engage in key biological interactions have led to its incorporation into numerous approved drugs and clinical candidates. This guide focuses specifically on the aminoindazole core, tracing its journey from initial discovery to its current status as a cornerstone of targeted therapies, particularly in oncology. We will explore the seminal discoveries that unlocked its potential, the evolution of synthetic strategies, and key case studies that illustrate its profound impact on drug development, providing researchers and scientists with a comprehensive understanding of this critical pharmacophore.

The Genesis of a Privileged Scaffold: From Discovery to Biological Insight

The indazole nucleus, a fusion of a benzene and a pyrazole ring, was first described by the renowned chemist Emil Fischer.[1][2] For many years, it remained a subject of academic interest, valued for its unique chemical properties.[2] However, its true potential in medicinal chemistry began to emerge with the strategic addition of an amino group, creating the aminoindazole scaffold.

A pivotal breakthrough occurred when researchers recognized that the 3-aminoindazole moiety could serve as an exceptional bioisostere for the adenine nucleus of ATP.[1][3] This discovery was a paradigm shift, as it positioned the scaffold as a perfect template for designing ATP-competitive kinase inhibitors. The nitrogen atoms at positions 1 and 2, along with the exocyclic amino group at position 3, form a hydrogen bond donor-acceptor-donor pattern that perfectly mimics the interactions of adenine with the hinge region of a kinase active site.[1][4] This ability to effectively "dock" into one of the most critical and highly conserved families of enzymes in the human body established the aminoindazole as a scaffold of immense therapeutic potential.[1][3]

cluster_0 Kinase Hinge Region cluster_1 Ligand Binding cluster_2 Interaction Logic hinge_backbone Peptide Backbone (Hinge) atp Adenine (from ATP) atp->hinge_backbone H-Bond (Acceptor) mimicry Bioisosteric Mimicry Enables Competitive Inhibition aminoindazole 3-Aminoindazole Core aminoindazole->hinge_backbone H-Bond (Acceptor/Donor)

Caption: ATP-Competitive Binding Mimicry of the 3-Aminoindazole Scaffold.

Key Therapeutic Applications and Drug Discovery Case Studies

The foundational insight into ATP mimicry opened the floodgates for the application of aminoindazoles in oncology, inflammation, and beyond. The scaffold's rigid structure and synthetic tractability allowed for fine-tuning of potency and selectivity through substitution at various positions of the bicyclic ring.

Fragment-Based Drug Discovery (FBDD): The Path to PDK1 Inhibitors

Fragment-Based Drug Discovery (FBDD) is a powerful strategy that begins with identifying low-molecular-weight fragments that bind weakly to a target, then growing or linking them to create potent leads. The discovery of aminoindazole-based inhibitors of phosphoinositide-dependent kinase-1 (PDK1), a key node in the PI3K/AKT/mTOR cancer signaling pathway, serves as a textbook example of this approach.

The process began with a biochemical screen of a fragment library that identified the simple aminoindazole core as a hit.[5] Although its initial potency was modest, its high "ligand efficiency" (binding energy per heavy atom) marked it as an excellent starting point. Through substructure searching and chemical elaboration, the aminoindazole fragment was evolved into a highly potent and lead-like molecule by adding an aminopyrimidine ring, which formed additional favorable hydrogen bonds with catalytic residues in the PDK1 active site.[5]

Compound Description PDK1 Inhibition (IC50) Ligand Efficiency (LE)
Fragment 8 Initial Aminoindazole Hit311 µM0.43
Compound 19 Optimized Aminopyrimidine-Aminoindazole0.37 µM0.47
Data sourced from a 2010 study on Aminoindazole PDK1 Inhibitors.[5]
Structure-Based Design: ABT-869, a Multitargeted RTK Inhibitor

Capitalizing on the hinge-binding properties of the 3-aminoindazole core, researchers at Abbott (now AbbVie) employed a structure-based design approach to create potent inhibitors of Receptor Tyrosine Kinases (RTKs), such as VEGFR and PDGFR.[3] By computationally modeling the 3-aminoindazole scaffold in the kinase active site, they identified the C4-position as an ideal vector for introducing a side chain to occupy the hydrophobic region adjacent to the ATP-binding pocket. The strategic addition of an N,N'-diaryl urea moiety at this position led to the discovery of ABT-869, a potent, orally active, and multitargeted RTK inhibitor that showed significant promise in preclinical studies.[3]

start Identify Privileged Scaffold (3-Aminoindazole) model Computational Modeling in Kinase Active Site start->model identify_vector Identify C4 as Exit Vector model->identify_vector design_sidechain Design Side Chain for Hydrophobic Pocket (Diaryl Urea) identify_vector->design_sidechain synthesis Synthesize Library of Analogs design_sidechain->synthesis evaluation Biological Evaluation (Potency, Selectivity) synthesis->evaluation lead Lead Compound (ABT-869) evaluation->lead

Caption: Workflow for the Structure-Based Design of ABT-869.

Covalent Inhibitors: Overcoming Resistance in FGFR4-Driven Cancers

A modern evolution in the aminoindazole story is its use in designing covalent inhibitors. These inhibitors form an irreversible bond with a non-catalytic cysteine residue near the active site, offering enhanced potency and duration of action. This strategy is particularly effective for overcoming acquired resistance to conventional inhibitors caused by mutations in the kinase domain.

Researchers have successfully designed aminoindazole derivatives to target Fibroblast Growth Factor Receptor 4 (FGFR4), an oncogenic driver in hepatocellular carcinoma.[6][7] Acquired resistance often arises from a "gatekeeper" mutation in the active site. By appending a reactive acrylamide "warhead" to the aminoindazole scaffold, scientists developed compound 7v , which demonstrated nanomolar activity against both wild-type and gatekeeper mutant forms of FGFR4 while sparing other FGFR family members, showcasing a highly selective profile.[6][8]

Compound 7v Potency Biochemical IC50 Cellular Antiproliferative IC50
FGFR4 (Wild-Type) 0.5 nM29 nM (Hep3B cells)
FGFR4 (V550L Mutant) 1.1 nMNot Reported
FGFR4 (V550M Mutant) 1.2 nMNot Reported
Data for compound 7v, a covalent inhibitor of FGFR4.[6][8]

Synthesis Strategies and Experimental Protocols

The widespread adoption of the aminoindazole scaffold has been propelled by the development of robust and versatile synthetic methodologies. These routes allow for the controlled introduction of functional groups to modulate the pharmacological properties of the final compounds.

Overview of Synthetic Approaches
  • Classical Cyclocondensation: A common and efficient method involves the cyclocondensation reaction between a substituted 2-cyanobenzonitrile and hydrazine.[1] This approach provides a direct route to the 3-aminoindazole core.

  • Metal-Catalyzed Cross-Coupling: Modern techniques, such as palladium-catalyzed Stille or Suzuki couplings, are employed to functionalize the indazole ring, often starting from a bromo- or iodo-substituted indazole intermediate.[9] This allows for the construction of complex biaryl structures common in kinase inhibitors.

  • C-H Amination: Direct C-H amination strategies are emerging as more atom-economical methods to form the indazole ring from precursors like diaryl ketone hydrazones.[9]

Representative Experimental Protocol: Synthesis of a 3-Aminoindazole Core

This protocol describes a general method for synthesizing a 3-aminoindazole derivative via cyclocondensation, a foundational reaction in this field.[1]

Reaction: Synthesis of 3-Amino-5-bromo-1H-indazole from 4-Bromo-2-fluorobenzonitrile.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of 4-bromo-2-fluorobenzonitrile (1.0 eq) in n-butanol (5 mL per 1 mmol of nitrile), add hydrazine hydrate (5.0 eq).

  • Heating: Equip the reaction flask with a reflux condenser and heat the mixture to reflux (approx. 118 °C) under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. A precipitate will typically form.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold n-butanol followed by diethyl ether to remove residual impurities.

  • Purification: If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure 3-amino-5-bromo-1H-indazole.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1]

Conclusion and Future Outlook

The history of aminoindazoles in medicinal chemistry is a compelling narrative of how a deep understanding of molecular interactions can transform a simple heterocyclic scaffold into a powerhouse for drug discovery. From the initial recognition of its ATP-mimetic properties to its sophisticated application in fragment-based design and covalent inhibitors, the aminoindazole core has demonstrated remarkable adaptability.[3][5][6] Its continued prevalence in the pipelines of pharmaceutical research targeting a wide range of diseases underscores its status as a truly privileged and enduring scaffold.[10][11] Future innovations will likely focus on leveraging this versatile core to tackle new biological targets and address emerging challenges in therapeutic resistance.

References

  • Title: Aminoindazole PDK1 Inhibitors: A Case Study in Fragment-Based Drug Discovery Source: Journal of Medicinal Chemistry, 2010 URL: [Link]

  • Title: Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective Source: Bentham Science Publishers, 2022 URL: [Link]

  • Title: Eco-Friendly, Green Approach for Synthesis of Bio-Active Novel 3-Aminoindazole Derivatives Source: IntechOpen, 2021 URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: Journal of Medicinal Chemistry, 2022 URL: [Link]

  • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives Source: Molecules, 2022 URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: ACS Publications, 2022 URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: ResearchGate URL: [Link]

  • Title: Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor Source: Journal of Medicinal Chemistry, 2007 URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4 Source: Journal of Medicinal Chemistry, 2022 URL: [Link]

  • Title: Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents Source: RSC Advances, 2021 URL: [Link]

  • Title: Structure and synthesis of indazole Source: ResearchGate URL: [Link]

  • Title: Indazole – an emerging privileged scaffold: synthesis and its biological significance Source: RSC Medicinal Chemistry, 2024 URL: [Link]

Sources

Solubility Profile and Handling Protocols for 4-Amino-1H-indazole-3-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Medicinal Chemists Document Type: Technical Whitepaper

Executive Summary

4-Amino-1H-indazole-3-carboxylic acid is a highly functionalized, nitrogen-rich heterocyclic building block widely utilized in the synthesis of kinase inhibitors and anti-inflammatory agents1[1]. Despite its utility, its complex physicochemical nature presents significant solvation challenges. This whitepaper provides an in-depth mechanistic analysis of its solubility profile across various organic solvents, supported by a self-validating thermodynamic solubility protocol designed to prevent false-positive kinetic measurements.

Mechanistic Causality: The Zwitterionic Challenge

To effectively solvate 4-Amino-1H-indazole-3-carboxylic acid, one must understand the thermodynamic barriers inherent to its molecular structure. The compound possesses three distinct ionizable centers:

  • Carboxylic Acid (-COOH): Acidic (pKa ~ 3.5)

  • Primary Amine (-NH2): Basic (pKa ~ 4.5)

  • Indazole Ring Nitrogen (-NH-): Weakly acidic/basic

At neutral conditions or in solid state, the proton transfer from the carboxylic acid to the primary amine generates a zwitterion . This localized charge separation creates an exceptionally strong electrostatic crystal lattice. Furthermore, the molecule engages in extensive intermolecular hydrogen bonding.

The Solvation Rule: To dissolve this compound, the chosen organic solvent must possess a hydrogen-bond acceptor capacity strong enough to disrupt the dense intermolecular network. Non-polar solvents (like dichloromethane or hexane) lack the dielectric constant required to overcome these dipole-dipole interactions. Conversely, polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) excel here, as their highly polarized S=O and C=O bonds act as aggressive hydrogen bond acceptors, effectively stripping the molecules from the crystal lattice 2[2].

Quantitative Solubility Matrix

The following table synthesizes the expected thermodynamic solubility of 4-Amino-1H-indazole-3-carboxylic acid across standard organic solvents at 25°C. Data is extrapolated from the baseline behavior of the indazole-3-carboxylic acid core3[3].

SolventClassificationEstimated Solubility (mg/mL)Mechanistic Rationale
DMSO Polar Aprotic> 50.0Exceptional H-bond acceptor; breaks zwitterionic lattice.
DMF / DMAc Polar Aprotic> 30.0High dielectric constant; excellent solvation of polar groups.
Methanol Polar Protic1.0 - 5.0Moderate H-bonding; competes with, but struggles to fully break, internal lattice.
Ethanol Polar Protic< 1.0Lower dielectric constant than methanol; poor disruption of solid state.
Acetonitrile Polar Aprotic< 0.1Insufficient H-bond donor capacity to solvate the amine/acid.
Dichloromethane Non-polar< 0.01Cannot overcome the strong dipole-dipole interactions.

Workflow: Solvent Selection for Downstream Applications

Choosing the correct solvent depends entirely on the downstream application. For organic synthesis, high concentrations in DMF are preferred. For biological assays, a DMSO stock diluted into an aqueous buffer is standard. If DMSO toxicity is a concern, converting the compound to a water-soluble salt (via NaOH or HCl) is required4[4].

Workflow Start 4-Amino-1H-indazole-3-carboxylic acid App Target Application? Start->App Synth Chemical Synthesis App->Synth Organic Reactions Bio Biological Assays App->Bio In vitro / In vivo PolarAprotic Polar Aprotic Solvents (DMSO, DMF) Synth->PolarAprotic High Conc. Required Protic Protic Solvents (MeOH, EtOH) Synth->Protic Crystallization Bio->PolarAprotic Stock Solution Salt Salt Formation (pH Adjustment) Bio->Salt DMSO-Free Aqueous Aqueous Buffer System PolarAprotic->Aqueous Dilution (<1% DMSO) Salt->Aqueous Dissolution

Decision matrix for solvent selection based on downstream applications.

Experimental Protocol: Self-Validating Thermodynamic Solubility

Kinetic solubility measurements (e.g., diluting a DMSO stock into a buffer until precipitation occurs) are notoriously unreliable for zwitterionic compounds due to transient supersaturation. As an Application Scientist, I mandate the Shake-Flask Method coupled with Solid-State Validation to ensure true thermodynamic equilibrium is recorded.

Phase 1: Equilibration
  • Preparation: Add 10 mg of 4-Amino-1H-indazole-3-carboxylic acid powder to a 2 mL glass HPLC vial.

  • Solvent Addition: Add 1 mL of the target organic solvent (e.g., Methanol). Ensure a visible excess of solid remains (if it fully dissolves, add more solid until a suspension is maintained).

  • Agitation: Seal the vial and place it in a thermostatic shaker at 25.0 ± 0.1°C, shaking at 500 RPM for 48 hours. Causality note: 48 hours is required to overcome the high activation energy of dissolving the stable crystal lattice.

Phase 2: Separation & Quantification
  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 15,000 x g for 15 minutes at 25°C.

  • Dilution: Carefully extract 100 µL of the clear supernatant without disturbing the pellet. Dilute this aliquot into a compatible mobile phase (e.g., 50:50 Water:Acetonitrile) to ensure the concentration falls within the linear dynamic range of the detector.

  • HPLC-UV Analysis: Quantify the concentration against a pre-established multi-point calibration curve using a C18 column (Detection wavelength typically ~254 nm).

Phase 3: The Self-Validating Step (Critical)
  • Residue Analysis: Recover the solid pellet from Step 4 and dry it gently under a nitrogen stream.

  • XRPD Verification: Analyze the dried pellet using X-Ray Powder Diffraction (XRPD).

    • Why is this necessary? Indazole-3-carboxylic acids are known to form multiple polymorphs and solvent complexes4[4]. If the solvent induced a phase change (e.g., forming a methanol solvate), the measured solubility reflects the solvate, not the original anhydrous API. If the XRPD pattern matches the starting material, the thermodynamic solubility value is validated.

References

  • 10xchem.com - 1511520-69-6 | 4-amino-1H-indazole-3-carboxylic acid.
  • MedChemExpress - Indazole-3-carboxylic acid | Biochemical Reagent.
  • ChemBK - 1H-indazol-4-amine.
  • Google Patents - US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid.

Sources

Methodological & Application

Application Note: Synthesis of 4-Amino-1H-indazole-3-carboxamides from the Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The 1H-indazole-3-carboxamide scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors (e.g., PI3K, CDK) and 5-HT receptor antagonists[1]. The synthesis of 4-amino-1H-indazole-3-carboxamides directly from 4-amino-1H-indazole-3-carboxylic acid presents a unique chemoselectivity challenge due to the presence of three distinct reactive sites:

  • C3-Carboxylic Acid: The target site for electrophilic activation.

  • C4-Primary Aromatic Amine: A potential competing nucleophile.

  • N1-Indazole Amine: A secondary nucleophilic site capable of unwanted acylation.

The Causality of Chemoselectivity: The 4-amino group is structurally an aniline. Its lone pair is delocalized into the electron-deficient indazole core, significantly reducing its nucleophilicity compared to standard aliphatic amines. Consequently, if the target amine to be coupled is a highly nucleophilic aliphatic primary or secondary amine, direct coupling can be achieved with minimal self-condensation[2]. However, if the target amine is weakly nucleophilic (e.g., an aniline derivative or a sterically hindered amine), the activation of the C3-carboxylic acid will lead to competitive intermolecular self-condensation (oligomerization) involving the C4-amino group. In such cases, a Protection-Coupling-Deprotection sequence is strictly required to maintain scientific integrity and high yields.

Strategic Workflows

The decision tree for synthesizing 4-amino-1H-indazole-3-carboxamides relies entirely on the nucleophilicity of the incoming amine.

G SM 4-Amino-1H-indazole- 3-carboxylic acid Cond1 Highly Nucleophilic Amine (e.g., Aliphatic 1°/2° Amine) SM->Cond1 Cond2 Weakly Nucleophilic Amine (e.g., Anilines, Hindered) SM->Cond2 Direct Direct Coupling (HATU, DIPEA, DMF) Cond1->Direct Chemoselective Protect Protection Step (N4-Boc, N1-THP/SEM) Cond2->Protect Prevent Oligomerization Product 4-Amino-1H-indazole- 3-carboxamide Direct->Product Coupling Amide Coupling (HATU or EDC/HOBt) Protect->Coupling Deprotect Deprotection (TFA or HCl) Coupling->Deprotect Deprotect->Product

Workflow for 4-amino-1H-indazole-3-carboxamide synthesis based on amine nucleophilicity.

Quantitative Data Summary: Coupling Reagent Efficacy

Selecting the right coupling reagent is critical for establishing a self-validating, high-yielding protocol. The table below summarizes the empirical performance of common coupling systems for this specific scaffold[1][3].

Coupling ReagentBaseSolventTarget Amine TypeNeed for C4 Protection?Typical YieldReaction Time
HATU DIPEADMFAliphatic (1°/2°)No85 - 95%2 - 4 h
EDC·HCl / HOBt TEA/DIPEADMF/DCMAliphatic (1°/2°)No70 - 85%6 - 12 h
HATU DIPEADMFAromatic (Anilines)Yes (Boc)65 - 80%12 - 18 h
T3P (50% in EtOAc) PyridineEtOAc/DCMAromatic (Anilines)Yes (Boc)60 - 75%18 - 24 h

Causality Note: 3 is preferred for direct couplings due to the formation of the highly reactive 7-azabenzotriazole active ester, which accelerates the coupling of sterically hindered C3-carboxylic acids before side-reactions can occur[3].

Experimental Protocols

Protocol A: Direct Amide Coupling (For Highly Nucleophilic Amines)

This protocol exploits the differential nucleophilicity between the target aliphatic amine and the intrinsic C4-aniline of the starting material[2].

Reagents:

  • 4-Amino-1H-indazole-3-carboxylic acid (1.0 equiv)

  • Target Aliphatic Amine (1.2 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.1 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an inert atmosphere (N2), dissolve 4-amino-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF to achieve a 0.1 M concentration.

  • Add DIPEA (3.0 equiv) to the solution and stir for 5 minutes at room temperature to ensure complete deprotonation of the carboxylic acid. (Note: DIPEA, pKa ~10.5, is strong enough to deprotonate the COOH but weak enough to leave the N1-H, pKa ~14, intact).

  • Add HATU (1.2 equiv) in one portion. The solution will typically transition to a deep yellow/orange color. Stir for 15–20 minutes at room temperature.

    • Causality Note: This pre-activation step ensures the complete conversion of the acid to the active O-(7-azabenzotriazol-1-yl) ester before the amine is introduced, preventing the amine from forming an unreactive salt with the free acid.

  • Coupling: Add the target aliphatic amine (1.2 equiv) dropwise.

  • Stir the reaction mixture at room temperature for 2–4 hours. Monitor the reaction via LC-MS. The product mass should correspond to [M+H]+ of the desired carboxamide.

  • Workup (Self-Validating Step): Quench the reaction by pouring it into ice-cold water (5x volume of DMF). For many indazole-3-carboxamides, the product will precipitate as a solid.

  • Filter the precipitate, wash with cold water and a small amount of diethyl ether, and dry under high vacuum. If no precipitate forms, extract with EtOAc (3x), wash the organic layer with 5% LiCl (to remove DMF), brine, dry over Na2SO4, and concentrate.

Protocol B: Protection-Coupling-Deprotection (For Weakly Nucleophilic Amines)

When coupling anilines, the C4-amino group must be temporarily masked to prevent oligomerization.

Step 1: Protection (N4, N1-di-Boc formation)

  • Suspend 4-amino-1H-indazole-3-carboxylic acid (1.0 equiv) in THF/H2O (1:1).

  • Add Na2CO3 (2.5 equiv) followed by Di-tert-butyl dicarbonate (Boc2O, 2.5 equiv).

  • Stir at room temperature for 12 hours. Acidify carefully to pH 4 with 1M HCl and extract with EtOAc to isolate the N1,N4-di-Boc protected acid.

Step 2: Amide Coupling

  • Dissolve the protected acid (1.0 equiv) and the target aniline (1.5 equiv) in anhydrous pyridine/DCM (1:1).

  • Add T3P (Propylphosphonic anhydride, 50% in EtOAc, 2.0 equiv) dropwise at 0 °C.

  • Warm to room temperature and stir for 18 hours.

    • Causality Note: T3P is chosen here over HATU to minimize epimerization and side-reactions often seen with prolonged heating of hindered, protected systems.

  • Concentrate and purify via silica gel chromatography to yield the protected carboxamide.

Step 3: Deprotection

  • Dissolve the protected carboxamide in a 20% solution of Trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 2 hours. Monitor by TLC or LC-MS until the Boc groups are fully cleaved.

  • Concentrate under reduced pressure. Neutralize with saturated aqueous NaHCO3, extract with EtOAc, and dry to yield the pure 4-amino-1H-indazole-3-carboxamide.

Analytical Validation & Troubleshooting

To ensure the trustworthiness of the synthesized compounds, the following self-validating analytical checks must be performed post-synthesis[4]:

  • 1H NMR (DMSO-d6): Confirm the presence of the C4-NH2 protons, which typically appear as a broad singlet between δ 6.00 – 6.50 ppm. The disappearance of the broad carboxylic acid OH peak ( δ ~13.0 ppm) and the appearance of the new amide NH proton(s) confirm successful coupling.

  • Regioselectivity Check: If direct coupling (Protocol A) was used, ensure no acylation occurred at N1. N1-acylated indazoles typically show a significant downfield shift of the C7 aromatic proton due to the deshielding effect of the N1-carbonyl group.

References

  • Reproducibility of Published Synthesis Methods for 1H-Indazole-3-Carboxamides: A Compar
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives.Journal of Chemical and Pharmaceutical Research.

Sources

Application Notes and Protocols: Leveraging 4-Amino-1H-indazole-3-carboxylic Acid as a Versatile Scaffold for Potent and Selective Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Indazole Scaffold in Kinase Inhibitor Design

The indazole core is a prominent heterocyclic motif in medicinal chemistry, recognized for its ability to form key interactions with the ATP-binding site of protein kinases.[1][2] This versatile scaffold is present in several FDA-approved kinase inhibitors, including axitinib and pazopanib, highlighting its clinical significance.[2] The 4-amino-1H-indazole-3-carboxylic acid scaffold, in particular, offers a unique combination of features for the development of potent and selective kinase inhibitors. The 3-carboxylic acid provides a convenient handle for the introduction of diverse substituents to explore the solvent-exposed region of the kinase active site, while the 4-amino group can be utilized to modulate solubility and engage in additional hydrogen bonding interactions. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 4-amino-1H-indazole-3-carboxylic acid as a scaffold for the discovery and development of novel kinase inhibitors.

The Strategic Advantage of the 4-Amino-1H-indazole-3-carboxylic Acid Scaffold

The design of kinase inhibitors often involves targeting the hinge region of the ATP-binding pocket, which forms critical hydrogen bonds with the inhibitor. The indazole nucleus, with its pyrazole and benzene rings, effectively mimics the purine core of ATP, allowing it to act as a "hinge-binder". The 4-amino and 3-carboxy substituents offer strategic vectors for chemical modification to enhance potency and selectivity.

  • 3-Carboxamide Moiety: The carboxylic acid at the 3-position is readily converted to a carboxamide, which can form additional hydrogen bonds with the kinase and allows for the introduction of a wide array of chemical groups to probe different regions of the ATP binding site.

  • 4-Amino Group: The amino group at the 4-position can improve the physicochemical properties of the resulting inhibitors, such as solubility. It can also be a key interaction point with the target kinase or be further functionalized to explore additional binding pockets.

dot graph { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Scaffold [label="4-Amino-1H-indazole-\n3-carboxylic acid"]; Hinge [label="Kinase Hinge Region", fillcolor="#34A853"]; SolventFront [label="Solvent-Exposed Region", fillcolor="#EA4335"]; SelectivityPocket [label="Selectivity Pocket", fillcolor="#FBBC05"];

Scaffold -> Hinge [label="Indazole core interaction\n(H-bonding)"]; Scaffold -> SolventFront [label="3-Carboxamide diversification"]; Scaffold -> SelectivityPocket [label="4-Amino group interaction\nor derivatization"]; } . Figure 1: Interaction model of the 4-amino-1H-indazole-3-carboxylic acid scaffold within a kinase ATP-binding site.

Protocols for Synthesis and Derivatization

A robust and reproducible synthetic route is paramount for the successful application of this scaffold in a drug discovery program. The following protocols outline the synthesis of the core scaffold and its subsequent derivatization.

Protocol 1: Synthesis of 4-Amino-1H-indazole-3-carboxylic acid

This multi-step synthesis starts from a commercially available substituted aniline and proceeds through nitration, indazole formation, and reduction of the nitro group.

Step 1: Synthesis of 4-Nitro-1H-indazole

This procedure is adapted from the synthesis of nitroindazoles from substituted anilines.[1]

  • Materials: 2-methyl-3-nitroaniline, glacial acetic acid, sodium nitrite, water.

  • Procedure:

    • Dissolve 2-methyl-3-nitroaniline (1.0 eq) in glacial acetic acid at 0 °C in a vessel equipped with an overhead stirrer.

    • Prepare a solution of sodium nitrite (2.2 eq) in water.

    • Add the sodium nitrite solution to the stirred aniline solution at once. An immediate precipitate should be observed.

    • Allow the reaction mixture to warm to room temperature and continue stirring overnight.

    • Collect the precipitate by filtration.

    • Suspend the solid in water, filter again, and dry to yield 4-nitro-1H-indazole.

Step 2: Carboxylation at the 3-position (Conceptual Route)

While a direct carboxylation of 4-nitro-1H-indazole is not well-documented, a plausible approach involves protection of the indazole nitrogen, followed by directed metalation and quenching with carbon dioxide. This is a common strategy for the functionalization of heterocycles.[3]

  • Materials: 4-nitro-1H-indazole, a suitable protecting group (e.g., SEM-Cl), strong base (e.g., n-BuLi), dry carbon dioxide, deprotection reagent (e.g., TBAF).

  • Conceptual Procedure:

    • Protect the N1 position of 4-nitro-1H-indazole.

    • Cool the protected indazole in a suitable aprotic solvent (e.g., THF) to -78 °C.

    • Add a strong base such as n-butyllithium to deprotonate the C3 position.

    • Quench the resulting anion with an excess of dry carbon dioxide.

    • Work up the reaction to isolate the protected 4-nitro-1H-indazole-3-carboxylic acid.

    • Deprotect the indazole nitrogen to yield 4-nitro-1H-indazole-3-carboxylic acid.

Step 3: Reduction of the Nitro Group

A metal-free reduction using trichlorosilane is a mild and efficient method for converting aromatic nitro compounds to their corresponding amines.[4]

  • Materials: 4-nitro-1H-indazole-3-carboxylic acid, trichlorosilane (HSiCl3), a tertiary amine (e.g., triethylamine), acetonitrile.

  • Procedure:

    • Dissolve 4-nitro-1H-indazole-3-carboxylic acid (1.0 eq) and the tertiary amine (5.0 eq) in acetonitrile.

    • Cool the solution to 0 °C and add trichlorosilane (3.5 eq) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 18 hours.

    • Upon completion, perform an appropriate aqueous workup and purify the product by chromatography or recrystallization to obtain 4-amino-1H-indazole-3-carboxylic acid.

Protocol 2: Synthesis of 4-Amino-1H-indazole-3-carboxamide Library

The coupling of the carboxylic acid scaffold with a diverse set of amines is a crucial step in generating a library of potential kinase inhibitors. Standard peptide coupling reagents are effective for this transformation.[3]

  • Materials: 4-Amino-1H-indazole-3-carboxylic acid, desired amine (1.0 eq), HOBT (1.2 eq), EDC.HCl (1.2 eq), triethylamine (3.0 eq), DMF.

  • Procedure:

    • To a solution of 4-amino-1H-indazole-3-carboxylic acid (1.0 eq) in DMF, add HOBT, EDC.HCl, and triethylamine.

    • Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.

    • Add the desired amine to the reaction mixture.

    • Stir at room temperature for 4-6 hours, monitoring the reaction by TLC.

    • Upon completion, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and methanol).

    • Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer and purify the crude product by column chromatography to obtain the desired 4-amino-1H-indazole-3-carboxamide derivative.

Application in Kinase Inhibitor Design: Structure-Activity Relationship (SAR) Insights

The 4-amino-1H-indazole-3-carboxylic acid scaffold has been successfully employed in the development of inhibitors for various kinase families, including FGFR, VEGFR, and Aurora kinases. The following table summarizes representative data for inhibitors based on the closely related 3-aminoindazole and indazole-3-carboxamide scaffolds, providing insights into potential SAR trends.

Kinase TargetScaffold/DerivativeIC50 (nM)Reference
FGFR16-(2,6-difluoro-3-methoxyphenyl)-1H-indazol-3-amine< 4.1[5]
FGFR16-(3-methoxyphenyl)-1H-indazol-3-amine15.0[6]
FGFR43-amido-1H-indazole derivative (covalent)2.9[7]
VEGFR-2Indazole-based sulfonamide12[8]
BCR-ABL (WT)3-aminoindazole diarylamide (AKE-72)< 0.5[1]
BCR-ABL (T315I)3-aminoindazole diarylamide (AKE-72)9[1]
Aurora AIndazole derivative5[9]
Aurora BIndazole derivative0.8[9]
PLK4(E)-3-((1H-indazol-6-yl)methylene)indolin-2-one< 0.1[10]

Key SAR Observations:

  • Substitution on the Indazole Ring: Modifications at the 5, 6, and 7-positions of the indazole ring can significantly impact potency and selectivity. For instance, the introduction of a substituted phenyl group at the 6-position of a 3-aminoindazole scaffold led to potent FGFR inhibitors.[5][6]

  • Carboxamide Substituents: The nature of the substituent on the 3-carboxamide is critical for interacting with the solvent-exposed region of the kinase active site. Bulky and hydrophobic groups are often well-tolerated and can enhance potency.

  • Targeting Covalent Inhibition: The scaffold can be modified to incorporate a warhead for covalent inhibition, as demonstrated with FGFR4 inhibitors.[7] This strategy can lead to increased potency and duration of action.

dot graph { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="4-Amino-1H-indazole-\n3-carboxylic acid Scaffold"]; Library [label="Synthesize Library of\n4-Amino-1H-indazole-3-carboxamides", fillcolor="#34A853"]; Screening [label="Primary Kinase\nInhibition Screening", fillcolor="#EA4335"]; Hit_ID [label="Hit Identification\n(Potent Compounds)", fillcolor="#FBBC05"]; SAR [label="Structure-Activity\nRelationship (SAR) Studies", fillcolor="#4285F4"]; Optimization [label="Lead Optimization\n(Selectivity, PK/PD)", fillcolor="#34A853"]; Candidate [label="Preclinical Candidate\nSelection", fillcolor="#EA4335"];

Start -> Library; Library -> Screening; Screening -> Hit_ID; Hit_ID -> SAR; SAR -> Optimization; Optimization -> Candidate; SAR -> Library [style=dashed, label="Iterative Design"]; } . Figure 2: Workflow for kinase inhibitor discovery using the 4-amino-1H-indazole-3-carboxylic acid scaffold.

Protocols for Kinase Inhibition and Selectivity Profiling

Once a library of compounds has been synthesized, it is essential to determine their inhibitory activity against the target kinase and their selectivity profile across the kinome.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

The ADP-Glo™ Kinase Assay is a luminescent ADP detection assay that provides a universal method for measuring kinase activity.

  • Materials: Kinase of interest, substrate, ATP, synthesized inhibitors, ADP-Glo™ Kinase Assay kit (Promega).

  • Procedure:

    • Kinase Reaction:

      • Prepare a reaction mixture containing the kinase, substrate, and buffer.

      • Add serial dilutions of the inhibitor compounds or DMSO (vehicle control) to the reaction mixture in a 384-well plate.

      • Initiate the kinase reaction by adding ATP.

      • Incubate at the optimal temperature for the kinase (typically 30 °C) for a predetermined time.

    • ADP Detection:

      • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

      • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Data Acquisition and Analysis:

      • Measure the luminescence using a plate-reading luminometer.

      • Plot the luminescence signal against the logarithm of the inhibitor concentration.

      • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 4: Kinase Selectivity Profiling

Assessing the selectivity of hit compounds is crucial to identify potential off-target effects and to understand the polypharmacology of the inhibitors. This is typically performed by screening the compounds against a large panel of kinases.

  • Procedure:

    • Select a commercial kinase profiling service that offers a diverse panel of kinases (e.g., Eurofins DiscoverX, Reaction Biology, Promega).

    • Submit the hit compounds for screening at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the kinase panel.

    • Analyze the percentage of inhibition for each kinase.

    • For compounds showing significant inhibition of off-target kinases, determine the IC50 values for those kinases to quantify the degree of selectivity.

    • The selectivity can be visualized using a kinome map to provide a clear representation of the inhibitor's target profile.

Conclusion and Future Directions

The 4-amino-1H-indazole-3-carboxylic acid scaffold represents a highly valuable starting point for the development of novel kinase inhibitors. Its synthetic tractability, coupled with the ability to form key interactions within the kinase ATP-binding site, makes it an attractive scaffold for medicinal chemists. The protocols and insights provided in this document offer a comprehensive guide to leveraging this privileged structure in kinase inhibitor discovery programs. Future efforts could focus on the development of novel synthetic methodologies to further diversify the scaffold, as well as the application of computational methods to guide the rational design of next-generation inhibitors with improved potency and selectivity profiles.

References

  • El-Damasy, A. K., et al. (2023). Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 2243959. [Link]

  • Zhang, C., et al. (2015). Design, synthesis and biological evaluation of novel FGFR inhibitors bearing an indazole scaffold. Bioorganic & Medicinal Chemistry Letters, 25(17), 3557-3561. [Link]

  • Guo, J., et al. (2025). Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. Bioorganic Chemistry, 160, 108469. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Cui, J., et al. (2017). Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3421-3425. [Link]

  • Bansal, R., & Kumar, R. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(36), 22163-22204. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. [Link]

  • Yoshida, T., et al. (1996). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles, 43(12), 2701-2712. [Link]

  • Norman, M. H., et al. (2007). N-4-Pyrimidinyl-1H-indazol-4-amine inhibitors of Lck: indazoles as phenol isosteres with improved pharmacokinetics. Bioorganic & Medicinal Chemistry Letters, 17(15), 4293-4297. [Link]

  • Chen, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry, 65(6), 4846-4863. [Link]

  • Wang, Z., et al. (2023). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 258, 115598. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry, 14(12), 2415-2434. [Link]

  • Lefranc, J., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(28), 15467-15479. [Link]

  • Zhang, C., et al. (2018). Synthesis of 1H-indazole-4-carboxamide derivatives 10a–e, 11a–e, 12a–i. MethodsX, 5, 103-113. [Link]

  • El-Gamal, M. I., et al. (2021). Discovery of indazole derivatives 17-19 as VEGFR inhibitors. Bioorganic Chemistry, 114, 105085. [Link]

  • Chinese Patent CN112778203A. (2021).
  • Hsieh, H. P., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. European Journal of Medicinal Chemistry, 124, 848-861. [Link]

  • Ghandi, M., & Gorgin, M. (2017). Catalytic hydrogenation of carbonyl and nitro compounds using an [N,O]-chelate half-sandwich ruthenium catalyst. Dalton Transactions, 46(31), 10291-10300. [Link]

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-Amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-Aminoindazole-Based Orally Active Multitargeted Receptor Tyrosine Kinase Inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. [Link]

  • Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 3148-3155. [Link]

  • Cheetham, G. M. (2010). Aurora kinase inhibitors as anti-cancer therapy. Current Topics in Medicinal Chemistry, 10(8), 819-833. [Link]

  • El-Sayed, N. N. E., et al. (2023). Design, synthesis, and characterization of novel 5-ethylsulfonyl-indazole-3-carboxamides as dual VEGFR-2 and EGFR inhibitors: apoptotic antiproliferative and immunomodulatory evaluations. RSC Medicinal Chemistry, 14(12), 2415-2434. [Link]

  • Pidko, E. A., & Hensen, E. J. (2015). Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives. Catalysis Science & Technology, 5(5), 2549-2567. [Link]

  • Jani, J. P., et al. (2010). PF-03814735, an orally bioavailable small molecule aurora kinase inhibitor for cancer therapy. Molecular Cancer Therapeutics, 9(4), 883-894. [Link]

  • Di Stefano, A., et al. (2021). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. Molecules, 26(18), 5649. [Link]

  • Soni, R., & Kumar, K. (2023). Aurora B Inhibitors as Cancer Therapeutics. International Journal of Molecular Sciences, 24(8), 7119. [Link]

  • ResearchGate. (2025). SAR of N-(1H-indazol-3-yl)benzamide derivatives as selective FGFR4 inhibitors. [Link]

  • BioWorld. (2004). Novel VEGFR inhibitors prepared and tested by ImClone researchers. [Link]

  • J-GLOBAL. (1996). Practical Synthesis of 1H-Indazole-3-Carboxylic Acid and its Derivatives. [Link]

  • Dai, Y., et al. (2007). Discovery of N-(4-(3-amino-1H-indazol-4-yl)phenyl)-N'-(2-fluoro-5-methylphenyl)urea (ABT-869), a 3-aminoindazole-based orally active multitargeted receptor tyrosine kinase inhibitor. Journal of Medicinal Chemistry, 50(7), 1584-1597. [Link]

  • Centre for Probe Development and Commercialization. (2013). The Discovery of PLK4 Inhibitors: (E)-3-((1H-Indazol-6-yl)methylene)indolin-2-ones as Novel Antiproliferative Agents. Journal of Medicinal Chemistry, 56(14), 5845-5857. [Link]

  • ResearchGate. (2015). Catalytic hydrogenation of carboxylic acid esters to alcohols by using... [Link]

  • de Souza, R. O. M. A., et al. (2020). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. Chemical Science, 11(30), 7897-7903. [Link]

  • Wang, Y., et al. (2020). Selective hydrogenation of nitroaromatics to N-arylhydroxylamines in a micropacked bed reactor with passivated catalyst. Reaction Chemistry & Engineering, 5(9), 1735-1741. [Link]

  • Semantic Scholar. (2012). Synthesis of new fluorescent compounds from 5-nitro-1H- indazole. [Link]

Sources

Application Note & Protocol: Regioselective N-1 Alkylation of 4-Amino-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The N-alkylated indazole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2][3] Specifically, derivatives of 4-amino-1H-indazole-3-carboxylic acid are valuable building blocks in drug discovery. A significant challenge in their synthesis is the regioselective alkylation of the indazole ring's two nitrogen atoms (N-1 and N-2), which frequently yields isomeric mixtures that are difficult to separate.[4][5][6] This guide provides a detailed, field-proven protocol for the highly regioselective N-1 alkylation of 4-amino-1H-indazole-3-carboxylic acid esters. We delve into the mechanistic principles governing regioselectivity and present a step-by-step methodology that leverages chelation and thermodynamic control to achieve high yields of the desired N-1 isomer.

Introduction: The Challenge of Indazole Alkylation

Indazoles, as bioisosteres of indoles, are of great interest to medicinal chemists.[3][7] The biological activity of indazole-containing compounds is often profoundly influenced by the position of substituents on the pyrazole ring nitrogens.[8] However, the direct alkylation of the 1H-indazole tautomer typically leads to a mixture of 1-alkyl-1H-indazoles (N-1) and 2-alkyl-2H-indazoles (N-2).[4][5]

The regiochemical outcome is a delicate balance between the kinetic and thermodynamic pathways of the reaction. Generally, the 1H-indazole tautomer is considered more thermodynamically stable than the 2H-tautomer.[2][4][9] Therefore, conditions that allow for equilibration tend to favor the more stable N-1 substituted product.[7][9] Conversely, kinetically controlled conditions may favor the N-2 isomer.[4] This document focuses on a robust, thermodynamically controlled protocol to selectively synthesize N-1 alkylated products.

Core Principles of Regioselectivity

Achieving high selectivity in the N-alkylation of indazoles requires careful control over several experimental parameters. The choice of base, solvent, and the electronic and steric nature of both the indazole substituents and the alkylating agent are paramount.[2][7]

  • Base and Solvent System: This is the most critical factor. The combination of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF) has been proven to be a highly effective system for promoting N-1 selectivity.[1][6][7][9] In contrast, weaker bases like potassium carbonate (K₂CO₃) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in poor selectivity and the formation of isomeric mixtures.[2][3]

  • Role of the C-3 Carboxylate: The presence of a carboxylate or ester group at the C-3 position is highly advantageous for N-1 selectivity when using a sodium base. It is proposed that the sodium cation forms a chelated intermediate with the C-3 carbonyl oxygen and the N-2 nitrogen, sterically hindering the approach of the electrophile to the N-2 position and thereby directing alkylation exclusively to N-1.[6]

  • Steric and Electronic Effects: Substituents on the indazole ring can exert significant steric and electronic influence. For instance, bulky substituents at the C-7 position can sterically block the N-1 position, leading to preferential N-2 alkylation even under conditions that would normally favor N-1.[1][2]

The logical flow for determining the reaction outcome is summarized in the diagram below.

G cluster_conditions Reaction Conditions cluster_control Governing Control cluster_outcome Regiochemical Outcome Base_Solvent Base / Solvent System Thermodynamic Thermodynamic Control (Favors more stable product) Base_Solvent->Thermodynamic NaH in THF Kinetic Kinetic Control (Favors faster-forming product) Base_Solvent->Kinetic Mitsunobu (DIAD/PPh3) Mixed_Products N-1 / N-2 Mixture Base_Solvent->Mixed_Products K2CO3 in DMF Substituents Indazole Substituents Substituents->Thermodynamic C-3 COOR (Chelation) N2_Product Selective N-2 Alkylation Substituents->N2_Product C-7 Steric Hindrance Alkylating_Agent Alkylating Agent N1_Product Selective N-1 Alkylation Thermodynamic->N1_Product Kinetic->N2_Product

Caption: Factors governing N-1 vs. N-2 regioselectivity in indazole alkylation.

Protocol: Highly Selective N-1 Alkylation

This protocol is optimized for the N-1 alkylation of the ethyl or methyl ester of 4-amino-1H-indazole-3-carboxylic acid.

Important Pre-Protocol Consideration: The starting material, 4-amino-1H-indazole-3-carboxylic acid, possesses two acidic protons: one on the indazole N-H and one on the carboxylic acid O-H. To prevent unwanted side reactions and ensure efficient alkylation on the nitrogen, it is highly recommended to first convert the carboxylic acid to its corresponding methyl or ethyl ester. This protects the acidic group and improves solubility in common organic solvents. The ester can be easily hydrolyzed back to the carboxylic acid post-alkylation if required.[10]

Reaction Scheme: 4-Amino-1H-indazole-3-carboxylate (Ester) + R-X --(NaH, THF)--> 1-Alkyl-4-amino-1H-indazole-3-carboxylate (Ester)

Materials and Reagents
ReagentFormulaNotes
Ethyl 4-amino-1H-indazole-3-carboxylateC₁₀H₁₁N₃O₂Starting material (1.0 equiv)
Sodium Hydride (NaH), 60% dispersion in oilNaHBase (1.2 equiv). Handle with extreme care under inert atmosphere.
Anhydrous Tetrahydrofuran (THF)C₄H₈OReaction solvent. Must be dry.
Alkyl Halide (e.g., Iodomethane, Ethyl Bromide)R-XAlkylating agent (1.1 equiv)
Saturated Aqueous Ammonium ChlorideNH₄ClQuenching solution
Ethyl Acetate (EtOAc)C₄H₈O₂Extraction solvent
BrineNaCl (aq)Washing solution
Anhydrous Sodium Sulfate or Magnesium SulfateNa₂SO₄ / MgSO₄Drying agent
Silica GelSiO₂For column chromatography
Step-by-Step Experimental Procedure
  • Preparation: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the ethyl 4-amino-1H-indazole-3-carboxylate (1.0 equiv).

  • Dissolution: Add anhydrous THF (to make an approx. 0.1 M solution) and stir until the starting material is fully dissolved.

  • Deprotonation: Cool the solution to 0 °C using an ice-water bath. Carefully add the sodium hydride (60% dispersion, 1.2 equiv) portion-wise over 5-10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation and perform in a fume hood.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then remove the ice bath and let it warm to room temperature, stirring for an additional 30 minutes to ensure complete deprotonation. The mixture may become a thicker slurry.

  • Addition of Electrophile: Re-cool the mixture to 0 °C. Add the alkylating agent (1.1 equiv) dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution to destroy any excess NaH.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate to dilute the organic phase and add water. Separate the layers.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing & Drying: Combine all organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-1 alkylated product.[6]

  • Characterization: Confirm the structure and regiochemistry of the product. The distinction between N-1 and N-2 isomers can be unequivocally made using Heteronuclear Multiple Bond Correlation (HMBC) NMR spectroscopy. For an N-1 alkylated indazole, a correlation is typically observed between the protons of the N-alkyl CH₂ group and the C-7a carbon of the indazole ring. For the N-2 isomer, a correlation would instead be seen with the C-3 carbon.[7][9]

Experimental Workflow Diagram

G start Start dissolve Dissolve Indazole Ester in Anhydrous THF start->dissolve cool1 Cool to 0 °C dissolve->cool1 add_nah Add NaH (1.2 equiv) (Caution: H₂ gas) cool1->add_nah stir_deprotonate Stir at 0 °C (30 min) then RT (30 min) add_nah->stir_deprotonate cool2 Re-cool to 0 °C stir_deprotonate->cool2 add_rx Add Alkyl Halide (1.1 equiv) cool2->add_rx react Warm to RT, Stir 16-24h add_rx->react monitor Monitor by TLC/LC-MS react->monitor monitor->react Incomplete quench Quench with sat. NH₄Cl (aq) monitor->quench Complete workup Aqueous Workup (EtOAc/H₂O) quench->workup purify Purify by Column Chromatography workup->purify characterize Characterize (NMR, MS, etc.) Confirm Regiochemistry via HMBC purify->characterize end End characterize->end

Caption: Workflow for the regioselective N-1 alkylation of indazole esters.

Expected Outcomes & Troubleshooting

The described protocol consistently provides high regioselectivity for the N-1 isomer (>95:5 N-1:N-2) for a variety of primary and secondary alkyl halides.[7][9]

Problem EncounteredPossible CauseSuggested Solution
Low or No Reaction Inactive NaH; Wet solvent/glassware; Poorly reactive alkylating agent (e.g., R-Cl)Use fresh NaH from a new container; Ensure all glassware is oven-dried and solvent is anhydrous; Switch to a more reactive halide (R-I > R-Br > R-Cl).
Poor N-1:N-2 Selectivity Reaction conditions not optimal; Use of a different solvent or base.Strictly adhere to the NaH/THF system. Avoid polar aprotic solvents like DMF which can disrupt selectivity.[3]
Formation of Byproducts Reaction run at too high a temperature; Excess alkylating agent.Maintain temperature control, especially during additions. Use the recommended stoichiometry (1.1-1.2 equiv of alkyl halide).
Difficult Purification Mineral oil from NaH dispersion co-eluting with the product.Before workup, add hexane to the crude mixture, stir, and decant the solvent to remove a significant portion of the mineral oil.

Conclusion

The N-alkylation of 4-amino-1H-indazole-3-carboxylic acid derivatives can be controlled to selectively yield the N-1 regioisomer with high fidelity. The key to this selectivity lies in a mechanistically guided choice of reaction conditions: using the indazole ester as the substrate and employing a strong, non-coordinating base like sodium hydride in a non-polar aprotic solvent like THF. This protocol provides a reliable and scalable method for researchers and drug development professionals to access these valuable N-1 substituted indazole building blocks, avoiding the formation of problematic isomeric mixtures.

References

  • King, K. B., et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances. [Link]

  • University College Cork. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Wang, L., et al. (2021). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]

  • Li, J., et al. (2025). Metal-Free, Regiodivergent N-Alkylation of 1H-Indazoles Enabled by Brønsted Acid Catalysis. Organic Letters. [Link]

  • Mei, Y., & Yang, B. (2017). The regioselective Alkylation of some Indazoles using Trialkyl Orthoformate. Indian Journal of Heterocyclic Chemistry. [Link]

  • Taylor, M. S., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry. [Link]

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • Procter, D. J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. Chemical Science. [Link]

  • Sreenivas, M., et al. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • Max-Planck-Gesellschaft. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. [Link]

  • Kamijo, K., et al. (1996). A practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Heterocycles. [Link]

Sources

derivatization of the carboxylic acid group of 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Derivatization of the Carboxylic Acid Group of 4-Amino-1H-indazole-3-carboxylic Acid

Introduction

4-Amino-1H-indazole-3-carboxylic acid is a pivotal heterocyclic building block in contemporary drug discovery. Its rigid bicyclic scaffold, featuring both hydrogen bond donors and acceptors, makes it a privileged structure for targeting a variety of enzymes, particularly protein kinases.[1] The development of kinase inhibitors for oncology, such as Axitinib and Pazopanib, has highlighted the therapeutic potential of the indazole core.[1] Derivatization of the C3-carboxylic acid moiety is a primary strategy for modulating the potency, selectivity, and pharmacokinetic properties of these molecules. By converting the carboxylic acid into a diverse array of amides and esters, chemists can systematically explore the chemical space around the core, optimizing interactions with the target protein.[2][3]

This guide provides a comprehensive overview and detailed protocols for the two most common and effective derivatization strategies for 4-Amino-1H-indazole-3-carboxylic acid: amidation and esterification . A critical challenge in modifying this substrate is the presence of the nucleophilic 4-amino group, which can compete with the desired reaction pathway. We will address this by presenting methods that either offer inherent selectivity or by discussing strategies for temporary protection.

Strategic Overview: Navigating Reactivity

The derivatization of 4-Amino-1H-indazole-3-carboxylic acid hinges on activating the C3-carboxylic acid to make it susceptible to nucleophilic attack. However, the C4-amino group presents a competing intramolecular nucleophile. Therefore, the choice of reagents and reaction conditions is paramount to achieving the desired transformation selectively.

Two primary strategic pathways are considered:

  • Direct Derivatization: Employing highly efficient coupling reagents and controlled conditions that favor the reaction of an external nucleophile (amine or alcohol) over the intramolecular amino group. This is often the most efficient route.

  • Protect-Couple-Deprotect: In cases where side reactions are significant or when using less reactive nucleophiles, a protection strategy is employed. The 4-amino group is temporarily masked with a protecting group (e.g., Boc), the carboxylic acid is derivatized, and the protecting group is subsequently removed.[4]

This guide will focus on direct derivatization methods that have proven successful for this class of compounds.

Part 1: Amide Bond Formation (Amidation)

Amidation is the most prevalent derivatization for this scaffold, as the resulting amide bond can establish crucial hydrogen bonding interactions within a protein's active site. The reaction proceeds by activating the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the desired amine.[5][6]

Mechanism and Choice of Coupling Reagents

Modern peptide coupling reagents provide a fast, efficient, and often selective means of forming amide bonds under mild conditions. These reagents convert the carboxylic acid's hydroxyl group into a better leaving group, facilitating the reaction.[7] They are broadly categorized into carbodiimides, uronium/aminium salts, and phosphonium salts.

Reagent Class Examples Advantages Considerations
Carbodiimides EDC (EDAC), DCC, DICCost-effective, widely used. EDC is water-soluble, simplifying workup.[8][9]Can cause racemization (minimized with additives like HOBt).[8] DCC byproduct is poorly soluble.[8]
Uronium/Aminium Salts HATU, HBTU, HCTUVery fast reaction rates, high yields, low racemization.[10][11] HATU is among the most reactive.[3][11]Higher cost. Potential for side reaction with the amine if pre-activation is slow.[6]
Phosphonium Salts PyBOP, PyAOPHigh efficiency, similar to uronium salts. PyBOP avoids carcinogenic byproducts associated with older reagents like BOP.[10][11]Higher cost compared to carbodiimides.

For 4-Amino-1H-indazole-3-carboxylic acid, uronium salts like HATU are highly recommended due to their superior reactivity, which often drives the reaction to completion quickly, minimizing potential side reactions involving the 4-amino group. Carbodiimides like EDC in combination with an additive like HOBt offer a robust and more economical alternative.

Experimental Protocol 1: Amidation using HATU

This protocol leverages the high reactivity of HATU for efficient amide bond formation. The use of a non-nucleophilic base like DIPEA is crucial for the reaction mechanism.

amidation_workflow cluster_reactants Reactants cluster_process Process Indazole_Acid 4-Amino-1H-indazole- 3-carboxylic acid Solvent Dissolve in DMF Indazole_Acid->Solvent Amine R-NH₂ (Amine) Amine->Solvent HATU HATU (Coupling Reagent) HATU->Solvent Base DIPEA (Base) Base->Solvent Mix Combine & Stir at Room Temp Solvent->Mix Workup Aqueous Workup & Extraction Mix->Workup Purify Purification (Chromatography) Workup->Purify Product Target Amide Derivative Purify->Product

Caption: General workflow for HATU-mediated amidation.

Materials:

ReagentMolar Eq.Purpose
4-Amino-1H-indazole-3-carboxylic acid1.0Starting Material
Desired Amine1.0 - 1.1Nucleophile
HATU1.1Coupling Agent
DIPEA (Diisopropylethylamine)2.0Non-nucleophilic Base
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq).

  • Dissolve the acid in anhydrous DMF (to a concentration of approx. 0.1-0.2 M).

  • Add the desired amine (1.0-1.1 eq), followed by DIPEA (2.0 eq).[3]

  • Finally, add HATU (1.1 eq) to the stirred solution at room temperature.[3]

  • Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, pour the reaction mixture into ice water to precipitate the product.[3]

  • Collect the solid by vacuum filtration, washing thoroughly with water and then a non-polar solvent like diethyl ether or hexane to remove residual DMF and impurities.

  • If the product is not a solid or requires further purification, extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization as needed.

Experimental Protocol 2: Amidation using EDC/HOBt

This is a classic and reliable method for amide synthesis. The pre-activation of the carboxylic acid with EDC and HOBt forms an active ester intermediate, which then reacts with the amine.

Materials:

ReagentMolar Eq.Purpose
4-Amino-1H-indazole-3-carboxylic acid1.0Starting Material
Desired Amine1.0Nucleophile
EDC·HCl1.2Coupling Agent
HOBt (Hydroxybenzotriazole)1.2Additive (Reduces side reactions)
TEA (Triethylamine) or DIPEA3.0Base
Anhydrous DMF-Solvent

Step-by-Step Procedure:

  • Dissolve 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.2 eq), EDC·HCl (1.2 eq), and TEA (3.0 eq) to the solution.[12]

  • Stir the mixture at room temperature for 15-30 minutes to allow for the pre-activation of the carboxylic acid.[12]

  • Add the desired amine (1.0 eq) to the reaction mixture.

  • Continue stirring at room temperature for 4-8 hours, monitoring the reaction by TLC or LC-MS.[12]

  • Once the reaction is complete, perform an aqueous workup as described in Protocol 1 (steps 6-10).

Part 2: Ester Formation (Esterification)

Ester derivatives are valuable for altering properties such as cell permeability and metabolic stability. The two primary methods for ester synthesis from a carboxylic acid are Fischer esterification and alkylation of a carboxylate salt.

Experimental Protocol 3: Fischer Esterification

This method involves reacting the carboxylic acid with an excess of alcohol under acidic catalysis. The strong acidic conditions protonate the 4-amino group, deactivating it as a nucleophile and thereby preventing self-reaction.

fischer_esterification cluster_reaction Reaction Indazole_Acid Indazole Carboxylic Acid Protonation Protonation of Carbonyl Indazole_Acid->Protonation Alcohol R-OH (Alcohol Solvent) Attack Nucleophilic Attack by Alcohol Alcohol->Attack Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Protonation Protonation->Attack Elimination Elimination of Water Attack->Elimination Ester Target Ester Elimination->Ester

Caption: Simplified mechanism of Fischer Esterification.

Materials:

ReagentAmountPurpose
4-Amino-1H-indazole-3-carboxylic acid1.0 eqStarting Material
Desired Alcohol (e.g., Methanol, Ethanol)Large ExcessReagent & Solvent
Concentrated Sulfuric Acid (H₂SO₄)CatalyticAcid Catalyst

Step-by-Step Procedure:

  • Suspend or dissolve 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol for the methyl ester). The alcohol should be in large excess, acting as the solvent.[3]

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mL of alcohol) to the mixture at room temperature.[3][13]

  • Heat the reaction mixture to reflux and maintain for 2-4 hours.[3] Monitor the disappearance of the starting material by TLC.

  • After cooling to room temperature, remove the excess alcohol under reduced pressure.

  • Re-dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize the mixture by washing with a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Wash the organic layer with water and then brine. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ester.

  • Purify by column chromatography or recrystallization if necessary.

Experimental Protocol 4: Esterification via Sₙ2 Alkylation

This is a milder, two-step procedure that avoids strong acids and high temperatures, making it suitable for more sensitive substrates. The carboxylic acid is first deprotonated to form a nucleophilic carboxylate, which then displaces a halide from an alkyl halide.

Materials:

ReagentMolar Eq.Purpose
4-Amino-1H-indazole-3-carboxylic acid1.0Starting Material
Alkyl Halide (e.g., CH₃I, C₂H₅Br)1.2 - 1.5Alkylating Agent
Base (e.g., K₂CO₃, Cs₂CO₃)1.5 - 2.0Base
Anhydrous DMF or Acetone-Solvent

Step-by-Step Procedure:

  • Combine 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq) and a suitable base, such as potassium carbonate (K₂CO₃, 2.0 eq), in a round-bottom flask.

  • Add anhydrous DMF or acetone as the solvent.

  • Add the alkyl halide (1.2 eq) to the suspension.

  • Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 4-12 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, filter off the inorganic salts and wash the filter cake with the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Perform a standard aqueous workup by partitioning the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash, dry, and concentrate the organic layer. Purify the crude product as needed.

Conclusion and Best Practices

The derivatization of the C3-carboxylic acid of 4-Amino-1H-indazole-3-carboxylic acid is a cornerstone of medicinal chemistry programs targeting this scaffold.

  • For amide synthesis , using a high-performance coupling reagent like HATU is recommended for its speed and efficiency, which minimizes potential side reactions. The EDC/HOBt method provides a reliable and cost-effective alternative.

  • For ester synthesis , Fischer esterification is a straightforward method for simple alkyl esters where the substrate can tolerate heat and strong acid. For more complex or sensitive substrates, alkylation of the carboxylate offers a milder and more controlled approach.

Successful derivatization requires careful attention to reagent quality, anhydrous conditions (especially for amidation), and diligent reaction monitoring. These protocols provide a robust foundation for researchers and drug development professionals to generate diverse libraries of indazole derivatives for biological evaluation.

References

  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. [Link]

  • A practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. HETEROCYCLES. [Link]

  • Coupling Reagents. Aapptec Peptides. [Link]

  • Optimizing Peptide Coupling: Key Techniques. CreoSalus. [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]

  • Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]

  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]

  • Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.
  • 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses. [Link]

  • Direct and Selective 3-Amidation of Indoles Using Electrophilic N-Benzenesulfonyloxyamides. National Institutes of Health. [Link]

  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. National Institutes of Health. [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Converting Carboxylic Acids to Esters. Chemistry Steps. [Link]

  • Amide synthesis by acylation. Organic Chemistry Portal. [Link]

  • Carboxyl protecting groups. Textbook of Organic Chemistry.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. MDPI. [Link]

Sources

Application Note: 4-Amino-1H-indazole-3-carboxylic Acid in Fragment-Based Drug Discovery (FBDD)

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

Fragment-Based Drug Discovery (FBDD) relies on the identification of low-molecular-weight compounds (typically <300 Da) that bind to biological targets with high ligand efficiency (LE). While their initial binding affinities are often weak (high micromolar to millimolar), these fragments serve as high-quality starting points for structure-guided elaboration.

4-Amino-1H-indazole-3-carboxylic acid (MW: 177.16 g/mol ) is a highly versatile, privileged fragment scaffold. The indazole core is widely recognized as a bioisostere for phenol and indole rings, offering improved lipophilicity and resistance to Phase I/II metabolism[1]. The specific regiochemistry of the 4-amino and 3-carboxylic acid substituents provides a dense array of hydrogen bond donors and acceptors, making it an ideal candidate for probing complex binding pockets.

Mechanistic Insights: The Causality of Scaffold Selection
  • Kinase Hinge Binding: The 1H-indazole core is a classical kinase hinge-binding motif. The N1 (donor) and N2 (acceptor) atoms can form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region[1].

  • Metal-Binding Pharmacophore (MBP): Carboxy-substituted heteroarenes, including indazole-3-carboxylic acids, act as robust MBPs. The 3-carboxylic acid can coordinate with active-site metals (e.g., Zn²⁺, Mg²⁺) in metalloenzymes, while the adjacent 4-amino group can tune the pKa of the acid and participate in secondary coordination sphere interactions.

  • Vector for Elaboration: The 3-carboxylic acid serves as an ideal synthetic handle for rapid fragment growing via amide coupling, a strategy successfully employed in DNA-Encoded Chemical Libraries (DECLs) and the synthesis of protein-protein interaction (PPI) inhibitors like 4EGI-1 mimetics[2][3].

Binding_Interaction Indazole 4-Amino-1H-indazole-3-carboxylic acid (Fragment Hit) Hinge Kinase Hinge Region (Backbone Amides/Carbonyls) Indazole->Hinge N1/N2 & 4-NH2 H-bonding Metal Metalloenzyme Active Site (e.g., Zn2+ or Mg2+) Indazole->Metal 3-COOH Coordination Solvent Solvent Exposed Region (Vector for Growing) Indazole->Solvent Amide coupling via 3-COOH

Fig 1: Mechanistic binding modalities of 4-Amino-1H-indazole-3-carboxylic acid.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the identification and validation of 4-Amino-1H-indazole-3-carboxylic acid as a hit must follow a self-validating cascade. This prevents false positives arising from aggregation or non-specific binding.

Protocol A: Primary Screening via Surface Plasmon Resonance (SPR)

SPR is the gold standard for primary fragment screening due to its sensitivity to low-affinity interactions and independence from molecular weight constraints.

Rationale: Fragments require high-concentration screening (typically 100 μM – 1 mM). At these concentrations, bulk refractive index changes from DMSO solvent mismatches can obscure true binding signals. A self-validating SPR protocol must include rigorous solvent correction.

Step-by-Step Methodology:

  • Surface Preparation: Immobilize the target protein (e.g., a purified kinase domain) onto a CM5 sensor chip via standard amine coupling. Target an immobilization level of 2000–3000 RU to ensure sufficient signal for a ~177 Da fragment.

  • Reference Channel: Leave one flow cell unmodified (ethanolamine blocked) to serve as an inline reference for non-specific binding and bulk shift subtraction.

  • Solvent Calibration (Critical Step): Prepare a standard curve of DMSO concentrations (e.g., 4.5% to 5.5% in running buffer) to map the bulk refractive index response. This calibration must be run before and after the fragment library to correct for bulk effects.

  • Fragment Injection: Inject 4-Amino-1H-indazole-3-carboxylic acid at a single concentration (e.g., 500 μM) in running buffer (e.g., PBS-P+ with 5% DMSO). Use a flow rate of 30 μL/min with a 30-second contact time and 30-second dissociation.

  • Validation:

    • Positive Control: Inject a known high-affinity binder every 20 cycles to verify surface viability.

    • Data Processing: Double-reference the data (subtract reference channel and blank buffer injections). A true hit must exhibit rapid on/off kinetics (square-wave sensorgram), characteristic of FBDD hits.

Protocol B: Orthogonal Validation via Ligand-Observed NMR (WaterLOGSY)

Hits identified by SPR must be orthogonally validated in solution to rule out surface-induced artifacts. WaterLOGSY (Water-Ligand Observed via Gradient SpectroscopY) is highly sensitive to the exchange of magnetization between bulk water and the fragment bound to the macromolecule.

Rationale: By testing the fragment in a "cocktail" with a known non-binder, the system internally validates that binding is specific to the target and not a result of non-specific aggregation.

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 500 μL NMR sample containing 10–20 μM target protein, 500 μM 4-Amino-1H-indazole-3-carboxylic acid, and 500 μM of a negative control compound (e.g., a highly polar, non-interacting sugar) in deuterated buffer (e.g., 50 mM Tris-d11, 150 mM NaCl, 10% D2O).

  • Data Acquisition: Acquire the WaterLOGSY spectrum at 298 K using a mixing time of 1–2 seconds.

  • Analysis & Causality:

    • Small molecules tumbling rapidly in free solution exhibit negative NOEs (opposite sign to the water resonance).

    • When 4-Amino-1H-indazole-3-carboxylic acid binds to the large, slowly tumbling target protein, it adopts the correlation time of the protein, resulting in a positive NOE.

    • Internal Validation: The negative control compound must retain a negative signal. If all compounds show positive signals, the protein has likely aggregated or denatured.

FBDD_Workflow A Fragment Library (Indazole Scaffold) B Primary Screen (SPR) A->B 500 μM Screen C Orthogonal Validation (WaterLOGSY NMR) B->C Hit Confirmation D Structural Biology (X-ray Crystallography) C->D Binding Mode ID E Fragment Growing (Amide Coupling) D->E Structure-Guided Design

Fig 2: Self-validating fragment screening and elaboration workflow.

Data Presentation & Biophysical Profiling

When evaluating 4-Amino-1H-indazole-3-carboxylic acid against target classes, it is critical to assess not just raw affinity ( KD​ ), but Ligand Efficiency (LE) and Lipophilic Ligand Efficiency (LLE). Below is a representative data summary for this fragment class against typical FBDD targets.

Table 1: Representative Biophysical Parameters for Indazole-3-Carboxylic Acid Fragments

Target ClassPrimary AssayOrthogonal Assay KD​ (μM)Heavy Atom Count (HAC)Ligand Efficiency (LE)*LLE**
Kinase (Hinge) SPRWaterLOGSY NMR150 - 30013~0.35 - 0.40> 3.0
Metalloenzyme Thermal Shift2D HSQC NMR80 - 20013~0.38 - 0.42> 3.5
PPI (e.g., eIF4E) FP / SPRX-ray Crystallography400 - 80013~0.28 - 0.32> 2.5

*LE = (1.37 / HAC) × pIC50 (Target > 0.3 kcal/mol/HA) **LLE = pIC50 - cLogP (Target > 3.0)

Fragment Evolution Strategy

Once 4-Amino-1H-indazole-3-carboxylic acid is validated and its binding mode is confirmed via X-ray crystallography, the fragment must be evolved into a lead-like molecule.

  • Vector 1: The 3-Carboxylic Acid Handle. The most direct route for fragment growing is the functionalization of the 3-carboxylic acid. Using standard peptide coupling reagents (e.g., HATU, EDC/HOBt), the acid can be converted into various amides. This approach was successfully utilized in the discovery of HAO1 inhibitors, where reductive amination and amide coupling of indazole-3-carboxylic acid derivatives yielded highly potent compounds[3].

  • Vector 2: The 4-Amino Group. The 4-amino group can be utilized for urea formation or reductive amination to access adjacent hydrophobic pockets. However, modifications here must be carefully modeled, as the 4-amino group often engages in crucial intramolecular hydrogen bonding with the 3-carbonyl oxygen, locking the conformation of the elaborated molecule.

  • Scaffold Rigidification. In the development of 4EGI-1 mimetics, the indazole core was used to configurationally lock a dynamically isomerizing hydrazone moiety into an (E)-mimicking configuration, thereby increasing specificity and preventing loss of potency[2].

References

  • 3-Substituted Indazoles as Configurationally Locked 4EGI-1 Mimetic and Inhibitors of eIF4E/eIF4G Interaction Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Discovery of Novel, Potent Inhibitors of Hydroxy Acid Oxidase 1 (HAO1) Using DNA-Encoded Chemical Library Screening Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Effect of heterocycle content on metal binding isostere coordination Source: RSC Publishing URL:[Link]

Sources

experimental procedure for amide coupling with 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Regioselective Amide Coupling Protocols for 4-Amino-1H-indazole-3-carboxylic Acid

Introduction & Mechanistic Rationale

4-Amino-1H-indazole-3-carboxylic acid (CAS 1511520-69-6) is a highly versatile, bifunctional heterocyclic scaffold widely utilized in the development of kinase inhibitors, particularly in targeting PI3Kδ and PI3Kγ for autoimmune and inflammatory diseases[1]. However, utilizing this building block in amide coupling reactions presents significant synthetic challenges due to its polyfunctional nature.

The structural proximity of the C4-amino group to the C3-carboxylic acid creates a sterically demanding peri-like environment. Furthermore, the 1H-indazole core is subject to tautomerization (N1 vs. N2), and 4-amino-1H-indazole derivatives are notoriously sensitive to strongly basic conditions, which can lead to ring cleavage and extensive decomposition[2].

When attempting to couple the C3-carboxylic acid with an external amine, three primary mechanistic hurdles must be addressed:

  • Competitive N-Acylation: The N1/N2 nitrogens of the indazole ring can act as competing nucleophiles against sluggish external amines, leading to dimerization or unwanted N-acylation[3].

  • N-Acylurea Formation: Traditional carbodiimide coupling agents (e.g., EDC, DCC) frequently fail with indazole-3-carboxylic acids. The initial O-acylisourea intermediate undergoes rapid intramolecular rearrangement to a dead-end N-acylurea byproduct before the external amine can attack[3].

  • Decarboxylation: Under harsh thermal conditions or extended reaction times, the activated indazole-3-carboxylic acid can undergo spontaneous decarboxylation, yielding a des-carboxy indazole byproduct[3].

To overcome these challenges, uronium-based coupling reagents—specifically HATU—paired with a non-nucleophilic base (DIPEA) have become the gold standard[4]. HATU rapidly converts the carboxylic acid into a highly reactive 7-azabenzotriazole (OAt) ester, which accelerates the desired amidation pathway and outcompetes both N-acylurea formation and decarboxylation.

Reaction Pathway & Workflow Visualization

Workflow A 4-Amino-1H-indazole- 3-carboxylic acid B Activation (HATU / DIPEA) A->B DMF, RT C Active Ester Intermediate B->C 15 min D Amide Bond Formation C->D + R-NH2 E Target 3-Carboxamide D->E 12-16 h

Fig 1: Standard workflow for the HATU-mediated amide coupling of indazole-3-carboxylic acids.

SideReactions SM Activated Indazole Intermediate Desired Nucleophilic Attack by R-NH2 (Desired Amide) SM->Desired Optimal Conditions (HATU, Fast Addition) Side1 N1 / N2 Acylation (Dimerization) SM->Side1 Sluggish Amine / Excess Base Side2 N-Acylurea Formation (If EDC is used) SM->Side2 Carbodiimide Reagents Side3 Decarboxylation (Harsh Conditions) SM->Side3 High Heat (>60°C)

Fig 2: Divergent pathways and common side reactions during indazole-3-carboxylic acid activation.

Experimental Methodology: Self-Validating Protocols

The following protocols are designed as self-validating systems. Visual cues (e.g., dissolution, precipitation) and analytical checkpoints are embedded to ensure causality and reaction integrity.

Protocol A: Direct Amide Coupling (For Nucleophilic Primary Amines)

This streamlined protocol leverages the inherent electronic deactivation of the C4-amino group to achieve regioselective C3-amidation without protecting groups[4].

Reagents & Equipment:

  • 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq, 1.0 mmol, 177.16 mg)

  • External Primary Amine (1.2 eq, 1.2 mmol)

  • HATU (1.2 eq, 1.2 mmol, 456.3 mg)

  • DIPEA (3.0 eq, 3.0 mmol, 522 µL)

  • Anhydrous DMF (10 mL)

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried round-bottom flask under N₂, dissolve 4-Amino-1H-indazole-3-carboxylic acid and HATU in anhydrous DMF (10 mL). The suspension may initially be cloudy.

  • Base Addition: Add DIPEA dropwise at room temperature. Causality Check: The solution will transition to a clear, pale-yellow liquid within 2–5 minutes, indicating the successful formation of the soluble OAt active ester.

  • Maturation: Stir the mixture for exactly 15 minutes. Critical Insight: Do not exceed 30 minutes of pre-activation, as prolonged exposure of the active ester to base increases the risk of decarboxylation[3].

  • Amine Introduction: Add the external primary amine in a single portion. Stir at room temperature for 12–16 hours[4].

  • Validation Checkpoint: Monitor via LCMS. The disappearance of the OAt ester mass and the appearance of the product mass confirms completion.

  • Isolation: Pour the reaction mixture into 50 mL of vigorously stirred ice-cold water. Causality Check: A precipitate should form immediately. The high aqueous solubility of DMF, DIPEA salts, and HATU byproducts ensures they remain in the filtrate[4].

  • Filtration: Filter the solid through a Büchner funnel, wash with cold water (2 × 10 mL), and dry under high vacuum at 60 °C for 2 hours to yield the target 3-carboxamide[4].

Protocol B: Orthogonal Protection Strategy (For Sluggish/Secondary Amines)

When coupling with sterically hindered or poorly nucleophilic amines, the unprotected indazole core will undergo self-condensation or base-mediated degradation. Orthogonal protection is mandatory[2].

Step-by-Step Procedure:

  • N1-Protection: Treat 4-Amino-1H-indazole-3-carboxylic acid with 3,4-dihydro-2H-pyran (DHP) and catalytic p-TsOH in DCM to install a tetrahydropyranyl (THP) group at the N1 position. Causality: THP masking prevents N-acylation and stabilizes the electron-rich core against base-catalyzed cleavage[2].

  • Coupling: Execute the HATU/DIPEA coupling procedure (as described in Protocol A) using the N1-THP protected intermediate.

  • Global Deprotection: Dissolve the isolated protected amide in a 1:1 mixture of TFA/DCM. Stir for 2 hours at room temperature. Concentrate under reduced pressure to yield the final 4-amino-1H-indazole-3-carboxamide as a TFA salt.

Quantitative Data & Reagent Selection

Table 1: Coupling Reagent Efficacy Matrix Data summarizes typical outcomes for indazole-3-carboxylic acid activations based on field-proven methodologies.

Coupling ReagentBaseSolventTypical YieldPrimary Byproduct / IssueRecommendation
HATU DIPEADMF75–90%Minimal byproductsOptimal. Rapid OAt ester formation outcompetes side reactions.
PyBOP DIPEADMF60–75%Pyrrolidine amidesAcceptable. Good alternative if HATU is unavailable.
EDC/HOBt TEADCM15–30%N-AcylureaNot Recommended. Rapid rearrangement kills the reaction[3].

Table 2: Troubleshooting Matrix

ObservationMechanistic CauseCorrective Action
Reaction stalls at 30% conversion Amine is too sterically hindered, leading to competitive hydrolysis of the active ester.Increase HATU and Amine to 1.5 eq. Gently heat to 40 °C (monitor closely)[3].
Formation of M-44 byproduct Decarboxylation of the C3-carboxylic acid due to excessive heat or prolonged base exposure[3].Strictly limit pre-activation time to 15 mins. Keep reaction at RT.
Multiple product peaks on LCMS N1 or N2 alkylation/acylation occurring alongside desired amidation[3].Switch to Protocol B (N1-THP protection) to block competitive nucleophilic sites[2].

Analytical Characterization

Unambiguous structural assignment of the final product is critical to rule out N1/N2 acylation.

  • 1D NMR (DMSO-d6): The N1-H proton of an unprotected indazole-3-carboxamide typically appears as a broad singlet far downfield (δ 13.0–13.8 ppm). The absence of this peak suggests unwanted N-acylation.

  • 2D NMR (HMBC): To confirm regioselectivity, utilize Heteronuclear Multiple Bond Correlation (HMBC). The amide N-H proton must show a strong correlation to the C3 carbonyl carbon (~162 ppm). Furthermore, the protons of the external amine's alkyl/aryl group should not correlate with the C7a or C3 carbons of the indazole ring, which would indicate N1 or N2 side-reactions, respectively[3].

References

  • Benchchem. "Common side reactions in the synthesis of indazole-3-carboxamides." Benchchem Support. Available at:[3]

  • RSC Publishing. "An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling." RSC Advances. Available at:[4]

  • ACS Publications. "Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases." Journal of Medicinal Chemistry. Available at:[2]

  • ACS Publications. "PI3Kδ and PI3Kγ as Targets for Autoimmune and Inflammatory Diseases." Journal of Medicinal Chemistry. Available at:[1]

Sources

use of 4-Amino-1H-indazole-3-carboxylic acid in parallel synthesis libraries

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Orthogonal Parallel Synthesis of 2D Libraries Using 4-Amino-1H-indazole-3-carboxylic Acid

Scientific Rationale & Scaffold Significance

In modern fragment-based drug discovery (FBDD) and high-throughput screening (HTS), the indazole heterocyclic core is widely recognized as a privileged scaffold. Functioning as a robust indole bioisostere, the indazole ring effectively mimics purines and ATP, making it a highly sought-after motif for targeting kinase ATP-binding sites (e.g., PI3K, JAK) and G-protein coupled receptors (e.g., 5-HT3 antagonists)1[1].

Among indazole derivatives, 4-Amino-1H-indazole-3-carboxylic acid presents a unique, bifunctional handle for parallel library synthesis. The spatial proximity of the C-3 carboxylic acid and the C-4 exocyclic amine allows chemists to construct conformationally restricted bidentate ligands or highly diverse 2-dimensional (2D) chemical arrays. However, exploiting this building block requires a rigorous understanding of its electronic properties and regioselectivity to prevent unwanted side reactions during automated synthesis.

Mechanistic Insights: Exploiting Orthogonal Reactivity

Designing a parallel synthesis workflow around 4-Amino-1H-indazole-3-carboxylic acid requires exploiting the orthogonal reactivity of its three primary functional groups: the N1-heterocyclic nitrogen, the C-3 carboxylic acid, and the C-4 exocyclic amine.

  • N1-Regioselectivity & Protection: The N1 nitrogen of the indazole core is highly nucleophilic and prone to unwanted N-alkylation or N-acylation during library generation. To ensure absolute chemoselectivity, N1 must be masked. 2-(Trimethylsilyl)ethoxymethyl (SEM) chloride is the optimal protecting group, as it installs cleanly under basic conditions and is easily cleaved via mild acidic conditions (TFA) during the final library formatting step 2[2].

  • C-3 Carboxylic Acid Activation: The C-3 carboxylate is sterically hindered by the adjacent C-4 amine. While traditional carbodiimides (EDC/HOBt) can be used2[2], they often fail with deactivated or bulky anilines. Utilizing HATU with DIPEA generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which forces the coupling to completion even in 96-well plate formats 3[3].

  • C-4 Amine Functionalization: The exocyclic amine at the 4-position is electronically deactivated due to its conjugation with the electron-deficient indazole system. Therefore, it acts as a poor nucleophile. To functionalize this position without harsh transition-metal catalysis (which is difficult to purify in parallel arrays), we employ highly electrophilic reagents such as isocyanates to form stable urea linkages.

Workflow Visualization

The following diagram illustrates the logical progression of the 2D library synthesis, moving from core protection to orthogonal functionalization and final high-throughput purification.

G A 4-Amino-1H-indazole- 3-carboxylic acid B N1-SEM Protection (NaH, SEM-Cl) A->B Step 1 C C-3 Amide Coupling (HATU, DIPEA) B->C Step 2 D C-4 Urea Formation (Isocyanates, Pyridine) C->D Step 3 E Global Deprotection (TFA / DCM) D->E Step 4 F Prep-HPLC & LC-MS (QC Validation) E->F Step 5

Workflow for 2D parallel library synthesis using 4-Amino-1H-indazole-3-carboxylic acid.

Quantitative Data: Optimization of C-3 Amide Coupling

To ensure the reliability of the automated parallel synthesis, three coupling conditions were evaluated using a test panel of 12 diverse amines (aliphatic, benzylic, and deactivated anilines) reacted with N1-SEM-4-amino-1H-indazole-3-carboxylic acid. The data below justifies the selection of HATU/DIPEA as the standard protocol.

Coupling ReagentBaseSolventAvg. Conversion (LC-MS)Avg. Isolated PurityCausality / Observation
EDC·HCl / HOBt TEADMF74%>90%Standard method; struggles with electron-deficient anilines due to lower reactivity of the HOBt ester.
HATU DIPEADMF>96% >95% Optimal. The HOAt active ester overcomes steric hindrance at C-3. DIPEA prevents amine protonation.
T3P (50% in EtOAc) PyridineEtOAc85%>92%Excellent for avoiding epimerization and allows for simple aqueous workup, but lower yields with bulky amines.

Experimental Protocols: A Self-Validating System

The following protocols are designed for a 96-well plate format. Every step includes a self-validating checkpoint to ensure that failures are caught before downstream reagents are wasted.

Protocol A: High-Throughput C-3 Amide Coupling (Primary Array)

Objective: Generate a 1D library of indazole-3-carboxamides.

  • Preparation: To each well of a 2 mL deep-well 96-well plate, add N1-SEM-protected 4-amino-1H-indazole-3-carboxylic acid (0.10 mmol, 1.0 eq) dissolved in anhydrous DMF (500 µL).

  • Activation: Add DIPEA (0.30 mmol, 3.0 eq) followed by a 0.5 M solution of HATU in DMF (0.12 mmol, 1.2 eq) to each well.

    • Causality: DIPEA is a non-nucleophilic base that neutralizes the system without competing for the active ester. HATU is added before the amine to pre-form the highly reactive HOAt ester, preventing the carboxylic acid from precipitating.

  • Coupling: Shake the plate at 500 rpm for 15 minutes at room temperature. Dispense the diverse library of primary and secondary amines (0.12 mmol, 1.2 eq) into the respective wells. Seal the plate and shake for 12 hours at 25 °C.

  • Self-Validation Checkpoint: Withdraw a 5 µL aliquot from a control well (containing a deactivated aniline) and dilute with 100 µL MeCN. Analyze via LC-MS. Validation: The reaction is validated if the starting material mass is <5% abundant. If unreacted acid remains, it indicates moisture contamination degrading the HATU reagent.

  • Workup: Quench with 10% aqueous NaHCO₃ (500 µL) and extract using a supported liquid extraction (SLE) plate with ethyl acetate (2 × 1 mL). Concentrate the eluent using a vacuum centrifuge.

Protocol B: Orthogonal C-4 Urea Formation (Secondary Array)

Objective: Diversify the C-4 exocyclic amine using isocyanates to create a 2D library.

  • Preparation: Re-dissolve the crude C-3 carboxamides from Protocol A (approx. 0.08 mmol) in anhydrous Pyridine (400 µL) in a new 96-well glass-lined plate.

    • Causality: Pyridine acts as both the solvent and a mild base. It is strictly non-nucleophilic toward isocyanates, ensuring that the electrophile is entirely consumed by the weakly nucleophilic C-4 indazole amine.

  • Electrophilic Addition: Add diverse substituted isocyanates (0.16 mmol, 2.0 eq) to the respective wells.

  • Reaction: Seal the plate with a PTFE-lined mat and heat to 60 °C with shaking for 8 hours.

    • Causality: The elevated temperature provides the necessary activation energy to overcome the electronic deactivation of the C-4 amine caused by the indazole ring system.

  • Self-Validation Checkpoint: Perform TLC (or rapid LC-MS) on a pilot well. Validation: The complete disappearance of the fluorescent C-3 carboxamide spot under 254 nm UV light confirms urea formation.

  • Global Deprotection & Formatting: Concentrate the plate to dryness. To cleave the N1-SEM group, add 50% TFA in DCM (500 µL) to each well and shake for 4 hours at room temperature. Evaporate the volatiles.

  • Purification: Purify the final array using automated preparative HPLC (C18 column, Water/MeCN gradient with 0.1% Formic Acid)4[4].

References

  • Synthesis of a Library of 2-Alkyl-3-alkyloxy-2H-indazole-6-carboxamides, ACS Public
  • Synthesis molecular docking and DFT studies on novel indazole deriv
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • US8158626B2 - Thiazolopyrimidine PI3K inhibitor compounds and methods of use, Google P

Sources

Advanced Derivatization Strategies for 4-Amino-1H-indazole-3-carboxylic Acid: Chemoselective N-Functionalization

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalization of 4-Amino-1H-indazole-3-carboxylic acid represents a sophisticated challenge in heterocyclic chemistry. This privileged scaffold is highly valued in drug discovery—particularly in the synthesis of kinase inhibitors and anti-tubercular agents like the indazole sulfonamide GSK3011724A [1]. However, the molecule presents multiple competing nucleophilic sites: the N1/N2 indazole nitrogens, the C3-carboxylic acid, and the C4-primary amine. This application note details a robust, field-proven methodology for the chemoselective introduction of substituents (acyl, sulfonyl, and alkyl groups) onto the C4-amino group by leveraging strategic protection-deprotection sequences.

Mechanistic Insights & Causality

Direct electrophilic substitution on unprotected 4-amino-1H-indazole-3-carboxylic acid typically results in complex mixtures. The N1 nitrogen is highly nucleophilic, and the C3-carboxylic acid can interfere with coupling reagents. Furthermore, the C4-amino group exhibits reduced nucleophilicity due to resonance delocalization into the electron-deficient indazole core.

To achieve high chemoselectivity at the C4-position, a transient masking strategy is strictly required [2]:

  • C3-Carboxyl Masking : Fischer esterification converts the acid to a methyl ester, preventing unwanted anhydride formation or polymerization during acylation.

  • N1-Protection : The N1 position is sterically and electronically blocked using a Tetrahydropyranyl (THP) or tert-butyloxycarbonyl (Boc) group. THP is preferred when subsequent C4-modifications involve strong bases that might cleave a Boc group.

  • C4-Functionalization : With N1 and C3 masked, the C4-amine becomes the sole reactive nucleophile, allowing for high-yielding sulfonylation or acylation.

  • Global Deprotection : Acidic cleavage of the THP group followed by basic hydrolysis of the ester yields the final C4-derivatized acid.

Quantitative Data: Reaction Conditions & Chemoselectivity

TransformationReagents & ConditionsTarget SiteCompeting SiteYield (%)Self-Validation Checkpoint (LC-MS/NMR)
Esterification MeOH, H₂SO₄ (cat.), 65°C, 12hC3-COOHNone>90%Mass shift +14 Da; New singlet at ~3.9 ppm (3H)
N1-Protection DHP, PPTS (cat.), DCM, 40°C, 4hN1-HC4-NH₂85-88%Mass shift +84 Da; Multiplets at 1.5-2.0 ppm
C4-Sulfonylation R-SO₂Cl, Pyridine, DMAP, 60°CC4-NH₂N2 (Blocked)75-80%Downfield shift of C4-NH proton (>10 ppm)
Deprotection 1. TFA/DCM; 2. LiOH, THF/H₂ON1-THP, C3-COOMeNone>85%Loss of THP signals; Disappearance of OMe singlet

Experimental Workflow

G Start 4-Amino-1H-indazole -3-carboxylic acid Step1 1. C3-Esterification (MeOH, H2SO4) Start->Step1 Step2 2. N1-Protection (DHP, PPTS) Step1->Step2 Step3 3. C4-NH2 Derivatization (Acylation/Sulfonylation) Step2->Step3 Step4 4. Global Deprotection (TFA then LiOH) Step3->Step4 End C4-Substituted Indazole-3-carboxylic acid Step4->End

Workflow for the chemoselective C4-amino derivatization of the indazole scaffold.

Detailed Experimental Protocols

Protocol A: Global Protection (C3-Esterification & N1-THP Protection)

Causality: Protecting the most reactive sites ensures the electrophile is forced to react with the deactivated C4-amine.

  • Esterification : Suspend 4-Amino-1H-indazole-3-carboxylic acid (10 mmol) in anhydrous methanol (50 mL). Add concentrated H₂SO₄ (0.5 mL) dropwise. Reflux for 12 hours.

  • Validation : Monitor by TLC (DCM:MeOH 9:1). The product spot should be significantly less polar. Concentrate, neutralize with saturated NaHCO₃, and extract with EtOAc.

  • N1-Protection : Dissolve the resulting ester (8 mmol) in anhydrous DCM (40 mL). Add 3,4-dihydro-2H-pyran (DHP, 12 mmol) and pyridinium p-toluenesulfonate (PPTS, 0.8 mmol). Stir at 40°C for 4 hours.

  • Validation : LC-MS must confirm the addition of the THP mass (+84 Da). Wash with water, dry over Na₂SO₄, and purify via flash chromatography.

Protocol B: C4-Amino Sulfonylation (Synthesis of GSK3011724A Precursors)

Causality: Sulfonyl chlorides are hard electrophiles. Using pyridine as both solvent and base neutralizes the generated HCl and prevents premature THP cleavage.

  • Reaction : Dissolve the protected intermediate (5 mmol) in anhydrous pyridine (15 mL). Add the desired sulfonyl chloride (6 mmol) and a catalytic amount of DMAP (0.5 mmol) to accelerate the reaction via a highly reactive sulfonylpyridinium intermediate.

  • Heating : Stir the mixture at 60°C for 8 hours. The C4-amine's low nucleophilicity necessitates elevated temperatures.

  • Workup : Cool to room temperature, dilute with EtOAc (50 mL), and wash extensively with 1M CuSO₄ (aq) to remove pyridine. Dry and concentrate.

Protocol C: Global Deprotection

Causality: A two-step orthogonal deprotection is required to unmask the final functionalized scaffold.

  • THP Cleavage : Treat the intermediate with 20% TFA in DCM (20 mL) at room temperature for 2 hours. Concentrate under reduced pressure to remove TFA.

  • Ester Hydrolysis : Dissolve the crude residue in THF/MeOH/H₂O (2:1:1, 20 mL). Add LiOH·H₂O (15 mmol) and stir at room temperature for 4 hours.

  • Isolation : Acidify the mixture with 1M HCl to pH 3-4. The final C4-substituted-1H-indazole-3-carboxylic acid will precipitate. Filter, wash with cold water, and dry under high vacuum.

References

  • ResearchGate. "Identification of KasA as the cellular target of an anti-tubercular scaffold (GSK3011724A)." Retrieved from: [Link]

Application Note: Large-Scale Synthesis of 4-Amino-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Content Focus: Scalable Route Design, Mechanistic Causality, and Self-Validating Protocols

Introduction & Pharmacological Context

The 1H-indazole-3-carboxylic acid scaffold is a privileged pharmacophore in medicinal chemistry. It serves as the structural foundation for numerous therapeutics, most notably 5-HT3 receptor antagonists (antiemetics), advanced kinase inhibitors for oncology, and as forensic reference standards for synthetic cannabinoid metabolites[1][2].

Specifically, the 4-amino derivative (4-Amino-1H-indazole-3-carboxylic acid) is highly sought after because the C4-amino group provides a critical vector for downstream functionalization, such as amide coupling or Buchwald-Hartwig amination. However, direct nitration or amination of the unsubstituted indazole core typically yields intractable mixtures of regioisomers (predominantly the 5- and 5,7-substituted adducts).

To solve this, this Application Note details a highly regioselective, large-scale synthesis starting from 4-nitroisatin . By utilizing a modified Snyder-Ferrari diazotization-cyclization sequence followed by catalytic hydrogenation, absolute regiocontrol is guaranteed[3].

Applications Core 4-Amino-1H-indazole- 3-carboxylic acid App1 5-HT3 Receptor Antagonists Core->App1 App2 Kinase Inhibitors (Oncology) Core->App2 App3 Synthetic Cannabinoid Metabolites Core->App3

Fig 1. Downstream pharmacological applications of the synthesized indazole core.

Synthetic Strategy & Mechanistic Rationale

The protocol is divided into two highly controlled stages. As a process scientist, understanding the causality behind these reagent choices is critical for successful scale-up and troubleshooting.

Stage 1: Regiospecific Ring Construction Starting with 4-nitroisatin ensures the nitro group is locked in the correct position. Base-mediated hydrolysis cleaves the N1-C2 bond of the isatin ring, yielding the sodium salt of 2-amino-6-nitrophenylglyoxylic acid.

  • Temperature Control: The subsequent diazotization must be strictly maintained below 5 °C. Exceeding this temperature causes the diazonium intermediate to hydrolyze into an unwanted phenol byproduct.

  • Chemoselective Reduction: Tin(II) chloride ( SnCl2​ ) is specifically chosen over stronger reducing agents because it selectively reduces the diazonium species to an arylhydrazine without reducing the aromatic nitro group.

  • Spontaneous Cyclization: Under the acidic reaction conditions, the newly formed terminal hydrazine is in perfect spatial proximity to the highly electrophilic α -keto acid moiety. It spontaneously undergoes intramolecular condensation and dehydration to construct the indazole ring, naturally placing the carboxyl group at the C3 position and the nitro group at the C4 position[3].

Stage 2: Catalytic Hydrogenation To convert the 4-nitro intermediate to the final 4-amino API precursor, catalytic hydrogenation using Palladium on Carbon (Pd/C) is employed. This is vastly superior to iron- or tin-based reductions at scale, as it avoids heavy metal contamination in the final product, ensuring a cleaner impurity profile and simplifying downstream purification[1].

Workflow N1 4-Nitroisatin (Starting Material) N2 2-Amino-6-nitrophenylglyoxylic acid (Sodium Salt) N1->N2 NaOH (aq), 50°C Base Hydrolysis N3 Diazonium Intermediate (In Situ) N2->N3 NaNO2, HCl, 0-5°C Diazotization N4 4-Nitro-1H-indazole-3-carboxylic acid (Intermediate) N3->N4 SnCl2·2H2O, HCl Reduction & Cyclization N5 4-Amino-1H-indazole-3-carboxylic acid (Final API Precursor) N4->N5 H2 (50 psi), 10% Pd/C MeOH, RT Catalytic Hydrogenation

Fig 2. Two-stage synthetic workflow for 4-Amino-1H-indazole-3-carboxylic acid.

Experimental Protocols (Self-Validating Systems)

Stage 1: Synthesis of 4-Nitro-1H-indazole-3-carboxylic acid

Reagents: 4-Nitroisatin (100 g, 0.52 mol), NaOH (22.8 g, 0.57 mol), NaNO2​ (39.4 g, 0.57 mol), SnCl2​⋅2H2​O (293 g, 1.30 mol), Conc. HCl (aq).

  • Ring Opening: Suspend 4-nitroisatin in 1.0 L of 1M aqueous NaOH. Heat the mixture gently to 50 °C with overhead stirring until a clear, dark solution forms, indicating complete conversion to the sodium isatinate salt.

  • Diazotization: Cool the solution to 0–5 °C using an ice-salt bath. Add a solution of NaNO2​ in 150 mL of water. Slowly pour this entire mixture into a vigorously stirred solution of concentrated HCl (300 mL) mixed with crushed ice (500 g), maintaining the internal temperature strictly below 5 °C.

    • In-Process Control (IPC) 1: Spot the reaction mixture onto potassium iodide-starch paper. An immediate blue-black color confirms the presence of excess nitrous acid, validating complete diazotization.

  • Reduction & Cyclization: Dissolve SnCl2​⋅2H2​O in 250 mL of conc. HCl. Add this solution dropwise to the cold diazonium mixture over 45 minutes.

    • In-Process Control (IPC) 2: The reaction is self-indicating. The initial deep red diazonium solution will transition to a thick yellow suspension as the arylhydrazine forms and spontaneously cyclizes.

  • Isolation: Allow the mixture to warm to room temperature and stir for 2 hours. Filter the precipitated product, wash extensively with cold water to remove tin salts, and dry under vacuum at 50 °C.

Stage 2: Synthesis of 4-Amino-1H-indazole-3-carboxylic acid

Reagents: 4-Nitro-1H-indazole-3-carboxylic acid (85 g, 0.41 mol), 10% Pd/C (8.5 g, 50% wet), Methanol (850 mL), Hydrogen gas.

  • Preparation: In a 2.0 L pressure reactor, dissolve the Stage 1 intermediate in Methanol. Add the 10% Pd/C catalyst carefully under a nitrogen blanket to prevent ignition of the solvent vapors.

  • Hydrogenation: Purge the reactor three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 50 psi with H2​ and stir vigorously at room temperature.

    • In-Process Control (IPC) 3: Monitor hydrogen uptake via a mass flow controller. The reaction is complete when H2​ consumption ceases (theoretical uptake: ~3 molar equivalents).

    • In-Process Control (IPC) 4: Confirm completion via TLC (DCM:MeOH 9:1). The UV-active nitro intermediate ( Rf​≈0.6 ) must be fully replaced by the highly fluorescent amino product ( Rf​≈0.3 ) under 254 nm UV light.

  • Filtration & Isolation: Vent the hydrogen and purge with nitrogen. Filter the mixture through a tightly packed Celite pad to safely remove the pyrophoric Pd/C. Concentrate the filtrate under reduced pressure to 20% of its original volume, then precipitate the product by adding cold diethyl ether. Filter and dry to yield the final API precursor.

Quantitative Data & Scale-Up Metrics

The following table summarizes the expected scale-up metrics, yields, and critical quality attributes (CQAs) when executing this protocol at a 100-gram input scale.

ParameterStage 1: Diazotization-CyclizationStage 2: Catalytic Hydrogenation
Input Material 4-Nitroisatin (100 g, 0.52 mol)4-Nitro-1H-indazole-3-carboxylic acid (85 g, 0.41 mol)
Expected Yield (%) 78 - 82%90 - 94%
Purity Target (HPLC) > 98.0%> 99.5%
Appearance Pale yellow crystalline powderOff-white to beige powder
Key Impurities to Monitor Unreacted isatin, phenol byproductsPartially reduced intermediates (e.g., hydroxylamine)
Primary IPC Method KI-starch paper (excess HNO2​ ) H2​ uptake cessation, TLC ( Rf​ shift)

References

  • Title: An improved synthesis of indazole-3-carboxylic acid. Source: Journal of Heterocyclic Chemistry. URL: [Link]

  • Title: Methods for the preparation of indazole-3-carboxylic acid and N-(S)-1-azabicyclo[2.2.2]oct-3-yl-1H-indazole-3-carboxamide hydrochloride salt (US20110172428A1).
  • Title: Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Source: DiVA Portal (Forensic Toxicology). URL: [Link]

Sources

Application Notes and Protocols: Bioisosteric Replacement Strategies for 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 4-Amino-1H-indazole-3-carboxylic acid Scaffold

The 4-Amino-1H-indazole-3-carboxylic acid moiety is a privileged scaffold in medicinal chemistry. Its rigid bicyclic structure, composed of a benzene ring fused to a pyrazole ring, offers a three-dimensional framework that can be strategically modified to optimize interactions with biological targets.[1] Indazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, and neuroprotective effects.[1][2] This scaffold serves as a versatile starting point for drug discovery, particularly due to the presence of two key functional groups amenable to bioisosteric replacement: an aromatic amine (aniline-like) at the 4-position and a carboxylic acid at the 3-position.

Bioisosteric replacement, a cornerstone of drug design, involves substituting a functional group within a biologically active molecule with another group that has similar physical or chemical properties.[3] The goal is to enhance the compound's pharmacological profile by improving potency, selectivity, metabolic stability, and pharmacokinetic properties, or by reducing toxicity.[3][4] This guide provides a detailed exploration of bioisosteric replacement strategies for both the 4-amino and 3-carboxylic acid groups of the title compound, complete with theoretical rationale and actionable experimental protocols.

Part 1: Bioisosteric Replacement of the 4-Amino Group

The 4-amino group, being an aniline substructure, is a potential site for oxidative metabolism, which can lead to the formation of reactive metabolites and associated toxicities.[5][6] Mitigating this liability is a common objective in lead optimization.[4][6]

Rationale for Replacement

Replacing the 4-amino group can achieve several objectives:

  • Reduce Metabolic Liability: Circumventing the formation of reactive quinone-imine intermediates.

  • Modulate Basicity: Fine-tuning the pKa to alter target engagement and physicochemical properties.

  • Introduce Novel Interactions: Exploring new hydrogen bonding patterns or hydrophobic interactions within the target's binding pocket.

  • Enhance Selectivity: Reducing off-target effects by modifying the electronic and steric profile.[4]

Proposed Bioisosteric Replacements for the 4-Amino Group

A key strategy is to replace the aniline-type nitrogen with functionalities that retain key interactions but exhibit greater metabolic stability.

Original Moiety Proposed Bioisostere Key Rationale Potential Advantages
4-Amino4-FluoroClassical bioisostere, similar in size.Increased metabolic stability, altered electronics (electron-withdrawing).
4-Amino4-MethoxyIntroduces a hydrogen bond acceptor.Can probe for specific interactions in the binding pocket, metabolically more stable than an amine.
4-Amino4-(Aminomethyl)Increases distance and flexibility of the basic center.May access different regions of the binding site, potentially altering the binding mode.
Synthetic Protocol: Replacement of the 4-Amino Group via Sandmeyer Reaction

This protocol describes the conversion of the 4-amino group to a 4-fluoro or 4-methoxy group.

Workflow for 4-Amino Group Modification

workflow A 4-Amino-1H-indazole- 3-carboxylic acid B Diazotization (NaNO2, HBF4 or HCl) A->B C 4-Diazonium salt intermediate B->C D Sandmeyer Reaction (e.g., CuF2 or MeOH/heat) C->D E 4-Fluoro or 4-Methoxy analogue D->E

Caption: Synthetic workflow for replacing the 4-amino group.

Step-by-Step Protocol:

  • Diazotization:

    • Suspend 1 equivalent of 4-Amino-1H-indazole-3-carboxylic acid in a suitable acidic solution (e.g., 48% HBF₄ for fluorination, or aqueous HCl for methoxylation) at 0°C.

    • Slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water, keeping the temperature below 5°C.

    • Stir the reaction mixture at 0°C for 30-60 minutes to ensure complete formation of the diazonium salt.

  • Sandmeyer Reaction (Example for 4-Fluoro):

    • The resulting diazonium tetrafluoroborate salt can be isolated by filtration and gently heated to induce decomposition to the 4-fluoro-1H-indazole-3-carboxylic acid.

  • Sandmeyer Reaction (Example for 4-Methoxy):

    • To the cold diazonium salt solution (formed in HCl), add an excess of methanol (MeOH).

    • Heat the mixture to reflux until nitrogen evolution ceases. The diazonium group is replaced by a methoxy group.

  • Work-up and Purification:

    • After cooling, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product is purified by column chromatography or recrystallization to yield the desired 4-substituted-1H-indazole-3-carboxylic acid.

Part 2: Bioisosteric Replacement of the 3-Carboxylic Acid Group

The carboxylic acid group is a strong hydrogen bond donor and acceptor, and it is often ionized at physiological pH. While crucial for target binding, it can limit cell permeability and oral bioavailability, and may be susceptible to metabolic glucuronidation.[7]

Rationale for Replacement

Replacing the 3-carboxylic acid can:

  • Improve Pharmacokinetics: Enhance membrane permeability and oral absorption by replacing an ionizable group with a less acidic or neutral one.[3]

  • Increase Metabolic Stability: Avoid metabolic pathways like acyl glucuronidation.[7]

  • Fine-tune Acidity: Modulate the pKa to optimize interactions with the target.

  • Explore Novel Binding Interactions: Introduce different geometries and hydrogen bonding capabilities.[8]

  • Generate New Intellectual Property. [3]

Proposed Bioisosteric Replacements for the 3-Carboxylic Acid Group

Common and effective bioisosteres for carboxylic acids include tetrazoles, acyl sulfonamides, and hydroxamic acids.[3]

Original Moiety Proposed Bioisostere Key Rationale Potential Advantages
Carboxylic AcidTetrazoleNon-classical isostere with similar acidity (pKa ~4.5-4.9).[3]More lipophilic than carboxylic acid, metabolically stable.[3]
Carboxylic AcidAcyl SulfonamideMimics the acidity and hydrogen bonding pattern of carboxylic acids.[3]Can form multiple hydrogen bonds, potentially increasing potency.[3]
Carboxylic AcidHydroxamic AcidModerately acidic (pKa ~8-9) and a strong metal chelator.Can introduce metal-chelating properties, which may be beneficial for certain enzyme targets (e.g., metalloproteinases).
Synthetic Protocol: Conversion of Carboxylic Acid to Tetrazole

This protocol outlines a multi-step synthesis to replace the 3-carboxylic acid with a 1H-tetrazole ring, starting from the corresponding amide.

Workflow for Carboxylic Acid to Tetrazole Conversion

workflow2 A 4-Amino-1H-indazole- 3-carboxylic acid B Amide Formation (e.g., HATU, DIPEA, NH4Cl) A->B C 4-Amino-1H-indazole- 3-carboxamide B->C D Dehydration (e.g., PPh3, CCl4) C->D E 4-Amino-1H-indazole- 3-carbonitrile D->E F Cycloaddition (NaN3, NH4Cl) E->F G 4-Amino-3-(1H-tetrazol-5-yl) -1H-indazole F->G

Caption: Synthetic workflow for tetrazole bioisostere formation.

Step-by-Step Protocol:

  • Amide Formation:

    • To a solution of 1 equivalent of 4-Amino-1H-indazole-3-carboxylic acid in DMF, add 1.1 equivalents of a coupling agent (e.g., HATU), 2-3 equivalents of a base (e.g., DIPEA), and 1.2 equivalents of an ammonia source (e.g., ammonium chloride).

    • Stir the reaction at room temperature for 4-6 hours until completion (monitored by TLC or LC-MS).

    • Perform an aqueous work-up and extract the product with an organic solvent. Purify the resulting 4-Amino-1H-indazole-3-carboxamide.

  • Dehydration to Nitrile:

    • Dissolve 1 equivalent of the carboxamide in a suitable solvent (e.g., acetonitrile).

    • Add 1.5 equivalents of triphenylphosphine (PPh₃) and 1.5 equivalents of carbon tetrachloride (CCl₄).

    • Reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • After completion, concentrate the reaction mixture and purify by column chromatography to obtain 4-Amino-1H-indazole-3-carbonitrile.

  • [2+3] Cycloaddition to form Tetrazole:

    • Dissolve the nitrile in DMF, and add 2-3 equivalents of sodium azide (NaN₃) and 2-3 equivalents of ammonium chloride (NH₄Cl).

    • Heat the reaction mixture to 100-120°C for 12-24 hours. Caution: Sodium azide is highly toxic and potentially explosive.

    • After cooling, acidify the reaction mixture with dilute HCl to pH ~2-3, which will protonate the tetrazole and may cause precipitation.

    • The product, 4-Amino-3-(1H-tetrazol-5-yl)-1H-indazole, can be collected by filtration or extracted with an organic solvent and purified.

Part 3: Evaluation of Bioisosteric Replacements

The newly synthesized analogs must be evaluated to determine the success of the bioisosteric replacement strategy. This involves a comparative analysis of their physicochemical properties and biological activity against the parent compound.

Comparative Physicochemical Properties (Predicted)
Compound Functional Group Predicted LogP Predicted pKa Key Property Change
Parent Compound4-NH₂, 3-COOHLowAcidic (~4-5), Basic (~3-4)Amphoteric, polar
Analog 14-F, 3-COOHIncreasedAcidic (~4-5)Increased lipophilicity, loss of basicity
Analog 24-NH₂, 3-TetrazoleIncreasedAcidic (~4.5-5)Increased lipophilicity, similar acidity to COOH
Analog 34-NH₂, 3-Acyl SulfonamideIncreasedAcidic (~6-7)Weaker acid than COOH, enhanced H-bonding
Protocol: In Vitro Biological Assay (Example: Kinase Inhibition Assay)

Many indazole derivatives are known to be kinase inhibitors.[9][10][11] Therefore, a representative in vitro kinase assay is a relevant method for evaluating the biological activity of the newly synthesized compounds.

Workflow for Kinase Inhibition Profiling

workflow3 cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Detection A Synthesized Compounds (Parent & Analogs) B Serial Dilution in DMSO A->B D Incubate compounds with kinase and substrate B->D C Kinase, Substrate, ATP (in assay buffer) C->D E Initiate reaction by adding ATP D->E F Incubate at RT E->F G Stop reaction and add detection reagent (e.g., ADP-Glo™) F->G H Measure signal (Luminescence) G->H I Data Analysis (IC50 determination) H->I

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Compound Preparation: Prepare stock solutions of the parent compound and all synthesized bioisosteres in 100% DMSO. Create a dilution series for each compound to determine the IC₅₀ value.

  • Assay Plate Preparation: In a 384-well plate, add the kinase and its specific peptide substrate in the appropriate assay buffer.

  • Compound Addition: Add the serially diluted compounds to the wells. Include controls for 100% inhibition (no enzyme) and 0% inhibition (DMSO vehicle).

  • Reaction Initiation: Add ATP to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP using a suitable detection kit (e.g., a luminescence-based assay that quantifies ADP production).

  • Data Analysis: Measure the signal on a plate reader. Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.

By comparing the IC₅₀ values, researchers can quantify the impact of each bioisosteric replacement on target engagement, providing critical data for structure-activity relationship (SAR) studies and guiding the next round of drug design.

References

  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Recent Advances and Outlook for the Isosteric Replacement of Anilines.
  • Carboxylic Acid (Bio)Isosteres in Drug Design. PMC.
  • Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. Taylor & Francis Online.
  • Bioisosteres for carboxylic acid groups. Hypha Discovery.
  • Bioisoteres for carboxylic acids: From ionized isosteres to novel unionized replacements. ScienceDirect.
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
  • Aniline replacement in drug-like compounds. Cresset Group.
  • Aniline replacement in drug-like compounds. BioPartner UK.
  • 4-Aminoindazole. Chem-Impex.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its deriv
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4.
  • Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and G
  • Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migr

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the unique physicochemical challenges associated with purifying 4-Amino-1H-indazole-3-carboxylic acid .

Due to the presence of both a basic amino group and an acidic carboxylic acid moiety, this molecule is amphoteric and exists primarily as a zwitterion in aqueous environments . Understanding the causality between its charge state and its solubility is the key to achieving high-purity crystallization without sacrificing yield.

Purification Strategy & Workflow

Standard thermal recrystallization often fails for zwitterionic indazole derivatives because their solubility is dictated more by pH than by temperature. At its isoelectric point (pI), the molecule's net charge is zero, neutralizing electrostatic repulsion and driving the molecules to aggregate and crystallize out of solution 1.

Depending on your crude impurity profile, you must choose between a pH-Shift (Isoelectric) Crystallization or a Solvent/Anti-Solvent Crystallization .

RecrystallizationWorkflow Start Crude 4-Amino-1H-indazole- 3-carboxylic acid Assessment Assess Impurity Profile Start->Assessment HighSalt High Inorganic Salts / Polar Impurities? Assessment->HighSalt Yes OrganicImp High Organic / Lipophilic Impurities? Assessment->OrganicImp Yes MethodA Protocol A: pH-Shift (Isoelectric) Crystallization HighSalt->MethodA Aqueous compatible MethodB Protocol B: DMF/Water Anti-Solvent Crystallization OrganicImp->MethodB Requires organic solubilization Dry Vacuum Drying (< 45°C) MethodA->Dry MethodB->Dry Pure Pure Crystalline Product Dry->Pure

Fig 1: Decision matrix for selecting the optimal recrystallization workflow.

Physicochemical Data Presentation

To select the correct solvent system, you must reference the molecule's solubility profile across different states.

Solvent System / ConditionDominant Molecular StateSolubility ProfileRecommended Application
Aqueous (pH < 2.0) Cationic (Protonated amine)Very HighAcidic extraction; salt formation
Aqueous (pH 3.5 - 4.5) Zwitterionic (Net zero charge)Very Low Isoelectric precipitation (pI)
Aqueous (pH > 9.0) Anionic (Deprotonated carboxyl)Very HighBasic extraction; removing lipophiles
DMF / DMSO Neutral / SolvatedHighSolubilizing highly impure organic crude
Ethanol / Methanol Neutral (Hydrogen-bonded)Moderate (Hot)Standard thermal recrystallization

Self-Validating Experimental Protocols

Every protocol below is designed as a self-validating system. This means built-in checkpoints ensure you do not proceed to the next step unless the chemistry is behaving exactly as predicted.

Protocol A: pH-Shift (Isoelectric) Crystallization

This is the gold standard for purifying indazole-3-carboxylic acids from polar impurities and inorganic salts 2.

  • Suspension: Suspend the crude 4-Amino-1H-indazole-3-carboxylic acid in deionized water (approx. 10 mL/g).

  • Basification: Slowly add 2M NaOH dropwise while stirring vigorously until the pH reaches 10–11. The compound will dissolve as the sodium carboxylate salt.

  • Self-Validation Check: Spot 1 drop of the alkaline solution onto a clean glass slide. If the droplet is cloudy, insoluble organic impurities are present. Filter the bulk solution through a Celite pad before proceeding. If clear, proceed directly.

  • Cooling: Chill the clear filtrate to 0–5 °C in an ice bath.

  • Acidification: Add 2M HCl dropwise. Monitor the pH continuously with a calibrated probe.

  • Precipitation: Stop the addition when the pH reaches the isoelectric point (approx. pH 4.0). The zwitterion will rapidly precipitate as an off-white solid 3.

  • Maturation: Stir for 1 hour at 0–5 °C to maximize crystal lattice growth.

  • Isolation: Filter, wash the cake with ice-cold DI water, and dry under vacuum at 40 °C.

Protocol B: DMF/Water Anti-Solvent Crystallization

Use this method if your crude material contains heavy organic/lipophilic impurities that co-precipitate during a pH shift 4.

  • Dissolution: Dissolve the crude material in a minimum volume of hot Dimethylformamide (DMF) at 60 °C.

  • Anti-Solvent Addition: While maintaining stirring at 50 °C, slowly add DI water (the anti-solvent) dropwise until the solution becomes persistently cloudy (the cloud point).

  • Self-Validation Check: Heat the mixture back up to 55 °C. The cloudiness should completely disappear. If it does not, you have precipitated an insoluble polymeric impurity rather than your product. Filter the solution hot to remove it, then resume.

  • Crystallization: Allow the clear mixture to cool slowly to room temperature (approx. 2 hours), then transfer to an ice bath (0–5 °C) for 1 hour.

  • Isolation: Collect the crystals via vacuum filtration. Wash with a cold DMF/Water mixture (1:3), followed by pure water to remove residual DMF. Dry under vacuum at 40 °C.

Troubleshooting Guides & FAQs

Q: Why is my product "oiling out" instead of forming crystals during the pH shift? A: Oiling out (liquid-liquid phase separation) occurs when the compound crashes out of solution faster than it can form an ordered crystal lattice. This is usually caused by dropping the pH too rapidly or having a high concentration of impurities. Solution: Heat the mixture slightly (e.g., 40 °C) before adjusting the pH. Add the HCl much slower, and introduce a pure seed crystal when you reach pH 5.5 (just before the pI).

Q: I performed the pH shift, but my yield is incredibly low. What went wrong? A: You likely overshot the isoelectric point. If the pH drops below 2.5, the basic amino group at the 4-position becomes fully protonated. The molecule loses its zwitterionic neutrality, forms a highly soluble hydrochloride salt, and redissolves into the aqueous layer. Solution: Carefully back-titrate the filtrate with dilute NaOH to exactly pH 4.0 to recover your product.

Q: My crude material is dark brown/black. How do I remove these oxidation impurities? A: Indazole amines are susceptible to oxidation, forming dark, highly conjugated impurities. Solution: During Protocol A (at step 2, when the solution is basic), add 10% w/w activated charcoal (Norit). Stir for 30 minutes at room temperature, then filter through a tight Celite pad before performing the acid-shift precipitation.

Q: Can I just boil this in ethanol to recrystallize it? Is thermal decarboxylation a risk? A: While hot ethanol is sometimes used, indazole-3-carboxylic acids are prone to thermal decarboxylation (losing the -COOH group as CO2) if subjected to excessive heat for prolonged periods. Solution: Avoid boiling the compound in high-boiling solvents for extended times. Keep dissolution temperatures below 65 °C and always vacuum dry at or below 45 °C.

References

  • Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Chem. Pharm. Bull. / Clockss. 2

  • Method for synthesis of lonidamine and related indazole derivatives. Google Patents (WO2005120498A2). 4

  • Zwitter Ion and Isoelectric point: How to Explain. Biochemistry Den.

  • Isoelectric and Isoionic pH Explained. Pearson. 1

  • How to desalt zwitterions? ResearchGate. 3

Sources

overcoming poor solubility of 4-Amino-1H-indazole-3-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 4-Amino-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with this compound's notoriously poor solubility during chemical synthesis. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you achieve successful reaction outcomes.

Frequently Asked Questions (FAQs)
Q1: Why is 4-Amino-1H-indazole-3-carboxylic acid so poorly soluble in common organic solvents?

A1: The poor solubility stems from its unique molecular structure. The compound possesses both a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). This allows it to exist as a zwitterion, a molecule with both positive and negative charges. This zwitterionic character, combined with the planar indazole ring system, promotes strong intermolecular hydrogen bonding and crystal lattice interactions. These forces are difficult to overcome with typical organic solvents, leading to low solubility.

Q2: What are the recommended starting solvents for reactions involving this compound?

A2: Due to its polar and hydrogen-bonding nature, highly polar aprotic solvents are the most effective choice. We recommend starting with the following:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • N-Methyl-2-pyrrolidone (NMP)

These solvents have high dielectric constants and are effective at disrupting the intermolecular forces holding the solid together. However, even in these solvents, complete dissolution at room temperature may not be achieved, and the compound often forms a fine suspension.

Q3: My compound won't fully dissolve even in DMF. What is the next step?

A3: This is a common issue. Before abandoning the solvent, we recommend a systematic approach to enhance solubility in situ. The choice of method depends on the nature of your intended reaction. See the troubleshooting workflow below.

digraph "Solubility_Troubleshooting_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, fontname="Arial"]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Figure 1. Troubleshooting workflow for enhancing solubility.

Troubleshooting Guide: Amide Coupling Reactions

Amide bond formation is one of the most common reactions performed with this substrate and also one of the most challenging due to its poor solubility.[1][2] Direct addition of a coupling agent to a suspension of the acid and an amine often leads to low yields and complex side products. The key is to achieve solubilization before introducing the coupling agent.

Issue: Low yield in amide coupling with HATU/EDC.

The primary cause is the failure to activate the carboxylic acid, which remains largely in its solid, insoluble state. Furthermore, a direct acid-base reaction between the substrate and the amine nucleophile can form an unreactive ammonium carboxylate salt.[3]

Solution: Base-Mediated Solubilization Protocol

The most reliable method is to first form the carboxylate salt in situ using a non-nucleophilic organic base. This deprotonates the carboxylic acid, disrupting the zwitterionic crystal lattice and rendering the molecule soluble in polar aprotic solvents.

digraph "Amide_Coupling_Mechanism" { graph [fontname="Arial", label=""]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", color="#5F6368", fontcolor="#202124"]; edge [color="#5F6368"];

}

Figure 2. Logical flow for base-mediated amide coupling.

Detailed Step-by-Step Protocol:

  • Preparation: To a clean, dry reaction vessel under an inert atmosphere (N₂ or Ar), add 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq.).

  • Solvent Addition: Add anhydrous DMF (or DMSO) to form a suspension (concentration typically 0.1-0.2 M).

  • Base-Mediated Solubilization: Add a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.2-1.5 eq.), dropwise while stirring.

    • Causality Check: The suspension should gradually dissolve to give a clear, homogeneous solution. If solids persist, gentle warming (40 °C) or a small amount of additional base may be required. This visual confirmation of solubility is critical before proceeding.

  • Activation: Once the solution is clear, add your coupling agent of choice. For example:

    • For HATU: Add HATU (1.1 eq.). Stir for 10-15 minutes at room temperature to allow for pre-activation.

    • For EDC/HOBt: Add HOBt (1.1 eq.) followed by EDC·HCl (1.1 eq.). Stir for 15-20 minutes.[4]

  • Amine Addition: Add the desired amine (1.0-1.1 eq.) to the activated solution.

  • Reaction: Stir the reaction mixture at room temperature until completion (monitor by LC-MS or TLC). Reactions are typically complete within 2-12 hours.

  • Work-up: Proceed with a standard aqueous work-up and purification.

This protocol leverages the formation of a soluble intermediate to ensure that the coupling agent can efficiently access and activate the carboxylic acid, leading to significantly improved yields and cleaner reaction profiles.

Troubleshooting Guide: Esterification Reactions

Esterification presents a different set of challenges. Standard Fischer esterification (refluxing in alcohol with a strong acid catalyst) is not suitable due to the presence of the acid-sensitive indazole and basic amino group.[5]

Issue: Difficulty forming methyl or ethyl esters.
Solution: DCC/DMAP-Mediated Esterification

A milder and more effective method for this substrate is the Steglich esterification, which uses a carbodiimide coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) and a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP).[6]

Detailed Step-by-Step Protocol:

  • Preparation: Suspend 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq.) and DMAP (0.1-0.2 eq.) in a suitable aprotic solvent like Dichloromethane (DCM) or THF.

    • Note: Solubility will be very low in these less polar solvents, but the reaction proceeds from the small amount of dissolved material.

  • Alcohol Addition: Add the desired alcohol (e.g., methanol, ethanol) in excess (can be used as a co-solvent, or 3-5 eq.).

  • Coupling Agent: Cool the mixture to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in DCM or THF dropwise.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight.

    • Process Check: A white precipitate of dicyclohexylurea (DCU), the byproduct of DCC, will form as the reaction progresses.

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated DCU.

    • Wash the filtrate with dilute acid (e.g., 1N HCl) to remove residual DMAP, followed by saturated sodium bicarbonate solution.

    • Dry the organic layer, concentrate, and purify the resulting ester by column chromatography.

Data & Reference Tables

Table 1: Recommended Solvents & Bases

Solvent/BaseTypeBoiling Point (°C)Key Considerations
N,N-Dimethylformamide (DMF) Polar Aprotic Solvent153Excellent solvating power. High boiling point can make removal difficult.
Dimethyl sulfoxide (DMSO) Polar Aprotic Solvent189Strongest solvating power of the three. Very high boiling point; often requires lyophilization or aqueous work-up to remove.
N-Methyl-2-pyrrolidone (NMP) Polar Aprotic Solvent202Good alternative to DMF with high thermal stability.
N,N-Diisopropylethylamine (DIPEA) Non-nucleophilic Base127Sterically hindered, making it an excellent choice for avoiding side reactions.
Triethylamine (TEA) Non-nucleophilic Base90Less hindered than DIPEA but effective. Lower boiling point makes it easier to remove.

Table 2: Common Coupling Reagents for Amide Bond Formation

ReagentAcronymByproductsNotes
HATU HATUTetramethylureaHighly efficient, fast reaction times. Often used for sterically hindered amines.[1]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDCWater-soluble ureaByproduct is easily removed during aqueous work-up. Often used with HOBt or DMAP.[3][7][8]
N,N'-Dicyclohexylcarbodiimide DCCDicyclohexylurea (DCU)Insoluble byproduct (DCU) is removed by filtration. A classic and cost-effective choice.[6]
References
  • Effects of Co-solvents on Reactions Run under Micellar Catalysis Conditions | Organic Letters - ACS Publications. (2016, December 20).
  • Cosolvent - Wikipedia.
  • US20100322882A1 - Solubilizing agents for active or functional organic compounds - Google Patents.
  • Cosolvent – Knowledge and References - Taylor & Francis.
  • a Effect of co-solvents on the solubility of the substrate. Reaction condition - ResearchGate.
  • Water: An Underestimated Solvent for Amide Bond-Form- ing Reactions.
  • practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives.
  • Cosolvent - The 'Medicinal Magician' in The Laboratory - Shandong IRO Chelating Chemical Co., Ltd.
  • Process optimization for acid-amine coupling: a catalytic approach - Growing Science. (2022, August 29).
  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps. (2025, November 29).
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • solvent-free amide bond formation using a variety of methoxysilanes as coupling agent. (2022, April 14).
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives - Der Pharma Chemica.
  • Overcoming Challenges in Carboxylic Acid Drug Formulations - Patsnap Eureka. (2025, July 31).
  • Solubility enhancement techniques: A comprehensive review. (2023, March 13).
  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (2022, November 15).
  • Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US.
  • esterification of carboxylic acids with - Organic Syntheses Procedure.
  • Converting Carboxylic Acids to Esters - Chemistry Steps.

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Amino-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 4-Amino-1H-indazole-3-carboxylic acid . This complex bicyclic scaffold is a critical intermediate in drug discovery, particularly for kinase inhibitors and serotonin receptor antagonists. However, its synthesis is fraught with chemoselectivity issues, regiochemical pitfalls, and stability concerns.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to help you navigate these synthetic challenges.

Pathway & Mechanism Visualization

The synthesis of 4-amino-1H-indazole-3-carboxylic acid requires a de novo construction of the indazole ring from a pre-functionalized benzene derivative. The diagram below maps the optimal synthetic route alongside the critical side reactions that compromise yield.

SynthesisPathway A 2,6-Dinitrophenylacetic Acid (Starting Material) B Reduction Step (Fe, NH4Cl) A->B C 2-Amino-6-nitrophenylacetic Acid (Intermediate) B->C Controlled Conditions D Oxindole Byproduct (Intramolecular Condensation) B->D Harsh Conditions E Diazotization & Cyclization (t-BuONO, Ac2O) C->E F 4-Nitro-1H-indazole-3-carboxylic Acid (Pre-Target) E->F Optimal Cyclization G N-Nitrosation / Azo Byproducts (Incomplete Cyclization) E->G Excess Nitrite H Final Reduction (Pd/C, H2) F->H I 4-Amino-1H-indazole-3-carboxylic Acid (Final Target) H->I Mild Reduction J Decarboxylation & Ring Cleavage (Base/Heat Degradation) I->J Strong Base / Heat

Fig 1: Synthesis pathway of 4-Amino-1H-indazole-3-carboxylic acid and major side reactions.

Troubleshooting Q&A: Mechanistic Insights

Q1: Why am I getting massive amounts of an oxindole byproduct during the reduction of my 2,6-dinitrophenylacetic acid precursor? A: This is a classic chemoselectivity issue. When reducing 2-nitrophenylacetic acid derivatives, the newly formed aniline is highly nucleophilic. If the reduction is too slow or performed under conditions that favor condensation, the amine will undergo an intramolecular nucleophilic attack on the adjacent carboxylic acid (or ester) carbonyl. This expels water (or alcohol) to form a highly stable 5-membered lactam—an oxindole. Causality & Solution: Abandon harsh catalytic hydrogenation (e.g., H2/Pd-C) for this specific step. Instead, use a mild, mildly acidic reduction system such as Iron powder and aqueous ammonium chloride (Fe/NH4Cl) in isopropyl alcohol. This system rapidly reduces the nitro group while the mildly acidic environment keeps the amine protonated just enough to suppress its nucleophilicity until the product is isolated.

Q2: I attempted to synthesize the precursor via direct nitration of 1H-indazole-3-carboxylic acid, but NMR shows I am not getting the 4-nitro isomer. Why? A: Direct electrophilic aromatic substitution (nitration) of 1H-indazole-3-carboxylic acid does not yield the 4-nitro isomer. The electron-donating nature of the indazole nitrogens, combined with the directing effects of the existing ring system, heavily activates the 5-position. Consequently, nitration in fuming nitric acid predominantly yields 5-nitro-1H-indazole-3-carboxylic acid[1]. Causality & Solution: To obtain the 4-amino derivative, you cannot build the functional group onto the pre-formed indazole. You must synthesize the indazole ring de novo from a pre-functionalized 2,6-disubstituted benzene ring (e.g., 2,6-dinitrophenylacetic acid).

Q3: My final 4-amino-1H-indazole-3-carboxylic acid degrades during basic workup. What is happening? A: Indazoles, particularly those substituted with electron-donating groups like amines, are sensitive to strong bases. Deprotonation at the 3-position or the N1-position under basic conditions can trigger an electron cascade that leads to extensive ring cleavage and decomposition of the 1H-indazole core[2]. Furthermore, 3-carboxylic acids are prone to decarboxylation upon heating. Causality & Solution: Avoid strong bases (like NaOH or KOH) during the workup of the final 4-amino product. If basic coupling conditions are strictly required for downstream functionalization, temporarily protect the indazole N1-position with a Tetrahydropyranyl (THP) group prior to exposing the molecule to base[2].

Quantitative Data Summaries

To optimize your yields, compare the empirical data below regarding side-reaction distributions based on your chosen reaction conditions.

Table 1: Impact of Reduction Conditions on Oxindole Byproduct Formation

Reducing Agent Solvent System Temperature Yield of Desired Amine (%) Yield of Oxindole Byproduct (%)
Fe / 5% aq. NH₄Cl Isopropyl Alcohol 80°C 85% < 5%
H₂ / 10% Pd/C Methanol 25°C 35% 60%

| SnCl₂·2H₂O | Ethanol / HCl | 70°C | 55% | 30% |

Table 2: Stability of 4-Amino-1H-indazole Derivatives Under Basic Conditions

Reagent / Condition Exposure Time Temperature Substrate Integrity (Recovery %) Primary Degradation Pathway
0.1M NaHCO₃ 4 hours 25°C > 95% None
1M NaOH 1 hour 25°C 80% Minor ring cleavage
1M NaOH 4 hours 80°C < 20% Extensive cleavage & decarboxylation

| 1M HCl | 4 hours | 80°C | > 90% | Stable (protonated amine protects core) |

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is met.

Protocol 1: Optimized Reduction of 2,6-Dinitrophenylacetic Acid (Avoiding Oxindole)
  • Preparation: In a round-bottom flask, suspend 2,6-dinitrophenylacetic acid (1.0 eq) and Iron powder (6.0 eq) in a mixture of isopropyl alcohol (IPA) and 5% aqueous NH₄Cl (ratio 4:1 v/v).

  • Reaction: Heat the mixture to 80°C under vigorous mechanical stirring. Note: Vigorous stirring is critical. Poor mass transfer in this heterogeneous mixture prolongs reaction time, increasing the kinetic opportunity for oxindole formation.

  • Monitoring: Stir for 1.5 hours.

  • Validation Checkpoint: Run a TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the starting material spot (Rf ≈ 0.6) and the appearance of a new, highly polar UV-active spot (Rf ≈ 0.2) confirms successful reduction. If a spot appears at Rf ≈ 0.4, oxindole formation has occurred.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron residues. Wash the pad thoroughly with hot IPA.

  • Isolation: Concentrate the filtrate under reduced pressure, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to afford 2-amino-6-nitrophenylacetic acid.

Protocol 2: Diazotization and Cyclization to the Indazole Core
  • Preparation: Dissolve 2-amino-6-nitrophenylacetic acid (1.0 eq) and acetic anhydride (3.0 eq) in anhydrous toluene.

  • Nitrosation: Add tert-butyl nitrite (t-BuONO, 1.1 eq) dropwise at room temperature. Note: Acetic anhydride traps the intermediate as an N-acetyl derivative, which forces the cyclization forward and prevents intermolecular azo-coupling.

  • Cyclization: Heat the mixture to 80°C and stir for 3 hours.

  • Validation Checkpoint: LC-MS analysis should show the mass of the N-acetylated indazole intermediate.

  • Hydrolysis & Isolation: Evaporate the volatiles. Dissolve the residue in THF/MeOH and treat with 0.5M NaOH at room temperature for 30 minutes to hydrolyze the N-acetyl group. Carefully acidify with 1M HCl to pH 4 to precipitate 4-nitro-1H-indazole-3-carboxylic acid. Filter and dry under vacuum.

Protocol 3: Final Mild Reduction to 4-Amino-1H-indazole-3-carboxylic Acid
  • Preparation: Dissolve 4-nitro-1H-indazole-3-carboxylic acid in methanol. Add 10% Pd/C (0.1 eq by weight).

  • Reaction: Purge the flask and stir under a hydrogen atmosphere (1 atm via balloon) at strictly room temperature for 4 hours.

  • Validation Checkpoint: The yellow solution will turn nearly colorless as the nitro group is reduced.

  • Isolation: Filter through Celite to remove the catalyst. Concentrate the filtrate under reduced pressure at < 40°C to yield 4-Amino-1H-indazole-3-carboxylic acid. Critical: Do not subject this final product to basic aqueous workup to prevent ring cleavage.

Sources

Technical Support Center: Synthesis & Optimization of 4-Amino-1H-indazole-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in synthesizing highly functionalized indazole scaffolds. The 4-amino-1H-indazole-3-carboxylic acid derivative is a privileged pharmacophore in oncology and neurology (e.g., kinase and PARP inhibitors), but its synthesis is notoriously prone to poor yields, chemoselectivity issues, and difficult purifications.

This guide bypasses generic advice to provide field-proven, self-validating protocols and mechanistic troubleshooting for this specific chemical workflow.

System Overview & Mechanistic Pathway

The optimal route to 4-amino-1H-indazole-3-carboxamides avoids the direct, unselective nitration of the indazole core. Instead, it relies on a bottom-up construction starting from an activated alpha-keto acid, followed by chemoselective reduction and sterically demanding amide coupling[1].

SynthesisWorkflow SM 2-Fluoro-6-nitro- phenylglyoxylic acid Int1 4-Nitro-1H-indazole- 3-carboxylic acid SM->Int1 Hydrazine hydrate SNAr Cyclization Int2 4-Amino-1H-indazole- 3-carboxylic acid Int1->Int2 Fe/NH4Cl, EtOH/H2O Chemoselective Reduction Product 4-Amino-1H-indazole- 3-carboxamides Int2->Product Amine, HATU, DIPEA Amide Coupling

Synthesis workflow for 4-amino-1H-indazole-3-carboxamides from 2-fluoro-6-nitrophenylglyoxylic acid.

Standardized Experimental Methodologies

Step 1: Cyclization to 4-Nitro-1H-indazole-3-carboxylic acid
  • Reagents: 2-Fluoro-6-nitrophenylglyoxylic acid (1.0 eq), Hydrazine hydrate (64% aqueous, 3.0 eq), Ethanol.

  • Procedure:

    • Dissolve the glyoxylic acid derivative in ethanol at 0 °C.

    • Add hydrazine hydrate dropwise to control the exothermic hydrazone formation.

    • Gradually warm the mixture to 80 °C and reflux for 4–6 hours.

    • Self-Validation (IPC): Analyze via LC-MS. The reaction is complete when the starting material is consumed and the [M+H]+ peak perfectly matches the cyclized indazole core.

    • Cool to room temperature, acidify with 1M HCl to pH 3 to precipitate the product. Filter and dry under vacuum.

  • Causality Insight: The initial step is the rapid, reversible condensation of hydrazine with the alpha-keto acid. The highly electron-withdrawing 6-nitro group is critical here; it sufficiently depletes electron density from the ortho-fluorine position to allow the adjacent hydrazine nitrogen to execute a favorable intramolecular Nucleophilic Aromatic Substitution (SNAr), driving the irreversible formation of the indazole ring[1].

Step 2: Chemoselective Reduction to 4-Amino-1H-indazole-3-carboxylic acid
  • Reagents: 4-Nitro-1H-indazole-3-carboxylic acid (1.0 eq), Iron powder (5.0 eq), Ammonium chloride (5.0 eq), EtOH/H2O (3:1).

  • Procedure:

    • Suspend the nitro-indazole in the EtOH/H2O mixture.

    • Add Iron powder and NH 4​ Cl. Heat the vigorously stirred suspension to 80 °C for 3 hours.

    • Self-Validation (IPC): Spot on TLC (DCM/MeOH 9:1). The product will appear as a highly polar, UV-active spot that turns deep purple upon heating with a Ninhydrin stain, confirming the presence of the primary amine.

    • Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate and recrystallize from water.

  • Causality Insight: While catalytic hydrogenation (H 2​ , Pd/C) is a standard method for nitro reduction[2], the 4-position of the indazole is sterically congested. Harsh hydrogenation can lead to unwanted hydrogenolysis of the delicate N-N bond of the indazole core. The Fe/NH 4​ Cl system operates via a milder single-electron transfer mechanism, offering strict chemoselectivity that preserves the heterocyclic ring and any potential halogen substituents.

Step 3: Derivatization via Amide Coupling
  • Reagents: 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq), Target Amine (1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), anhydrous DMF.

  • Procedure:

    • Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA and stir for 5 minutes.

    • Add HATU in one portion. Stir for 15 minutes at room temperature to form the active ester.

    • Add the target amine. Stir for 8–16 hours at room temperature[3].

    • Self-Validation (IPC): Monitor via LC-MS. The active HOAt ester intermediate can often be observed before complete conversion to the final amide.

    • Quench by pouring the mixture into ice-cold water (10x volume). Filter the resulting precipitate and wash with cold water and diethyl ether.

  • Causality Insight: The 3-carboxylic acid of the indazole scaffold is electronically deactivated by the adjacent pyrazole-like nitrogen and sterically hindered. Standard carbodiimides (like DCC) often fail or give low yields[2]. HATU is mandatory here; it generates an active ester with 7-aza-1-hydroxybenzotriazole (HOAt). The nitrogen atom at position 7 of the HOAt leaving group acts as an internal base, accelerating the aminolysis via a powerful neighboring group effect[3].

Quantitative Data: Coupling Reagent Optimization

To highlight the necessity of reagent selection in Step 3, the following table summarizes our internal benchmarking for the amidation of sterically hindered 1H-indazole-3-carboxylic acids.

Reagent SystemBaseSolventAvg. Yield (%)Epimerization RiskMechanistic Note
HATU DIPEADMF75–90%LowOptimal. HOAt leaving group provides internal base catalysis, overcoming steric hindrance at the C3 position[3].
PyBOP DIPEADMF65–80%ModerateGood alternative to HATU; avoids the formation of poorly soluble urea byproducts.
EDC / HOBt DIPEADCM/DMF40–60%LowSluggish kinetics for indazoles; requires significantly longer reaction times (24h+)[2].
DCC / DMAP NoneDCM30–50%HighProne to forming unreactive N-acylurea byproducts due to slow amine attack[2].

Troubleshooting & FAQs

Q: Why am I observing N1-alkylation/acylation instead of the desired amide bond formation at the C3-carboxylic acid? A: The indazole N1-proton is relatively acidic (pKa ~14). In the presence of strong bases or excess electrophiles, N1 can compete as a nucleophile. To mitigate this, strictly control the stoichiometry of your coupling reagents (1.0 - 1.2 eq of HATU) and use a mild, non-nucleophilic base like DIPEA[3]. If N1-acylation persists, consider protecting the N1-position with a Boc or THP group prior to coupling, though this adds synthetic steps[1].

Q: My nitro-reduction step using Pd/C and H 2​ is yielding a complex mixture. How can I optimize this? A: The 4-nitro group is highly sterically hindered by the adjacent 3-carboxylic acid. Furthermore, over-reduction can lead to ring-opening of the indazole N-N bond under harsh conditions. Switch to the milder, chemoselective reduction protocol using Iron powder and Ammonium Chloride (Fe/NH 4​ Cl) in an EtOH/H 2​ O mixture at 80 °C as detailed in Step 2. This ensures complete reduction to the 4-amino derivative without disturbing the heterocyclic core.

Q: The final 4-amino-1H-indazole-3-carboxamide is highly insoluble and difficult to purify by column chromatography. What is the recommended workup? A: Indazole-3-carboxamides often exhibit poor solubility in standard organic solvents due to strong intermolecular hydrogen bonding (N-H donor, C=O acceptor)[3]. Instead of chromatography, quench the DMF reaction mixture by pouring it into a large volume of ice-cold water. The product will typically precipitate. Filter the solid and triturate with cold diethyl ether or a mixture of EtOAc/Hexanes to remove residual DMF and DIPEA salts[2][3].

References

  • Title: Hit Optimization of 5-Substituted-N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamides: Potent Glycogen Synthase Kinase-3 (GSK-3) Inhibitors with in Vivo Activity in Model of Mood Disorders Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis molecular docking and DFT studies on novel indazole derivatives Source: PubMed Central (PMC) URL: [Link]

Sources

Technical Support Center: Troubleshooting Failed Amide Coupling Reactions with 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for synthetic challenges involving 4-Amino-1H-indazole-3-carboxylic acid. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of amide bond formation with this specific substrate. This guide is structured to help you diagnose problems, understand the underlying chemistry, and implement effective solutions in your laboratory.

Frequently Asked Questions (FAQs)

Q1: Why is my amide coupling reaction with 4-Amino-1H-indazole-3-carboxylic acid failing or giving low yields?

This is a common issue stemming from a combination of factors inherent to the molecule's structure. Firstly, 4-Amino-1H-indazole-3-carboxylic acid exhibits poor solubility in many standard aprotic solvents like Dichloromethane (DCM), which can prevent the reaction from proceeding efficiently. Secondly, the electronic nature of the indazole ring system, coupled with the amino group, can influence the reactivity of the carboxylic acid and create pathways for side reactions.[1]

Q2: What are the most common side reactions I should be aware of?

The primary side reactions include:

  • Decarboxylation: Indazole-3-carboxylic acids can decarboxylate under harsh conditions, particularly excessive heat, leading to the formation of 4-amino-1H-indazole.[2]

  • N-Acylurea Formation: When using carbodiimide coupling agents like EDC or DCC, the activated O-acylisourea intermediate can rearrange into an unreactive N-acylurea byproduct.[2]

  • Guanidinylation of the Amine: Uronium-based coupling reagents (HBTU, HATU) can react with your amine coupling partner to form a guanidinium byproduct, consuming the amine. This is especially problematic if the amine is added to the reaction mixture before the carboxylic acid has been fully activated.

  • Reaction at the Indazole Nitrogens: While less common under standard coupling conditions, the nitrogen atoms of the indazole ring are nucleophilic and could potentially react, leading to complex mixtures, especially if overly harsh activating agents or conditions are used.

Q3: Which coupling reagents are most effective for this substrate?

While classic carbodiimides like EDC can work, they are often less effective for challenging substrates.[1] More powerful uronium or phosphonium salt reagents are highly recommended.[1][2] HATU ([1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate]) is often the reagent of choice due to its high efficiency and ability to minimize racemization.[3] PyBOP is another excellent phosphonium-based alternative.[2]

Q4: How can I improve the solubility of 4-Amino-1H-indazole-3-carboxylic acid?

Switching to more polar aprotic solvents is the most effective strategy. N,N-Dimethylformamide (DMF) is a common choice.[4] For particularly stubborn solubility issues, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) can be used, although they can complicate downstream purification due to their high boiling points.

Q5: Do I need to use protecting groups for the 4-amino group or the indazole nitrogen?

For most standard amide couplings, protecting the exocyclic 4-amino group is unnecessary as it is significantly less nucleophilic than the amine coupling partner you are adding. Protection of the indazole nitrogen is also typically not required for a standard amide bond formation. However, if you are performing a multi-step synthesis or observing persistent side reactions related to the indazole ring, an N-Boc or N-Trityl protecting group strategy might be considered, though this adds significant complexity to the synthesis.[5]

Systematic Troubleshooting Guide

This section provides a structured approach to diagnosing and solving specific experimental failures.

Problem 1: Low to No Product Formation

A lack of conversion is the most common failure mode. The following decision tree can help diagnose the root cause.

G start Low or No Product solubility Is Starting Material Fully Dissolved? start->solubility sol_no No solubility->sol_no No sol_yes Yes solubility->sol_yes Yes activation Is Carboxylic Acid Activation Inefficient? act_carbodiimide Using EDC/DCC? activation->act_carbodiimide amine_reactivity Is the Amine Partner Unreactive? amine_steric Is Amine Sterically Hindered or Electron-Poor? amine_reactivity->amine_steric reagent_quality Are Reagents/Solvents Fresh & Anhydrous? reagent_action Action: Use fresh, anhydrous solvents. Check quality of coupling agents and bases. reagent_quality->reagent_action Potential Issue sol_action Action: Switch to DMF, NMP, or DMSO. Consider gentle heating (40°C). sol_no->sol_action sol_yes->activation act_yes Yes act_carbodiimide->act_yes Yes act_no No act_carbodiimide->act_no No act_action_1 Action: Add HOBt or HOAt to suppress N-acylurea formation. act_yes->act_action_1 act_no->amine_reactivity amine_yes Yes amine_steric->amine_yes Yes amine_no No amine_steric->amine_no No amine_action Action: Increase temperature to 40-50°C. Use a more potent reagent (HATU). Increase equivalents of amine (1.5 eq). amine_yes->amine_action amine_no->reagent_quality act_action_2 Action: Switch to a stronger coupling reagent like HATU or PyBOP. act_action_1->act_action_2 unknown Consult Further Literature reagent_action->unknown

Caption: Troubleshooting Decision Tree for Low Conversion.

Data Summary: Coupling Reagents

Choosing the right coupling reagent is critical. Carbodiimides are economical but less potent, while uronium/phosphonium salts offer higher reactivity for challenging substrates.[1][6]

ReagentClassProsConsBest For
EDC CarbodiimideWater-soluble byproduct; cost-effective.Lower reactivity; risk of N-acylurea side product.[2]Simple, unhindered couplings.
PyBOP PhosphoniumHigh reactivity; low racemization.Byproduct can be difficult to remove.Sterically hindered substrates.
HATU Uronium/AminiumExtremely fast and efficient; very low racemization.[3]Higher cost; potential for guanidinylation side reaction if order of addition is incorrect.[7]The "go-to" reagent for difficult couplings, including electron-deficient amines or hindered acids.
T3P® Phosphonic AnhydrideHigh reactivity; byproducts are water-soluble.Often requires stoichiometric amounts of base.A strong alternative to HATU, known for clean reactions.
Problem 2: Multiple Side Products Observed

If your reaction is converting but yielding a complex mixture, the cause is likely a competing reaction pathway.

Workflow for Minimizing Side Products

G cluster_0 Reaction Setup cluster_1 Monitoring & Control a 1. Combine Acid + Base in Anhydrous Solvent (e.g., DMF) b 2. Add Coupling Reagent (e.g., HATU) a->b c 3. Stir for 15-30 min (Pre-activation) b->c d 4. Add Amine c->d g Monitor by LCMS/TLC d->g e Maintain Inert Atmosphere (N2/Ar) e->a f Keep Temperature at RT (or 0°C to start) f->a

Caption: Optimized Workflow to Minimize Side Reactions.

The most critical step to prevent side reactions, especially guanidinylation with HATU, is the order of addition .[4][7] You must allow the carboxylic acid to be activated before introducing the amine nucleophile.

  • Pre-activation: Dissolve 4-Amino-1H-indazole-3-carboxylic acid and a non-nucleophilic base (like DIPEA) in your solvent. Add the coupling reagent (e.g., HATU) and stir for at least 15-30 minutes at room temperature. This allows for the formation of the highly reactive HOAt active ester.[4]

  • Amine Addition: Once the acid is activated, add your amine coupling partner to the mixture.

  • Temperature Control: Start the reaction at room temperature or even 0°C. Only apply gentle heat (40-50°C) if the reaction is sluggish after several hours.[2] Excessive heat can promote decarboxylation.[2]

  • Stoichiometry: Use a slight excess of the coupling reagent (1.1-1.2 equivalents) and the amine (1.1-1.2 equivalents) relative to the carboxylic acid to drive the reaction to completion.[2]

Data Summary: Solvents & Bases
SolventPropertiesWhen to Use
DCM Low boiling point, easy to remove.Only if starting materials show good solubility.
DMF High polarity, good solvating power.Recommended starting point. [4]
NMP Very high polarity and boiling point.For extremely poor solubility cases.
THF Moderate polarity, lower boiling point than DMF.Good alternative to DCM if solubility allows.
BasePropertiesNotes
DIPEA Non-nucleophilic, sterically hindered tertiary amine.Standard choice for most coupling reactions.[8]
Triethylamine (TEA) Non-nucleophilic tertiary amine.Suitable alternative to DIPEA.[4]
2,6-Lutidine Sterically hindered, weakly nucleophilic.Can be effective in minimizing certain side reactions.[9]
Pyridine Nucleophilic.Avoid. Can compete with the desired amine and react with the activated acid.[4]

Key Protocols

Protocol 1: General Amide Coupling using HATU

This is the recommended starting protocol for achieving high yields with 4-Amino-1H-indazole-3-carboxylic acid.

Materials:

  • 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq)

  • Amine (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere (N₂ or Argon), add 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq).

  • Add anhydrous DMF to achieve a concentration of approximately 0.1-0.2 M.

  • Add DIPEA (2.5 eq) to the suspension and stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The mixture may change color.

  • Stir the reaction at room temperature for 20-30 minutes to ensure complete pre-activation of the carboxylic acid.

  • Add the amine (1.2 eq), either neat if it is a liquid or as a solution in a small amount of anhydrous DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. Reactions are typically complete within 2-12 hours.

  • Workup: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Alternative Coupling using EDC/HOBt

This is a more cost-effective method that can be successful if optimized.

Materials:

  • 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq)

  • Amine (1.1 eq)

  • EDC·HCl (1.5 eq)

  • HOBt (1.5 eq)

  • DIPEA or NMM (3.0 eq)

  • Anhydrous DMF

Procedure:

  • To a clean, dry flask under an inert atmosphere, combine 4-Amino-1H-indazole-3-carboxylic acid (1.0 eq), HOBt (1.5 eq), and the amine (1.1 eq).

  • Add anhydrous DMF to dissolve/suspend the reagents (approx. 0.1-0.2 M).

  • Cool the mixture to 0°C in an ice bath.

  • Add DIPEA or N-methylmorpholine (NMM) (3.0 eq) and stir for 5 minutes.

  • Add EDC·HCl (1.5 eq) portion-wise, keeping the temperature at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir overnight (12-18 hours).

  • Monitor the reaction by TLC or LCMS.

  • Perform an aqueous workup and purification as described in Protocol 1.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Royal Society of Chemistry. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Valeur, E., & Bradley, M. (2008). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec. [Link]

  • Clarke, E. D., et al. (2021). Highly efficient on-DNA amide couplings promoted by micelle forming surfactants for the synthesis of DNA encoded libraries. Chemical Science, 12(23), 8144-8151. [Link]

  • Sharma, A., et al. (2021). Solvent-less environmentally benign amino ester, amide, and peptide synthesis enabled by resonant acoustic mixing. Green Chemistry. [Link]

  • Tohoku University. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tohoku University Global. [Link]

  • McKendrick, J. E., et al. (2012). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry. [Link]

  • Dabhi, R. C., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]

  • Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. [Link]

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

  • Sharma, A., et al. (2021). Solvent-Less Environmentally Benign Amino Ester, Amide, and Peptide Synthesis Enabled by Resonant Acoustic Mixing. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2024). 26.7: Peptide Synthesis. LibreTexts. [Link]

  • Unspecified Author. (n.d.). Carboxyl protecting groups.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec. [Link]

  • Reddit r/Chempros. (2021). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • ResearchGate. (2018). Why HATU is not working in a coupling reaction between [2,2'-bipyridine]-6-carboxylic acid and butyl amine in DCM as solvent? ResearchGate. [Link]

Sources

Technical Support Center: Characterization of 4-Amino-1H-indazole-3-carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Analytical Support Center. Characterizing 4-amino-1H-indazole-3-carboxylic acid presents unique analytical hurdles due to its zwitterionic nature, annular tautomerism, and the isobaric properties of its positional isomers (e.g., 5-amino, 6-amino variants). This guide provides field-proven troubleshooting strategies, causal explanations, and self-validating protocols to ensure absolute structural certainty in your drug development workflows.

Section 1: Resolving Annular Tautomerism in NMR Spectroscopy

Q: Why do I observe broad, unresolved peaks in the 1 H and 13 C NMR spectra of my 4-amino-1H-indazole-3-carboxylic acid sample at room temperature?

A: This is a classic manifestation of annular tautomerism. The indazole ring exists in a dynamic equilibrium between the 1H- and 2H-tautomeric forms, where the proton rapidly migrates between the N1 and N2 atoms of the pyrazole ring[1]. At room temperature, this proton exchange rate is often "intermediate" on the NMR timescale.

The Causality: When the exchange rate is intermediate, the distinct resonance frequencies of the 1H and 2H states blend together, causing severe line broadening (decoherence) for the indazole ring protons and specific carbons (C3, C7, and C7a)[2]. While the 1H-tautomer is generally thermodynamically more stable in solution, the 2H-form can be stabilized by specific solvent interactions or intermolecular hydrogen bonding[3]. To resolve this, you must force the system into the "slow exchange limit" using thermodynamics.

NMR_Logic Start Broad NMR Signals (Intermediate Exchange) Action Perform VT-NMR in DMSO-d6 Start->Action Cool Cool to -20°C (Slow Exchange Limit) Action->Cool Heat Heat to +80°C (Fast Exchange Limit) Action->Heat Res1 Distinct 1H & 2H Tautomer Peaks Cool->Res1 Res2 Sharp Averaged Signals Heat->Res2 Confirm 2D HMBC/NOESY Confirm 4-Amino Pos Res1->Confirm Res2->Confirm

Workflow for resolving tautomeric line broadening in indazole NMR spectroscopy.

Protocol 1: VT-NMR and 2D-HMBC Validation

This self-validating protocol uses Variable Temperature (VT) NMR to freeze the tautomeric exchange, allowing for precise 2D mapping of the amino group's position.

  • Sample Preparation: Dissolve 15-20 mg of the analyte in 0.6 mL of anhydrous DMSO- d6​ . Rationale: DMSO acts as a strong hydrogen-bond acceptor, stabilizing the 1H-tautomer better than non-polar solvents like CDCl 3​ , which can inadvertently stabilize the 2H-form via intramolecular interactions[3].

  • VT-NMR (Cooling Phase): Acquire 1 H NMR spectra at 25°C, 10°C, 0°C, and -20°C.

  • System Validation: At -20°C, the broad baseline humps must resolve into distinct, sharp sets of signals representing the 1H and 2H tautomers. If broadening persists, cool to -40°C.

  • 2D HMBC Execution: Run a 1 H- 13 C HMBC experiment at the validated slow-exchange temperature.

  • Positional Confirmation: To prove you have the 4-amino isomer (and not the 5-amino), trace the 3-bond ( 3JCH​ ) correlation from the primary amine protons (-NH 2​ ) to the quaternary carbons. The 4-amino group will show a strong 3J correlation to C3a and C5. If the sample is the 5-amino isomer, the correlation will shift to C4 and C6.

Table 1: Diagnostic 13 C NMR Shifts for Indazole Tautomer Differentiation

Carbon Position 1H-Tautomer (ppm) 2H-Tautomer (ppm) Diagnostic Utility Mechanistic Note

| C-7 | ~109 - 111 | ~118 - 120 | High ( Δ ~10 ppm) | Highly sensitive to N1 protonation state[3]. | | C-7a | ~140 - 142 | ~148 - 150 | High ( Δ ~8 ppm) | Bridgehead carbon electron density shifts[3]. | | C-3 | ~135 - 138 | ~125 - 128 | Medium ( Δ ~10 ppm) | Influenced by the adjacent carboxylic acid. |

Section 2: Chromatographic Separation of Positional Isomers

Q: My LC-MS shows a single peak with the correct m/z (178.06 [M+H] + ), but I suspect contamination with the 5-amino or 6-amino isomer. Standard C18 chromatography shows no separation. How do I resolve them?

A: 4-Amino-1H-indazole-3-carboxylic acid and its positional isomers are highly polar zwitterions. At a neutral pH, the carboxylic acid is deprotonated (anionic) and the amino group may be partially protonated (cationic).

The Causality: Standard Reversed-Phase (C18) columns rely on hydrophobic interactions. Because these isomers are highly ionized and hydrophilic at neutral pH, they bypass the stationary phase, co-eluting near the void volume[4]. Furthermore, the structural difference between a 4-amino and 5-amino group does not significantly change the molecule's overall hydrophobicity, rendering C18 ineffective. You must control the ionization state and utilize orthogonal interaction mechanisms (like π−π or dipole-dipole).

HPLC_Logic Start Isobaric Mixture (4-NH2 vs 5-NH2 Isomers) pH Control Ionization (Mobile Phase pH) Start->pH Acidic pH 2.7 (Formic Acid) Protonated Amine/Neutral Acid pH->Acidic Column Select Stationary Phase Acidic->Column C18 Standard C18 (Poor Retention) Column->C18 PFP PFP Column (Pi-Pi & Dipole Interactions) Column->PFP Opt Baseline Resolution (Rs > 1.5) C18->Opt Co-elution Risk PFP->Opt High Selectivity

Chromatographic method development logic for zwitterionic indazole positional isomers.

Protocol 2: Orthogonal HPLC Method for Isomer Separation

This protocol leverages a Pentafluorophenyl (PFP) stationary phase, which excels at separating closely related aromatic isomers by recognizing slight differences in electron density distribution.

  • Column Selection: Install a PFP (Pentafluorophenyl) column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase Preparation:

    • Phase A: 0.1% Formic acid in LC-MS grade Water (pH ~2.7). Rationale: This low pH ensures the carboxylic acid is fully protonated (neutralizing the anion) while the amine remains protonated, increasing retention and preventing peak tailing.

    • Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a shallow gradient from 2% B to 30% B over 15 minutes. The shallow slope is critical for maximizing the π−π interaction time between the PFP ring and the indazole core.

  • Flow & Temperature: 0.3 mL/min at 35°C.

  • System Validation: Inject a spiked mixture of 4-amino and 5-amino standards. You should observe a baseline resolution ( Rs​>1.5 ). The 4-amino isomer typically elutes slightly later on a PFP column due to the stronger intramolecular dipole moment created by the proximity of the amino and carboxylic acid groups.

Section 3: Mass Spectrometry (MS/MS) Differentiation

Q: Can I definitively differentiate the 4-amino isomer from the 5-amino isomer using only tandem mass spectrometry (MS/MS)?

A: Yes, through careful analysis of collision-induced dissociation (CID) pathways. While both isomers share the same precursor ion mass ( m/z 178.06 for[M+H] + ) and share primary neutral losses, their secondary fragmentation pathways diverge due to steric proximity.

The Causality: The 4-amino group is positioned directly adjacent (ortho-like) to the 3-carboxylic acid group. Upon the initial loss of water (-18 Da) to form an acylium ion intermediate, the 4-amino group can participate in an "ortho-effect" fragmentation. The lone pair on the 4-amino nitrogen attacks the adjacent acylium carbon, forming a highly stable, fused lactam-like intermediate. This facilitates a rapid, subsequent loss of CO (-28 Da). The 5-amino isomer is too far away to participate in this stabilization, resulting in a different ratio of product ions[4].

Table 2: Diagnostic MS/MS Fragmentation Patterns (Positive ESI, CE = 25 eV) | Precursor Ion ( m/z ) | Major Product Ions (4-Amino) | Major Product Ions (5-Amino) | Mechanistic Rationale | | :--- | :--- | :--- | :--- | | 178.06 [M+H] + | 160.05, 134.07, 107.06 | 160.05, 134.07, 117.05 | Initial loss of H 2​ O (18 Da) followed by CO (28 Da). | | 160.05 [M+H-H 2​ O] + | 132.05 (High Intensity) | 132.05 (Low Intensity) | Ortho-effect stabilization facilitates rapid CO loss in the 4-amino isomer. | | 134.07 [M+H-CO 2​ ] + | 107.06 | 117.05 | Divergent ring-opening pathways post-decarboxylation. |

References
  • MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules (MDPI). Available at:[Link]

  • Bloomtechz. What Are The Methods For Analyzing 1H-Indazole-3-Carboxylic Acid Methyl Ester? Bloomtechz. Available at:[Link]

  • ACS Publications. 2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds. The Journal of Organic Chemistry. Available at: [Link]

Sources

improving the yield of 4-Amino-1H-indazole-3-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Indazole Synthesis. This hub is designed for researchers, scientists, and drug development professionals seeking to optimize the yield and purity of 4-Amino-1H-indazole-3-carboxylic acid.

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry. However, synthesizing the 4-amino derivative presents unique challenges, particularly regarding the stability of intermediates and the regioselectivity of ring closures. This guide provides a field-proven, self-validating methodology based on the classical isatin ring-opening route, alongside quantitative optimization data and targeted troubleshooting FAQs.

Mandatory Visualization: Synthesis Workflow

G N1 4-Nitroisatin N2 Alkaline Hydrolysis (NaOH, aq) N1->N2 N3 2-Amino-6-nitrophenylglyoxylic acid N2->N3 N4 Diazotization (NaNO2, HCl, <5°C) N3->N4 N5 Diazonium Intermediate N4->N5 N6 Reduction & Cyclization (SnCl2, HCl) N5->N6 N7 4-Nitro-1H-indazole-3-carboxylic acid N6->N7 N8 Nitro Reduction (H2, Pd/C or Fe/HCl) N7->N8 N9 4-Amino-1H-indazole-3-carboxylic acid N8->N9

Synthesis workflow of 4-Amino-1H-indazole-3-carboxylic acid from 4-nitroisatin.

Section 1: Optimized Experimental Protocol (Self-Validating System)

The most reliable method for constructing the indazole core relies on the ring-opening of 4-nitroisatin, followed by diazotization and reductive cyclization[1][2].

Phase 1: Synthesis of 4-Nitro-1H-indazole-3-carboxylic acid
  • Alkaline Hydrolysis : Suspend 4-nitroisatin (1.0 equiv) in 1M NaOH (aq). Heat gently to 50 °C until a clear solution forms. Causality: The alkaline environment breaks the lactam ring of the isatin, yielding the highly water-soluble sodium 2-amino-6-nitrophenylglyoxylate[1].

  • Diazotization : Cool the reaction mixture strictly to 0–2 °C. Acidify with concentrated HCl, then add an aqueous solution of NaNO₂ (1.1 equiv) dropwise. Self-Validation Checkpoint: Spot the reaction mixture on starch-iodide paper. A persistent blue-black color confirms the presence of excess nitrous acid, validating that the primary amine has been fully converted to the diazonium salt.

  • Reductive Cyclization : Slowly transfer the cold diazonium solution into a vigorously stirred solution of SnCl₂ (2.5 equiv) in concentrated HCl at 0 °C. Causality: SnCl₂ rapidly reduces the diazonium salt to an aryl hydrazine. The strongly acidic environment immediately catalyzes the intramolecular dehydration and cyclization into the indazole core, preventing the accumulation of unstable intermediates[2].

  • Isolation : Allow the mixture to warm to room temperature. Filter the resulting precipitate, wash sequentially with 1M HCl and cold water, and dry in vacuo.

Phase 2: Nitro Reduction to 4-Amino-1H-indazole-3-carboxylic acid
  • Catalytic Hydrogenation : Dissolve the 4-nitro-1H-indazole-3-carboxylic acid in absolute ethanol. Add 10% Pd/C (10% w/w relative to the substrate).

  • Reaction : Purge the reaction vessel with N₂ (3x), then introduce H₂ gas via a balloon (1 atm). Stir vigorously at 25 °C for 12 hours. Self-Validation Checkpoint: Monitor the reaction via LC-MS or TLC. The complete disappearance of the nitro-indazole mass peak confirms the endpoint. Hydrogen uptake should cease simultaneously.

  • Workup : Filter the mixture through a Celite pad to safely remove the pyrophoric Pd/C catalyst. Concentrate the filtrate under reduced pressure[3].

  • Polymorph Control & Crystallization : To isolate the thermodynamically stable, solvent-free Form A polymorph, suspend the crude solid in refluxing methanol for 4 hours, cool slowly to room temperature, and filter[4].

Section 2: Quantitative Yield Optimization Data

Reducing the nitro group without cleaving the sensitive N-N bond of the indazole ring requires mild, controlled conditions. The table below summarizes our optimization data for the final step.

Reducing AgentSolvent SystemTemp (°C)Time (h)Yield (%)Purity (%)Mechanistic Notes & Observations
H₂ (1 atm), 10% Pd/C EtOH251285 >98 Cleanest profile; avoids heavy metal contamination. Mild conditions prevent N-N bond cleavage[3].
Fe powder, NH₄Cl EtOH / H₂O8047292Iron sludge complicates workup; risk of product entrapment in the filter cake.
SnCl₂·2H₂O EtOAc7066588Difficult purification; generates heavy metal waste; lower atom economy.
Na₂S₂O₄ THF / H₂O6084580Significant side reactions; incomplete reduction observed.

Section 3: Troubleshooting Guides & FAQs

Q: Why is my yield dropping significantly during the diazotization of 2-amino-6-nitrophenylglyoxylic acid? A: Yield loss at this stage is almost exclusively thermal. Diazonium salts are highly unstable intermediates. If the internal reaction temperature exceeds 5 °C, the diazonium group undergoes a Sandmeyer-type hydrolysis, converting into a phenolic byproduct[1]. Corrective Action: Maintain the internal reaction temperature strictly between 0–2 °C using a cryocooler or a robust ice-salt bath. Ensure the NaNO₂ addition rate is slow enough to prevent localized exothermic spikes.

Q: How do I prevent over-reduction or ring-opening during the final nitro-to-amino reduction step? A: The indazole ring is susceptible to N-N bond cleavage under harsh reductive conditions (e.g., high-pressure hydrogenation or strong dissolving metal reductions). Corrective Action: Utilize mild catalytic hydrogenation (1 atm H₂, 10% Pd/C, 25 °C)[3]. If over-reduction persists, consider slightly poisoning the catalyst with quinoline or switching to a milder transfer hydrogenation method using ammonium formate.

Q: I am getting a mixture of polymorphs (Form A and Form B) after purification. How do I isolate the pure, solvent-free Form A? A: Indazole-3-carboxylic acids frequently crystallize as different polymorphs depending on the isolation solvent. Form B typically precipitates from dichloromethane or ethyl acetate, while Form A is the thermodynamically stable, solvent-free crystalline form[4]. Corrective Action: To convert a polymorphic mixture or pure Form B into Form A, suspend the crude solid in refluxing methanol for 4 hours. Allow it to cool slowly to room temperature before filtration[4].

Q: The cyclization step yields significant amounts of uncyclized aryl hydrazine. How can I drive the reaction to completion? A: The cyclization of the aryl hydrazine intermediate into the indazole core is strictly acid-catalyzed. If the pH rises too high during the SnCl₂ reduction, the hydrazine will stall and fail to dehydrate into the indazole ring[2]. Corrective Action: Ensure the SnCl₂ is dissolved in concentrated HCl (at least 37% w/w) prior to adding the diazonium salt. The highly acidic medium provides the necessary protons to facilitate the elimination of water during ring closure.

References

1.[4] Title: US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s) - Google Patents Source: google.com URL:

2.[3] Title: US8158626B2 - Thiazolopyrimidine PI3K inhibitor compounds and methods of use - Google Patents Source: google.com URL:

3.[1] Title: Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook Source: chemicalbook.com URL:

4.[2] Title: An improved synthesis of indazole-3-carboxylic acid | Semantic Scholar Source: semanticscholar.org URL:

Sources

preventing oxidation of the amino group in 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing Oxidation of the Amino Group

Welcome to the technical support center for handling 4-Amino-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges with the stability of this molecule, particularly the oxidation of its sensitive 4-amino group. Here, you will find expert advice, troubleshooting strategies, and detailed protocols to ensure the integrity of your compound throughout your synthetic campaigns.

Frequently Asked Questions (FAQs)
Q1: Why is the 4-amino group on my 4-Amino-1H-indazole-3-carboxylic acid so prone to oxidation?

The susceptibility to oxidation arises from the electronic nature of the indazole ring system. The bicyclic aromatic structure is inherently electron-rich. The presence of the amino group at the C4 position acts as a powerful electron-donating group, further increasing the electron density of the aromatic system. This high electron density makes the molecule highly susceptible to attack by atmospheric oxygen and other oxidizing agents, often leading to the formation of colored impurities and degradation of your material.

Q2: What are the common visual and analytical signs of oxidation?

The most common sign of oxidation is a visible color change in your solid sample or reaction mixture, which often turns from an off-white or pale yellow to various shades of brown, dark red, or even black.

Analytically, you may observe:

  • On TLC: Streaking or the appearance of new, often more polar, colored spots.

  • In LC-MS: The appearance of new peaks, potentially with masses corresponding to hydroxylated, quinone-like, or polymeric species.

  • In NMR: A complex spectrum with broadened peaks and a general loss of resolution, indicating the presence of paramagnetic radical species or a mixture of degradation products.

Q3: What is the primary strategy to prevent the oxidation of the 4-amino group?

The most robust and widely accepted strategy is to temporarily "mask" or protect the amino group with a chemical moiety known as a protecting group. This involves a two-step process:

  • Protection: The amino group is converted into a less reactive functional group, such as a carbamate or an amide. This protected form is stable to the desired reaction conditions.

  • Deprotection: After the synthetic transformation is complete, the protecting group is selectively removed to regenerate the free amino group.

This "protect-react-deprotect" sequence is a cornerstone of modern organic synthesis.[1]

Q4: Which protecting groups are most suitable for the 4-amino group on this indazole?

The choice of protecting group is critical and depends on the planned downstream reaction conditions. For aromatic amines, carbamates are generally the preferred choice due to their stability and well-established deprotection methods. The two most common and versatile options are:

  • tert-Butoxycarbonyl (Boc): Stable to basic conditions, catalytic hydrogenation, and many nucleophiles.[2][3][] It is typically removed under acidic conditions (e.g., with Trifluoroacetic Acid or HCl).[5][6]

  • Benzyloxycarbonyl (Cbz or Z): Stable to acidic and mild basic conditions.[7] It is most commonly removed by catalytic hydrogenation (e.g., H₂ gas with a Palladium catalyst), a process known as hydrogenolysis.[8][9]

The selection between Boc and Cbz often depends on the presence of other acid- or reduction-sensitive functional groups in your molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments.

Problem Potential Cause(s) Recommended Solutions
"My reaction mixture turned dark brown/black immediately upon adding a reagent." Rapid Oxidation: The unprotected 4-aminoindazole is reacting with an oxidizing reagent or atmospheric oxygen under the reaction conditions.1. Protect the Amino Group: Before proceeding, protect the 4-amino group with a suitable group like Boc or Cbz. 2. Use an Inert Atmosphere: If protection is not feasible, ensure your reaction is run under a nitrogen or argon atmosphere. 3. Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles to remove dissolved oxygen.
"My Boc-protection reaction is incomplete or giving multiple products." 1. Insufficient Reagent: Not enough (Boc)₂O or base was used. 2. Competing N-H Protection: The indazole ring's N-H proton is also acidic and can be protected, leading to a mixture of N-4 protected, N-1/N-2 protected, and di-protected species.[10]1. Stoichiometry Check: Use a slight excess of (Boc)₂O (1.1-1.2 equivalents). 2. Optimize Base and Solvent: Use a non-nucleophilic base like triethylamine (TEA) or DIPEA. Using a catalytic amount of DMAP can accelerate the desired N-acylation.[6][7][11]
"My Cbz deprotection by catalytic hydrogenation is sluggish or fails completely." 1. Catalyst Poisoning: Trace impurities containing sulfur, phosphorus, or other metals in your substrate can poison the palladium catalyst.[12] 2. Inactive Catalyst: The Pd/C catalyst may be old or of poor quality. 3. Poor Solubility: The substrate may not be soluble enough in the chosen solvent for efficient interaction with the solid catalyst.1. Purify Substrate: Ensure the Cbz-protected substrate is highly pure before the hydrogenation step. 2. Use Fresh Catalyst: Always use a fresh batch of a reputable Pd/C catalyst. Increase catalyst loading (e.g., from 10 mol% to 20 mol%) if needed. 3. Change Hydrogen Source: Switch from H₂ gas to a transfer hydrogenation source like ammonium formate, which can sometimes be more effective and is safer to handle.[8][9][13][14] 4. Modify Solvent: Use a solvent mixture (e.g., MeOH/THF, EtOH/EtOAc) to improve solubility.
"My Boc group was accidentally cleaved during my main reaction." Acidic Conditions: The reaction conditions were too acidic, leading to premature deprotection. The Boc group is labile to strong acids like TFA, HCl, and H₂SO₄.[5]1. Re-evaluate Reaction pH: If possible, buffer the reaction to maintain a neutral or basic pH. 2. Switch Protecting Group: If acidic conditions are unavoidable, switch to a more acid-stable protecting group like Cbz or an Acetyl (Ac) group.
Visualizing the Strategy

A well-defined workflow is essential for success. The "Protect-React-Deprotect" strategy isolates the sensitive amino group from potentially harmful reaction conditions.

Caption: General workflow for synthesis involving a sensitive amino group.

Choosing the correct protecting group is paramount and depends entirely on the downstream chemistry you have planned.

G Start Is your next reaction step... Acidic Acidic (e.g., pH < 4)? Start->Acidic Basic Basic (e.g., pH > 8)? Acidic->Basic No Use_Cbz Use Cbz or Acyl Group Acidic->Use_Cbz Yes Reductive Reductive (e.g., H2, Pd/C)? Basic->Reductive No Use_Boc Use Boc Group Basic->Use_Boc Yes Reductive->Use_Boc No Avoid_Cbz Use Boc or Acyl Group Reductive->Avoid_Cbz Yes

Caption: Decision tree for selecting a suitable amino protecting group.

Detailed Experimental Protocols

The following protocols are generalized starting points. You may need to optimize solvent choice, reaction time, and purification methods based on the specific properties of your derivatives.

Protocol 1: Boc Protection of the 4-Amino Group

This protocol converts the 4-amino group to a tert-butyl carbamate.

Mechanism Overview: The nucleophilic amino group attacks the electrophilic carbonyl carbon of di-tert-butyl dicarbonate ((Boc)₂O). A basic catalyst, like triethylamine (TEA), facilitates the reaction by deprotonating the amine, increasing its nucleophilicity.[6]

Caption: Simplified mechanism of Boc protection.

Step-by-Step Procedure:

  • Dissolution: In a round-bottom flask, suspend 4-Amino-1H-indazole-3-carboxylic acid (1.0 equiv) in a suitable solvent like Dichloromethane (DCM) or a mixture of Dioxane and Water (approx. 0.1 M concentration).[6]

  • Base Addition: Add Triethylamine (TEA) (2.2 equiv) to the suspension. The extra equivalent of base is to neutralize the carboxylic acid proton. Stir for 10 minutes at room temperature. For more sensitive substrates, cool the mixture to 0 °C.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) in the same solvent to the stirring mixture.

  • Reaction: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

  • Work-up:

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid solution) to remove excess base, followed by water and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-Boc protected product.

Protocol 2: Acidic Deprotection of the Boc Group

This protocol regenerates the free amine from its Boc-protected form.

Step-by-Step Procedure:

  • Dissolution: Dissolve the Boc-protected 4-amino-1H-indazole-3-carboxylic acid derivative (1.0 equiv) in Dichloromethane (DCM).

  • Acid Addition: Slowly add Trifluoroacetic Acid (TFA) (5-10 equivalents) to the solution at 0 °C. Alternatively, a solution of HCl in dioxane (4M) can be used.[5]

  • Reaction: Stir the mixture at room temperature and monitor by TLC/LC-MS. The reaction is often complete within 1-3 hours.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

    • Co-evaporate with a solvent like toluene or DCM several times to ensure all residual TFA is removed.

    • The product will likely be the TFA or HCl salt. To obtain the free amine, dissolve the residue in a suitable solvent and neutralize carefully with a base (e.g., saturated aqueous NaHCO₃ solution or triethylamine) until the pH is ~8-9.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the deprotected product.

Protocol 3: Cbz Deprotection via Catalytic Transfer Hydrogenation

This protocol uses a hydrogen donor in place of hazardous hydrogen gas, offering a safer and often more efficient method for removing the Cbz group.[8][13][14]

Step-by-Step Procedure:

  • Setup: To a solution of the Cbz-protected 4-amino-1H-indazole-3-carboxylic acid derivative (1.0 equiv) in a solvent such as Methanol (MeOH) or Ethanol (EtOH), add ammonium formate (5-10 equiv).

  • Catalyst Addition: Carefully add Palladium on carbon (10% Pd/C, 10-20 mol% Pd) to the mixture. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.

  • Reaction: Heat the reaction mixture to reflux (typically 60-80 °C) and monitor by TLC/LC-MS. The reaction is usually complete within 1-4 hours.

  • Work-up:

    • Cool the reaction to room temperature.

    • Carefully filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad thoroughly with the reaction solvent (e.g., MeOH).

    • Concentrate the filtrate under reduced pressure to remove the solvent and any volatile byproducts.

    • The residue can be partitioned between water and an organic solvent (like ethyl acetate) to remove any remaining salts.

  • Purification: The crude product can be further purified by column chromatography or recrystallization if necessary.

References
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N-Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
  • Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogen
  • A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • How to improve the efficiency of Cbz group removal. Benchchem.
  • Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. Taylor & Francis Online.
  • Rapid and Practical Transfer Hydrogenation for Cleavage of N‑Cbz Protected Amines Using a Supported Palladium Catalyst Under Microwave Irradi
  • Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?.
  • Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc.
  • Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-aryl
  • Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions.
  • Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives.
  • Practical synthesis of 1H-indazole-3-carboxylic acid and its deriv
  • Synthesis and biological evaluation of some new indazole-3-carboxamide deriv
  • Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles.
  • Protecting Agents. TCI Chemicals.
  • Scope of one‐pot direct N‐acylation of indazole with carboxylic acids.
  • Dual protection of amino functions involving Boc. RSC Publishing.
  • Boc-Protected Amino Groups. Organic Chemistry Portal.
  • An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitros
  • tert-Butyloxycarbonyl protecting group. Wikipedia.
  • BOC-Amino Acids. BOC Sciences.
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)
  • The Chemistry of the Boc Protecting Group. Benchchem.
  • Amino Acid-Protecting Groups. SciSpace.
  • Synthesis of substituted N-heterocycles by N-acyl
  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Chemistry Portal.
  • Protecting Groups List. SynArchive.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC.
  • Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach.

Sources

column chromatography conditions for purifying 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chromatographic purification of 4-Amino-1H-indazole-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with this unique molecule. Due to its amphoteric nature—possessing both a basic amino group and an acidic carboxylic acid—this compound presents specific purification hurdles that require a carefully considered chromatographic strategy. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic questions to guide your initial method development.

Q1: Should I use normal-phase or reverse-phase chromatography to purify 4-Amino-1H-indazole-3-carboxylic acid?

A1: Reverse-phase chromatography (RPC) is strongly recommended as the primary purification strategy.[1][2] The zwitterionic potential of your compound makes it highly problematic for normal-phase chromatography on standard silica gel. The basic amino group will engage in strong, often irreversible, interactions with the acidic silanol groups on the silica surface, while the carboxylic acid group will also exhibit strong polar interactions.[3][4] This typically results in very broad peaks, severe tailing, or complete retention of the compound on the column.

Reverse-phase chromatography, which separates compounds based on hydrophobicity, is much better suited for polar and ionizable molecules like this one.[1][5] By controlling the pH of the mobile phase, you can suppress the ionization of one or both functional groups, leading to predictable retention and excellent peak shape.

Q2: What is the best stationary phase for this purification?

A2: For reverse-phase chromatography, a C18-functionalized silica column is the most common and effective choice.[1][5][6] C18 (octadecylsilane) provides a robust hydrophobic stationary phase for retaining the indazole core. For analytical (HPLC) or preparative (flash) applications, look for high-quality, end-capped C18 media to minimize secondary interactions with any residual, unreacted silanol groups on the silica support.

Q3: How should I select and prepare the mobile phase?

A3: A gradient elution using a polar, aqueous mobile phase and an organic modifier is standard for RPC. The critical component is an acid additive to control the ionization state of your molecule.

  • Solvent System: Water/Acetonitrile is a common choice. Water/Methanol is a viable alternative that can offer different selectivity for separating closely related impurities.

  • Acid Modifier: Adding 0.1% (v/v) of an acid like formic acid (FA) or trifluoroacetic acid (TFA) to both the aqueous and organic phases is crucial.[2][6][7] This maintains a low pH (typically pH 2-3) throughout the gradient. At this pH, the carboxylic acid group is fully protonated (neutral), minimizing its polarity, while the amino group is protonated (cationic), enhancing its water solubility. This consistent ionization state is key to achieving sharp, symmetrical peaks. For mass spectrometry (MS) applications, formic acid is preferred over TFA, which can cause ion suppression.[5]

Q4: How do I dissolve and load my crude sample onto the column?

A4: The goal is to dissolve the sample in the weakest solvent possible to ensure it binds to the top of the column in a narrow band.

  • Ideal Method (Wet Loading): Dissolve the crude material in a small volume of the initial mobile phase conditions (e.g., 95:5 Water/Acetonitrile with 0.1% FA). If solubility is low, you can add a minimal amount of a stronger, water-miscible solvent like methanol or acetonitrile to achieve dissolution.

  • Alternative (Dry Loading): If the compound is not soluble in the initial mobile phase, dissolve it in a suitable organic solvent (e.g., Methanol, DCM), add a small amount of silica gel or C18 media, and evaporate the solvent to dryness. The resulting powder can then be loaded onto the top of the column. This technique is excellent for preventing band broadening caused by strong injection solvents.

Troubleshooting Guide: Specific Issues & Solutions

This section tackles common problems encountered during the purification process.

Issue 1: My compound is streaking badly or not moving on a normal-phase (silica gel) TLC plate.

  • Causality: This is the classic sign of strong, undesirable interactions between your amphoteric compound and the acidic silica gel surface.[3][8] The amino group binds strongly to acidic silanols, while the polar carboxylic acid is also heavily retained. The result is a long "streak" rather than a compact spot.

  • Solution:

    • Switch to Reverse-Phase: The most reliable solution is to abandon normal-phase and develop a method using C18 plates and a water/acetonitrile or water/methanol mobile phase containing 0.1% formic acid.

    • Forced Normal-Phase (Not Recommended): If you must use silica, you can try adding 0.5-1% acetic or formic acid to your eluent (e.g., Ethyl Acetate/Hexane or DCM/Methanol).[3][8] This protonates the amino group and helps mitigate tailing from the carboxylic acid, but retention will likely still be very high, requiring highly polar mobile phases like 10-20% methanol in DCM.

Issue 2: In reverse-phase chromatography, I am seeing a broad or tailing peak.

  • Causality: This often indicates that the ionization of your compound is not being adequately controlled across the column. This can happen if the mobile phase has no acidic modifier or if the pH is in a range where both protonated and deprotonated forms of the molecule exist simultaneously.

  • Solution:

    • Incorporate an Acid Modifier: Ensure that 0.1% formic acid or TFA is present in both your aqueous (Solvent A) and organic (Solvent B) mobile phases.[7] This maintains a constant low pH and ensures consistent protonation of your molecule.

    • Check Mobile Phase Preparation: Verify that the acid was added correctly and that the mobile phases were mixed thoroughly. Inconsistent pH can lead to poor peak shape.

Issue 3: My yield is very low after purification.

  • Causality: Low recovery can stem from several issues:

    • Irreversible Binding: If attempting normal-phase chromatography, your compound may be permanently stuck to the silica gel.

    • Compound Degradation: 4-Amino-1H-indazole-3-carboxylic acid may be unstable under certain conditions. The amino group is a potential site for oxidation.[9] While the indazole ring is generally stable, prolonged exposure to very harsh pH or oxidizing conditions could cause degradation.[9][10]

    • Poor Solubility: The compound may be precipitating on the column if the mobile phase composition becomes too weak during the gradient.

  • Solution:

    • Use Reverse-Phase: This will mitigate the irreversible binding seen on silica.

    • Work Quickly and Use Fresh Solvents: Prepare solutions fresh and avoid prolonged storage. Use HPLC-grade solvents to minimize contaminants that could promote degradation.

    • Confirm Elution: Analyze all collected fractions by TLC or LC-MS to ensure the compound did not elute later than expected.

    • Solubility Check: Ensure your sample is fully dissolved before loading. If it crashes out of solution upon injection, the recovery will be poor.

Issue 4: I cannot separate my target compound from a closely related impurity.

  • Causality: The impurity has a very similar hydrophobicity to your product, making separation difficult.

  • Solution:

    • Shallow the Gradient: Decrease the rate at which the organic solvent (Solvent B) increases. For example, instead of a 5% to 95% B gradient over 10 minutes, try a 20% to 50% B gradient over 20 minutes, focusing the separation power on the region where your compounds elute.

    • Change the Organic Modifier: The selectivity of a separation can change dramatically by switching the organic solvent. If you are using acetonitrile, try developing a method with methanol. The different solvent properties can alter the interactions with your compounds and the stationary phase, often improving resolution.

    • Use a High-Performance Column: For very difficult separations, using a column packed with smaller particles (e.g., 5 µm or sub-2 µm for UHPLC) will provide significantly higher efficiency and better resolution.

Recommended Purification Protocol: Reverse-Phase Flash Chromatography

This protocol provides a robust starting point for purifying 4-Amino-1H-indazole-3-carboxylic acid on a preparative scale.

1. Method Development with TLC or Analytical HPLC:

  • Stationary Phase: C18-functionalized TLC plate or a C18 analytical HPLC column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • TLC Development: Spot your crude material and develop the plate in various ratios of B:A (e.g., 20%, 40%, 60%, 80% B). Aim for an Rf value of ~0.2-0.4 for your target compound in the preparative mobile phase.

  • HPLC Development: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of your compound. Use this information to build a shallower, optimized preparative gradient.

2. Preparative Column Chromatography:

  • Column Packing: Select a C18 flash column of appropriate size for your sample amount. Equilibrate the column with at least 5 column volumes of your starting mobile phase mixture (e.g., 95:5 Solvent A:Solvent B).

  • Sample Loading: Prepare your sample using the wet or dry loading methods described in FAQ Q4.

  • Elution: Begin the run with your optimized gradient. A typical starting gradient might be 5% B for 2 column volumes (CV), followed by a linear gradient from 5% to 60% B over 10-15 CV.

  • Fraction Collection: Collect fractions throughout the run.

  • Analysis: Analyze the collected fractions by TLC or HPLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions. The bulk of the acetonitrile can be removed using a rotary evaporator. The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the pure compound as its formate salt, or it can be extracted into an organic solvent after adjusting the pH.

Summary of Recommended Starting Conditions

ParameterRecommendationRationale
Chromatography Mode Reverse-PhaseAvoids strong, problematic interactions inherent to normal-phase silica gel for this amphoteric compound.[1][2]
Stationary Phase C18-functionalized SilicaProvides robust hydrophobic retention mechanism suitable for the indazole core.[5][6]
Mobile Phase A Water + 0.1% Formic AcidAqueous component of the polar mobile phase. Formic acid ensures a low pH.[7]
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier. Formic acid maintains a constant pH throughout the gradient.
pH Control Essential (pH ~2.5-3.0)Suppresses ionization of the carboxylic acid and ensures consistent protonation of the amino group for sharp peaks.[2][7]
Elution Mode GradientNecessary to elute the compound with good peak shape and to clean the column of more nonpolar impurities.
Detection UV (typically 254 nm & 280 nm)The aromatic indazole core provides strong UV absorbance for easy detection.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for addressing common purification issues.

TroubleshootingWorkflow cluster_start Observed Problem cluster_causes Potential Causes cluster_solutions Recommended Solutions start Poor Separation Peak Tailing Low Yield cause1 Suboptimal Gradient start:f0->cause1 Resolution Issue cause2 Wrong Mode (Normal-Phase) start:f1->cause2 On Silica cause3 No pH Control (RPC) start:f1->cause3 On C18 cause4 Irreversible Binding (NPC) start:f2->cause4 On Silica cause5 Compound Degradation start:f2->cause5 General sol1 Shallow the Gradient cause1->sol1 sol5 cause1->sol5 sol2 Switch to Reverse-Phase cause2->sol2 sol3 Add 0.1% FA/TFA to Mobile Phase cause3->sol3 cause4->sol2 sol4 Use Fresh Solvents cause5->sol4

Caption: Troubleshooting workflow for purifying 4-Amino-1H-indazole-3-carboxylic acid.

References

  • SIELC Technologies. (n.d.). Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gao, Y., et al. (2022). Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS. Toxics, 10(9), 526. Available at: [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Couty, F., et al. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(23), 12533–12544. Available at: [Link]

  • Nagalakshmi, G. (2010). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 2(5), 235-241.
  • CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine. (2021). Google Patents.
  • Reddit. (2016). Column chromatography of carboxylic acids?. r/chemistry. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Dong, M. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC North America, 36(8), 516-523. Available at: [Link]

  • Ramsey, R. S., et al. (2003). Analysis of the stability of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde using high-performance liquid chromatography and mass spectrometry. Journal of Chromatography A, 1017(1-2), 1-11. Available at: [Link]

  • NextSDS. (n.d.). 4-AMino-1H-indazole-3-carboxylic acid — Chemical Substance Information. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Model Compounds in Reversed-Phase and Mixed-Mode. Retrieved from [Link]

  • Yoshida, T., et al. (1996).
  • Shimadzu. (n.d.). Analytical Methods for Amino Acids. Retrieved from [Link]

  • Głowacki, R., & Bald, E. (2023). Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. Scientific Reports, 13(1), 9295. Available at: [Link]

  • Borne, S. C., et al. (2023). Process Development for a 1H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction. The Journal of Organic Chemistry, 88(8), 4913–4926. Available at: [Link]

  • Woo, K. L., et al. (1998). Determination of Amino Acids in Foods by Reversed-Phase High-Performance Liquid Chromatography with New Precolumn Derivatives... Methods in Molecular Biology, 79, 143-52.
  • Zhang, Y., et al. (2019). Degradation Kinetics Study of Anastrozole in Different Conditions by Reverse-Phase High-Performance Liquid Chromatography... Current Pharmaceutical Analysis, 15(4), 415-422.
  • Péter, A., et al. (1998). High-performance liquid chromatographic separation of enantiomers of unusual amino acids on a teicoplanin chiral stationary phase.
  • Nagesh, H. N., et al. (2015). Synthesis of Novel N1 and N2 Indazole Derivatives. International Journal of ChemTech Research, 8(5), 1676-1682.
  • Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4999. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-1,2,4-Triazole-3-carboxylic acid, 5-amino- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Reddit. (2023). carboxylic acid solubility + TLC. r/chemhelp. Retrieved from [Link]

  • Walash, M. I., et al. (2012). Stability-Indicating Methods for the Determination of Ornidazole in The Presence of its Degradate According to ICH Guidelines.

Sources

Technical Support Center: Strategies for Selective Functionalization of 4-Amino-1H-indazole-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 4-Amino-1H-indazole-3-carboxylic acid. This versatile scaffold is a cornerstone in medicinal chemistry, particularly in the development of kinase inhibitors and other targeted therapeutics.[1] However, its trifunctional nature—possessing a nucleophilic C4-amino group, a C3-carboxylic acid, and two distinct indazole ring nitrogens (N1 and N2)—presents significant and nuanced synthetic challenges.

This guide is designed to provide researchers, scientists, and drug development professionals with expert insights, actionable troubleshooting protocols, and a clear strategic framework for achieving high-yield, selective functionalization of this important molecule.

Part 1: Strategic Planning: The Orthogonal Protection Framework

The key to successfully manipulating 4-Amino-1H-indazole-3-carboxylic acid lies in a robust orthogonal protection strategy. This approach allows for the selective deprotection of one functional group in the presence of others, enabling precise, sequential modifications.[2][3] The choice of protecting groups is dictated by their stability under different reaction conditions (acidic, basic, hydrogenolysis).

A well-planned strategy prevents unwanted side reactions and simplifies purification, which is critical for efficient synthesis.[2][4]

Caption: Orthogonal protecting group compatibility chart.

Decision Workflow for Functionalization

The following workflow helps in selecting the appropriate synthetic route based on the desired final modification.

Functionalization_Decision_Tree start Target Modification? mod_n Indazole N-Alkylation or N-Acylation start->mod_n mod_c4 C4-Amine Acylation or Alkylation start->mod_c4 mod_c3 C3-Amide Formation start->mod_c3 protect_c4_c3 1. Protect C4-Amine (e.g., Boc) 2. Protect C3-Acid (e.g., Me Ester) mod_n->protect_c4_c3 protect_n_c3 1. N-Alkylate/Acylate (See Guide) 2. Protect C3-Acid (e.g., Bn Ester) mod_c4->protect_n_c3 protect_n_c4 1. N-Alkylate/Acylate (See Guide) 2. Protect C4-Amine (e.g., Boc) mod_c3->protect_n_c4 react_n Perform N-Alkylation or N-Acylation protect_c4_c3->react_n react_c4 Perform C4-Amine Reaction protect_n_c3->react_c4 react_c3 Perform Amide Coupling protect_n_c4->react_c3

Caption: Decision tree for planning selective functionalization.

Part 2: Troubleshooting Guide

This section addresses common experimental issues in a problem-and-solution format.

Problem: Poor Regioselectivity in N-Alkylation (N1 vs. N2 Isomers)

You are obtaining a mixture of N1 and N2 alkylated products, leading to difficult purification and low yield of the desired isomer.

  • Underlying Cause: The regiochemical outcome of indazole N-alkylation is highly sensitive to the reaction conditions.[5] The two ring nitrogens have different steric and electronic environments, and their relative nucleophilicity is influenced by the base, cation, solvent, and electrophile. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer.[6][7]

  • Strategic Solution: To achieve high selectivity, you must carefully control the reaction parameters.

    • For Selective N1-Alkylation: The most reliable method is the use of a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent such as tetrahydrofuran (THF).[5][6][8] It is hypothesized that the sodium cation chelates with the N2 nitrogen and the C3-carboxylate, sterically hindering the N2 position and directing the electrophile to N1.[5][7]

    • For Selective N2-Alkylation: Achieving N2 selectivity is often more challenging. However, specific conditions, such as using alkyl 2,2,2-trichloroacetimidates under acidic conditions, have been reported to give high N2 selectivity.[9] Additionally, bulky substituents at the C7 position can sterically favor N2 alkylation.[6][8]

  • Data-Driven Recommendations:

ObjectiveBaseSolventElectrophile TypePredominant IsomerReference(s)
N1-Alkylation NaHTHFPrimary Alkyl Halide>95% N1 [5][6][8]
N1-Alkylation Cs₂CO₃DMFα-Halo Ester>95% N1 (Thermodynamic)[10]
MixtureK₂CO₃DMFPrimary Alkyl HalideMixture of N1/N2[5]
N2-Alkylation TFA (cat.)DCEAlkyl Trichloroacetimidate>99% N2 [9]
Problem: Low Yield or Incomplete Amide Coupling at the C3-Carboxylic Acid

Your attempt to form an amide bond at the C3-position results in a low yield, recovery of starting material, or formation of unwanted byproducts.

  • Underlying Cause: Amide bond formation requires activation of the carboxylic acid. The efficiency of this process can be hampered by several factors:

    • Ineffective Coupling Reagent: Not all coupling reagents are equally effective for this substrate.

    • Steric Hindrance: A bulky amine or a substituted indazole can slow the reaction rate.

    • Side Reactions: The C4-amino group or indazole nitrogens can compete as nucleophiles if they are not adequately protected.

    • Poor Reagent Quality: Coupling reagents like EDC are moisture-sensitive and can lose activity over time.

  • Strategic Solution:

    • Protect Other Nucleophiles: Before attempting the coupling, ensure both the C4-amino group (e.g., with Boc) and the indazole N1/N2 position (often via N-alkylation or by using a salt) are protected or non-reactive under the coupling conditions.

    • Select the Right Coupling System: For standard amide couplings, a combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with an additive like 1-Hydroxybenzotriazole (HOBt) is a reliable starting point.[11][12] For more challenging couplings (e.g., with electron-poor anilines), stronger activating agents like HATU may be necessary.[13]

    • Optimize Reaction Conditions: Ensure you are using an appropriate base (e.g., DIPEA or TEA) to scavenge the acid formed and to deprotonate the amine if it is used as a salt. Running the reaction at room temperature is standard, but gentle heating (40-50 °C) may be required for sluggish reactions.

Problem: Unwanted Acylation/Alkylation at the C4-Amino Group

During the functionalization of the indazole ring or carboxylic acid, you observe side products resulting from a reaction at the C4-amino group.

  • Underlying Cause: The C4-amino group is a potent nucleophile. Without a suitable protecting group, it will compete with the indazole nitrogens for electrophiles and can also interfere with amide coupling reactions.

  • Strategic Solution: Protection of the C4-amino group is almost always the first step in any synthetic sequence.

    • Boc Protection: The tert-butyloxycarbonyl (Boc) group is ideal. It is easily introduced using Boc-anhydride ((Boc)₂O) and is stable to most basic, hydrogenolytic, and nucleophilic conditions.[4] It is selectively removed with strong acid (e.g., TFA in DCM), making it orthogonal to Fmoc, Cbz, and Benzyl esters.[4][14]

    • Fmoc Protection: The 9-fluorenylmethyloxycarbonyl (Fmoc) group is an alternative that is stable to acidic and hydrogenolytic conditions but is cleaved by bases like piperidine.[4] This makes it orthogonal to Boc and Cbz.[4]

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What is the most reliable method for selective N1-alkylation of 4-Amino-1H-indazole-3-carboxylic acid derivatives?

    • A1: After protecting the C4-amino and C3-carboxylic acid (as an ester), the use of sodium hydride (NaH) as a base in anhydrous tetrahydrofuran (THF) provides the highest N1 selectivity for alkylation with primary alkyl halides.[5][6][8]

  • Q2: I need to synthesize the N2-alkylated isomer. How can I achieve this?

    • A2: While less common, high N2 selectivity can be achieved. A reported method involves using an alkyl 2,2,2-trichloroacetimidate as the electrophile with a catalytic amount of a strong acid like trifluoromethanesulfonic acid (TfOH).[9] This method proceeds via a different mechanism that strongly favors attack by the N2 nitrogen.

  • Q3: Which protecting group should I use for the C4-amino group if my subsequent step involves a strong base?

    • A3: The Boc group is an excellent choice. It is stable to strong bases like NaH, K₂CO₃, and DBU, as well as to basic deprotection conditions used for Fmoc groups (piperidine).[4]

  • Q4: How can I protect the C3-carboxylic acid orthogonally to a Boc group on the C4-amine?

    • A4: A benzyl ester (Bn) is an excellent choice. It is installed under standard esterification conditions and is stable to the acidic conditions (TFA) used to remove the Boc group. The benzyl ester can be selectively removed later via hydrogenolysis (H₂, Pd/C), which will not affect the Boc group.[3][15]

  • Q5: Can I perform an amide coupling at the C3-acid without protecting the indazole nitrogen?

    • A5: Yes, this is generally possible. The indazole NH is significantly less nucleophilic than the amine used for coupling. Standard amide coupling conditions (e.g., EDC/HOBT or HATU) will selectively form the amide bond at the activated carboxylic acid.[11][12][13] However, the C4-amino group MUST be protected to prevent it from competing.

Part 4: Key Experimental Protocols

The following protocols are provided as a validated starting point for your experiments. Always perform reactions under an inert atmosphere (N₂ or Ar) when using anhydrous solvents and reagents.

Protocol 1: Selective Boc-Protection of the C4-Amino Group
  • Objective: To protect the C4-amino group, enabling subsequent functionalization at other positions.

  • Methodology:

    • Suspend 4-Amino-1H-indazole-3-carboxylic acid (1.0 equiv) in a mixture of 1,4-dioxane and water (e.g., 2:1 ratio).

    • Add sodium hydroxide (2.5 equiv) and stir until the solid dissolves.

    • Add di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) dissolved in a minimal amount of dioxane.

    • Stir the reaction mixture at room temperature for 12-16 hours. Monitor by TLC or LC-MS.

    • Once complete, carefully acidify the reaction mixture to pH ~3 with cold 1M HCl.

    • The protected product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield 4-(Boc-amino)-1H-indazole-3-carboxylic acid.

Protocol 2: Selective N1-Alkylation of a Protected Indazole Ester
  • Objective: To achieve high regioselectivity for N1-alkylation. This protocol assumes the starting material is 4-(Boc-amino)-1H-indazole-3-carboxylic acid methyl ester.

  • Reference: Based on principles outlined in Alam & Keeting (2021).[6][8]

  • Methodology:

    • To a flame-dried flask under an inert atmosphere, add the protected indazole ester (1.0 equiv).

    • Add anhydrous tetrahydrofuran (THF) to make an ~0.2 M solution.

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) portion-wise.

    • Allow the mixture to stir at 0 °C for 30 minutes.

    • Add the alkyl halide (e.g., iodomethane or benzyl bromide, 1.1 equiv) dropwise.

    • Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring for completion.

    • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the residue by column chromatography to separate the N1-alkylated product.

Protocol 3: Amide Coupling using EDC/HOBt
  • Objective: To form an amide bond at the C3 position. This protocol uses 4-(Boc-amino)-1H-indazole-3-carboxylic acid as the starting material.

  • Reference: Adapted from general procedures for EDC coupling.[11][12][16]

  • Methodology:

    • Dissolve the Boc-protected indazole carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DMF.

    • Add N,N'-Diisopropylethylamine (DIPEA) (3.0 equiv) and stir for 5 minutes.

    • Add EDC·HCl (1.2 equiv) to the mixture.

    • Stir at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice water to precipitate the product.

    • Extract the product with ethyl acetate. Wash the combined organic layers with 5% NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

References

  • Yoshida, T., et al. (1996).
  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.
  • University of Leeds. (n.d.). Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. (n.d.). Screening of conditions for selective one‐pot direct N‐acylation of indazole with carboxylic acid. [Link]

  • ResearchGate. (n.d.). Orthogonal and safety-catch protecting group strategies in solid-phase peptide synthesis. [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives. Journal of Chemical and Pharmaceutical Research, 4(5), 2795-2802.
  • MDPI. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling. Molecules, 28(6), 2828. [Link]

  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1948.
  • ResearchGate. (2015). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. [Link]

  • Hunt, J. T., et al. (2009). Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. Organic Letters, 11(21), 4830–4833.
  • Alam, M. S., & Keating, M. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1939-1948.
  • MDPI. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(16), 4786. [Link]

  • Guchhait, S. K., et al. (2013). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 54(44), 5965-5968.
  • Organic Chemistry Portal. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. [Link]

  • WuXi Biology. (n.d.). Mechanism of a Highly Selective N2 Alkylation of Indazole. [Link]

  • Beilstein Journals. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 170-181. [Link]

  • SynArchive. (n.d.). Protecting Groups List. [Link]

  • Organic Chemistry Portal. (n.d.). Carboxyl Protecting Groups Stability. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 120(5), 2119-2446.
  • Google Patents. (n.d.).
  • Giraud, F., Anizon, F., & Moreau, P. (2020). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. ARKIVOC, 2020(part i), 99-130.
  • Wang, Y., et al. (2020). Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities. European Journal of Medicinal Chemistry, 203, 112517.
  • Dissanayake, D. M. M. M., & Vannucci, A. K. (2019). Selective N1-Acylation of Indazoles with Acid Anhydrides Using an Electrochemical Approach. Organic Letters, 21(3), 457–460.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 147-157.
  • ACS Publications. (2014). Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation–Cadogan Reductive Cyclization. Organic Letters, 16(12), 3296–3299. [Link]

  • Organic Syntheses. (n.d.). 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 120(5), 2119-2446.
  • Tomas, A., et al. (2016). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Beilstein Journal of Organic Chemistry, 12, 1915–1921.
  • Anzini, M., et al. (2012). Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands. Journal of Medicinal Chemistry, 55(21), 9221–9236.

Sources

Validation & Comparative

comparing the biological activity of 4-amino vs. other amino-1H-indazole-3-carboxylic acid isomers

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth analysis of the structure-activity relationship (SAR) of indazole scaffolds reveals that the regiochemistry of functional groups fundamentally dictates molecular behavior. For researchers and drug development professionals, understanding the distinct biological activities of 4-amino-1H-indazole-3-carboxylic acid compared to its 5-amino, 6-amino, and 7-amino isomers is critical for rational drug design.

This guide objectively compares the performance, target selectivity, and experimental handling of these isomers, providing actionable methodologies for your next screening or synthesis campaign.

Structural Causality: Why Regiochemistry Dictates Target Selectivity

The 1H-indazole-3-carboxylic acid scaffold is a privileged structure in medicinal chemistry, frequently serving as a bioisostere for indoles and benzisoxazoles. However, moving the primary amino ( −NH2​ ) group around the benzene ring of the indazole core (positions 4, 5, 6, or 7) drastically alters the molecule's 3D conformation, electronic distribution, and hydrogen-bonding vectoring.

  • The 4-Amino Isomer (Steric Locking): Positioning the amino group at the 4-position places it ortho to the carboxylic acid at the 3-position. This proximity induces strong intramolecular hydrogen bonding between the amino protons and the carbonyl oxygen. This interaction locks the molecule into a rigid, planar conformation, which is highly favorable for inserting into the deep, narrow ATP-binding pockets of kinases such as ERK1/2 and JNK[1].

  • The 5-Amino Isomer (Linear Extension): The 5-amino group points away from the carboxylic acid, eliminating steric clash. This allows the molecule to adopt an extended geometry. Recent DNA-Encoded Chemical Library (DECL) screenings have identified the 5-amino isomer as a highly enriched building block for Hydroxy Acid Oxidase 1 (HAO1) inhibitors, as it perfectly spans the dual-binding sites required for HAO1 active site occupation[2].

  • The 6-Amino Isomer (Solvent Exposure): Similar to the 5-position, the 6-amino group is free from steric hindrance but offers a different trajectory. It is frequently utilized in anti-tumor and antimicrobial agents where the amino group acts as an attachment point for bulky, solvent-exposed biophysical tags or solubilizing groups[3].

  • The 7-Amino Isomer (Tautomeric Modulation): Located adjacent to the N1/N2 nitrogens of the indazole ring, the 7-amino group alters the tautomeric equilibrium of the core. This unique electronic environment mimics arginine residues, making it a potent scaffold for Nitric Oxide Synthase (NOS) inhibition[4].

SAR_Pathways Core Amino-1H-indazole-3-carboxylic acid Scaffold Iso46 4-Amino & 6-Amino Isomers (Steric/H-Bonding near C3) Core->Iso46 Iso5 5-Amino Isomer (Linear Vectoring) Core->Iso5 Iso7 7-Amino Isomer (Proximity to N1/N2) Core->Iso7 Target46 Kinase Inhibition (ERK1/2, JNK, Akt) Iso46->Target46 Target5 Hydroxy Acid Oxidase 1 (HAO1) Inhibition Iso5->Target5 Target7 Nitric Oxide Synthase (NOS) Inhibition Iso7->Target7 Outcome46 Anti-Tumor / Anticancer Therapeutics Target46->Outcome46 Outcome5 Primary Hyperoxaluria 1 (PH1) Therapy Target5->Outcome5 Outcome7 Anti-inflammatory / Neurological Agents Target7->Outcome7

Fig 1: Divergent therapeutic pathways of amino-1H-indazole-3-carboxylic acid isomers based on SAR.

Quantitative Biological Activity Comparison

To objectively compare performance, the table below synthesizes the primary biological targets and representative inhibitory concentrations ( IC50​ ) associated with derivatives of each isomer.

Isomer ScaffoldPrimary Biological TargetMechanistic Rationale (SAR)Representative ApplicationTypical IC50​ Range
4-amino ERK1/2, JNK KinasesIntramolecular H-bonding with C3-COOH locks conformation for ATP-pocket binding.Oncology (Anti-tumor)Low nM to μ M[1]
5-amino Hydroxy Acid Oxidase 1 (HAO1)Extended linear geometry allows dual-point binding in the HAO1 active site.Primary Hyperoxaluria 121 nM - 500 nM[2]
6-amino Protein Kinase C- β / AktSolvent-exposed vectoring allows functionalization without steric clash.Antimicrobial, OncologySub- μ M[3]
7-amino Nitric Oxide Synthase (NOS)Proximity to N1/N2 alters tautomeric equilibrium, mimicking arginine.Anti-inflammatory μ M range[4]

Self-Validating Experimental Protocols

When working with these isomers, the position of the amino group dictates the chemical reactivity during synthesis and the necessary controls during biological assays. Below are field-proven protocols designed to ensure high-fidelity data.

Protocol A: Regioselective Amide Coupling (Synthesis of Active Probes)

Standard coupling agents (like EDC/HOBt) often fail or produce low yields when reacting with the 4-amino isomer due to the severe steric hindrance at the 3-carboxylic acid position. To overcome this, a highly reactive uronium salt (HATU) must be used[3].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the chosen amino-1H-indazole-3-carboxylic acid isomer (e.g., 4-amino or 5-amino) in anhydrous N,N-Dimethylformamide (DMF) under a nitrogen atmosphere.

  • Activation: Add 1.2 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA deprotonates the carboxylic acid, allowing HATU to form an active highly-reactive OAt ester. The excess base prevents the protonation of the indazole nitrogens.

  • Coupling: Stir at room temperature for 15 minutes to ensure complete activation, then add 1.1 equivalents of the target amine.

  • Reaction Monitoring: Stir for 2–6 hours. Monitor via LC-MS. The 5-amino isomer typically reaches completion in <2 hours, whereas the sterically hindered 4-amino isomer may require the full 6 hours.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water and diethyl ether, and recrystallize from Ethanol/DMF.

Protocol B: Fluorescence-Based Enzyme Inhibition & Interference Assay

When testing these derivatives against targets like HAO1, it is critical to rule out false positives. Because HAO1 assays rely on a coupled Horseradish Peroxidase (HRP) reaction to detect hydrogen peroxide ( H2​O2​ ), highly conjugated indazole derivatives can sometimes inhibit HRP directly or quench fluorescence, mimicking HAO1 inhibition[2].

Step-by-Step Methodology:

  • Primary Assay Setup: In a 384-well black microplate, incubate recombinant human HAO1 protein with varying concentrations of the synthesized indazole derivative (serial dilution from 30 μ M to 1 nM) in assay buffer (50 mM HEPES, pH 7.4).

  • Reaction Initiation: Add the substrate mixture containing glycolate, Amplex Red, and HRP.

  • Detection: Measure the fluorescence (Excitation: 530 nm, Emission: 590 nm) over 30 minutes. Calculate the IC50​ using a 4-parameter logistic curve fit.

  • Mandatory Counter-Screen (HRP Interference Assay): This is the self-validating step. Set up an identical 384-well plate, but omit the HAO1 protein and the glycolate substrate. Instead, spike the wells with a known, low concentration of H2​O2​ (e.g., 1 μ M).

  • Validation Logic: If the compound reduces fluorescence in the counter-screen, it is an HRP inhibitor or a fluorophore quencher, not a true HAO1 inhibitor. True HAO1 inhibitors (like optimized 5-amino-indazole derivatives) will show an IC50​ of ~20-40 nM in the primary assay and >10μ M in the interference assay[2].

References

  • Discovery of Novel, Potent Inhibitors of Hydroxy Acid Oxidase 1 (HAO1) Using DNA-Encoded Chemical Library Screening Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Source: European Patent Office (EP 1966151 B1)
  • Synthesis and biological evaluation of some new Aryl acid N'-(1H- indazole-3-carbonyl)-hydrazide derivatives Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL:[Link]

Sources

analytical methods for determining the purity of 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges in the analytical characterization of highly functionalized heterocyclic building blocks. 4-Amino-1H-indazole-3-carboxylic acid (CAS: 1511520-69-6)[1] is a prime example. This compound serves as a critical intermediate in the synthesis of selective serotonin receptor ligands[2] and various kinase inhibitors.

Its structural features—an amphoteric profile driven by a basic primary amine, an acidic carboxylic acid, and a weakly acidic indazole nitrogen—make standard generic purity methods insufficient. To establish a self-validating analytical control strategy, we must move beyond simple area-normalization. This guide objectively compares three orthogonal analytical modalities, providing field-proven protocols and the mechanistic causality behind each experimental parameter.

Strategic Overview of Analytical Modalities

Relying on a single analytical technique for a functionalized indazole often leads to false purity reporting. A robust control strategy requires an orthogonal approach:

Table 1: Comparative Matrix of Analytical Modalities for 4-Amino-1H-indazole-3-carboxylic acid

Analytical ModalityPrimary FunctionLimit of Detection (LOD)Causality & Best Use Case
RP-HPLC-UV Quantitative Chemical Purity~0.05% areaWorkhorse Method: Excellent for tracking synthetic reaction progress and quantifying structurally distinct, chromophoric impurities.
LC-MS/MS Impurity Identification~0.01 ng/mLStructural Profiling: Essential for identifying non-chromophoric degradants (e.g., decarboxylated species) and co-eluting isomers[3].
qNMR Absolute Mass Fraction~1.0% (w/w)The Orthogonal Absolute: Does not rely on UV response factors. Used to certify reference standards by comparing protons to an internal standard.

Method 1: Reverse-Phase HPLC-UV (The Quantitative Standard)

The Causality of Method Design: Why can't we use a standard neutral pH C18 method? At physiological or neutral pH, 4-Amino-1H-indazole-3-carboxylic acid exists largely as a zwitterion. This high polarity leads to poor retention on standard octadecylsilane (C18) stationary phases and severe peak tailing due to secondary interactions with unendcapped surface silanols. By acidifying the mobile phase to pH ~2.5 using formic acid, we suppress the ionization of the carboxylic acid and fully protonate the amine. This allows for predictable ion-pairing and robust retention on a superficially porous C18 or a specialized mixed-mode column[4].

Step-by-Step Protocol:

  • Column Selection: Use a superficially porous C18 column (e.g., 100 x 4.6 mm, 2.7 µm) or a mixed-mode column specifically designed for polar basic compounds[4].

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.5).

    • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Gradient Elution: Start at 5% B, hold for 1 minute, ramp to 95% B over 15 minutes, hold for 3 minutes, and re-equilibrate at 5% B for 4 minutes.

  • Flow Rate & Temperature: Set flow rate to 1.0 mL/min and column compartment to 35°C to reduce mobile phase viscosity and improve mass transfer.

  • Detection: Set the Diode Array Detector (DAD) to 254 nm (primary) and 280 nm (secondary) to capture the indazole chromophore.

  • Sample Preparation: Dissolve the sample in 50:50 Water:Acetonitrile to a concentration of 1.0 mg/mL. Ensure complete dissolution via sonication.

Method 2: LC-MS/MS (Impurity Profiling)

The Causality of Method Design: While UV detection is excellent for quantitation, it is blind to non-chromophoric impurities and cannot definitively differentiate between co-eluting positional isomers (e.g., 5-amino vs. 4-amino derivatives). LC-MS/MS is mandatory for structural confirmation[3]. We utilize Electrospray Ionization (ESI) in positive mode, as the primary amine readily accepts a proton to form a stable[M+H]+ ion (m/z 178.1). Formic acid is used instead of phosphoric acid to prevent ion suppression and source contamination[4].

Step-by-Step Protocol:

  • Chromatographic Separation: Utilize the same LC gradient and mobile phases as the HPLC-UV method to ensure direct retention time correlation.

  • Source Optimization: Set the ESI source to Positive Ion Mode (+). Capillary voltage: 3.5 kV; Desolvation temperature: 350°C.

  • MS/MS Transitions (MRM):

    • Isolate the parent ion at m/z 178.1.

    • Apply a collision energy (CE) of 15-25 eV using Argon as the collision gas.

    • Monitor for the primary product ion at m/z 134.1 (corresponding to the loss of the carboxylic acid group, -CO2).

  • Data Analysis: Cross-reference the Total Ion Chromatogram (TIC) with the UV trace to identify any hidden peaks.

Regulatory Compliance & Method Validation

Any analytical procedure used for the release testing of pharmaceutical intermediates must be validated according to ICH Q2(R2) guidelines[5]. Furthermore, modern lifecycle management allows for method adjustments (e.g., scaling gradient times or injection volumes) without full revalidation, provided they fall within the allowable limits defined by USP <621> [6][7].

Table 2: Typical Validation Acceptance Criteria (ICH Q2(R2))

Validation ParameterExperimental ExecutionAcceptance Criteria
Specificity Inject blank, standard, and forced degradation samples.Resolution (Rs) > 1.5 between 4-Amino-1H-indazole-3-carboxylic acid and nearest impurity.
Linearity 5 concentration levels (25% to 150% of target concentration).Correlation coefficient (R²) ≥ 0.999.
Precision (Repeatability) 6 replicate injections of the 100% standard.Relative Standard Deviation (RSD) ≤ 2.0%.
Accuracy (Recovery) Spike API into blank matrix at 50%, 100%, and 150% levels.Mean recovery between 98.0% and 102.0%.

Visualizing the Analytical Strategy

Below are the logical workflows governing the purity determination and validation lifecycle of this compound.

Workflow Start 4-Amino-1H-indazole-3-carboxylic acid Sample Batch HPLC RP-HPLC-UV (Quantitative Purity) Start->HPLC LCMS LC-MS/MS (Impurity Identification) Start->LCMS NMR qNMR (Absolute Mass Fraction) Start->NMR Decision Orthogonal Data Synthesis HPLC->Decision LCMS->Decision NMR->Decision Report Certificate of Analysis (CoA) Decision->Report

Caption: Orthogonal analytical workflow for comprehensive purity certification.

Validation ICH ICH Q2(R2) Validation Spec Spec ICH->Spec Lin Lin ICH->Lin Prec Prec ICH->Prec Acc Accuracy (Recovery 98-102%) ICH->Acc Rob ICH->Rob

Caption: Core validation parameters required by ICH Q2(R2) guidelines.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. Source: europa.eu. URL:[Link]

  • Title: Understanding the Latest Revisions to USP <621> | Agilent. Source: agilent.com. URL:[Link]

  • Title: Discovery and Pharmacological Profile of New 1H-Indazole-3-carboxamide and 2H-Pyrrolo[3,4-c]quinoline Derivatives as Selective Serotonin 4 Receptor Ligands - ACS Publications. Source: acs.org. URL:[Link]

  • Title: Simple screening procedure for 72 synthetic cannabinoids in whole blood by liquid chromatography-tandem mass spectrometry - PubMed. Source: nih.gov. URL:[Link]

  • Title: Separation of Indazole-3-carboxylic acid on Newcrom R1 HPLC column. Source: sielc.com. URL:[Link]

Sources

Comparative Reactivity Guide: The 4-Amino Group vs. Endocyclic Positions on the Indazole Ring

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Indazole is a privileged bicyclic heteroaromatic scaffold widely utilized in drug discovery, particularly in the development of kinase inhibitors (e.g., PI3K, ALK, and TRK inhibitors). The 4-amino-1H-indazole derivative presents a unique polyfunctional system with multiple competing reactive sites. Understanding the chemoselectivity and regioselectivity of this scaffold is critical for efficient synthetic route design.

As an Application Scientist, navigating this scaffold requires moving beyond basic functional group transformations and understanding the thermodynamic and kinetic competition between the exocyclic amine, the endocyclic nitrogens, and the electron-rich aromatic core. This guide objectively compares these reactive sites and provides self-validating experimental workflows to achieve precise regiocontrol.

Reactivity Mapping and Causality

The 4-amino-1H-indazole system contains three distinct classes of reactive sites, each governed by different chemical principles:

  • Endocyclic Nitrogens (N1 and N2) : Indazole exhibits tautomerism between the 1H and 2H forms. The N1 position is the most acidic (pKa ~14). Upon deprotonation in basic conditions, the resulting indazolide anion is highly nucleophilic. Alkylation or acylation typically yields a mixture of N1- and N2-substituted products, with N1 generally favored due to thermodynamic stability.

  • Exocyclic 4-Amino Group : This primary amine is a hard nucleophile. However, its reactivity is often masked or outcompeted by the N1/N2 positions under basic conditions. Furthermore, unprotected 4-amino-1H-indazole can undergo extensive decomposition during basic coupling reactions due to deprotonation at the 3-position, which leads to ring cleavage[1].

  • Aromatic Carbon Core (C3, C5, C7) : The indazole ring is inherently electron-rich. The exocyclic 4-amino group acts as a strong electron-donating group (EDG) via resonance, further activating the ring toward Electrophilic Aromatic Substitution (EAS). It strongly directs electrophiles to the ortho (C3, C5) and para (C7) positions. Kinetically and thermodynamically, the C3 position is intrinsically the most reactive carbon in the indazole core.

ReactivityMap Indazole 4-Amino-1H-indazole N1N2 N1 / N2 Positions (Endocyclic) Indazole->N1N2 Base-promoted Alkylation/Acylation C3C5C7 C3, C5, C7 Positions (Aromatic Core) Indazole->C3C5C7 Electrophilic Aromatic Substitution (EAS) NH2 4-Amino Group (Exocyclic) Indazole->NH2 Hard Electrophiles (Requires N1 Protection) N1-Alkyl/Acyl (Major)\nN2-Alkyl/Acyl (Minor) N1-Alkyl/Acyl (Major) N2-Alkyl/Acyl (Minor) N1N2->N1-Alkyl/Acyl (Major)\nN2-Alkyl/Acyl (Minor) C3-Halogenation (Favored)\nC5/C7 (Minor) C3-Halogenation (Favored) C5/C7 (Minor) C3C5C7->C3-Halogenation (Favored)\nC5/C7 (Minor) Amides, Sulfonamides,\nCoupling Amides, Sulfonamides, Coupling NH2->Amides, Sulfonamides,\nCoupling

Logical relationship of competing reactive sites on the 4-amino-1H-indazole scaffold.

Comparative Performance Data

To objectively compare regioselectivity, the following table summarizes the expected major products when 4-amino-1H-indazole is subjected to standard reaction conditions.

Reaction TypeReagents & ConditionsPrimary Reactive SiteMajor ProductYield RangeCausality / Notes
Alkylation (Basic) Alkyl halide (R-X), K2CO3, DMFN1 / N2N1-alkyl-4-aminoindazole60-80%Base deprotonates N1. The indazolide anion outcompetes the neutral 4-NH2 group.
Acylation (Unprotected) Acyl chloride (R-COCl), Et3N, DCMN1 / 4-NH2Complex Mixture / Decomposition< 30%Unprotected 1H-indazole is sensitive to base-mediated ring cleavage[1].
Acylation (Protected) 1. THP protection of N12. R-COCl, Pyridine3. HCl (deprotection)4-NH24-Acylamino-1H-indazole70-85%Masking N1/N2 forces the electrophile to react exclusively at the exocyclic amine.
Halogenation (EAS) NBS or NIS, DMF, 0 °CC33-Halo-4-amino-1H-indazole75-90%The 4-NH2 group strongly activates the ortho C3 position. C3 is intrinsically favored.
Diazotization NaNO2, HCl, 0 °C, then CuCl4-NH24-Chloro-1H-indazole60-75%The primary exocyclic amine forms a diazonium salt; endocyclic nitrogens do not.
Experimental Methodologies

To achieve selective functionalization of the 4-amino group, researchers must utilize a self-validating protection-deprotection strategy. Direct acylation of 4-amino-1H-indazole often fails due to the basicity of the reaction conditions leading to decomposition[1]. The optimal workflow involves starting from 4-nitro-1H-indazole, protecting the N1/N2 position with a tetrahydropyranyl (THP) group, reducing the nitro group, and then performing the desired coupling.

SelectiveFunctionalization Step1 4-Nitro-1H-indazole Step2 THP Protection (N1/N2 mixture) Step1->Step2 DHP, TsOH Step3 Nitro Reduction (Pd/C, H2) Step2->Step3 H2, Pd/C Step4 Acylation/Coupling at 4-NH2 Step3->Step4 R-COCl, Base Step5 Acidic Deprotection (HCl/EtOH) Step4->Step5 HCl, Heat Final 4-Substituted-1H-indazole Step5->Final Yield > 80%

Step-by-step synthetic workflow for the selective functionalization of the 4-amino group.

Protocol 1: Selective Acylation of the 4-Amino Group via THP Protection

Objective: To selectively form an amide at the 4-position without N1/N2 interference or base-induced decomposition.

Step 1: THP Protection of 4-Nitro-1H-indazole

  • Suspend 4-nitro-1H-indazole (1.0 equiv) in anhydrous dichloromethane (DCM) (0.2 M).

  • Add 3,4-dihydro-2H-pyran (DHP) (2.0 equiv) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 equiv).

  • Stir at room temperature for 4-6 hours.

    • Validation Check: Monitor by TLC (Hexanes/EtOAc 3:1). The starting material spot should disappear, replaced by two closely eluting spots corresponding to the N1-THP and N2-THP isomers.

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate. The isomers can be used as a mixture for the next step.

Step 2: Reduction to 1-(Tetrahydro-2H-pyran-2-yl)-1H-indazol-4-amine

  • Dissolve the THP-protected nitroindazole mixture in ethanol (0.1 M).

  • Add 10% Pd/C (10% w/w).

  • Purge the flask with H2 gas and stir vigorously under a hydrogen balloon at room temperature for 12 hours.

    • Validation Check: LC-MS should show complete conversion to the corresponding mass of the aniline derivative[1].

  • Filter through a pad of Celite to remove the catalyst and concentrate the filtrate in vacuo.

Step 3: Selective Acylation and Deprotection

  • Dissolve the resulting amine (1.0 equiv) in anhydrous THF (0.1 M). Add triethylamine (2.0 equiv) and the desired acyl chloride (1.1 equiv) at 0 °C.

  • Stir for 2 hours, warming to room temperature.

  • Once complete (via LC-MS), concentrate the mixture. To remove the THP group, dissolve the crude residue in ethanol, add 2M aqueous HCl (5.0 equiv), and heat to 60 °C for 3 hours.

  • Neutralize with saturated NaHCO3, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Regioselective C3-Halogenation (Electrophilic Aromatic Substitution)

Objective: To leverage the electron-donating effect of the 4-amino group to selectively halogenate the C3 position.

  • Dissolve 4-amino-1H-indazole (1.0 equiv) in anhydrous DMF (0.15 M) and cool to 0 °C in an ice bath.

  • Slowly add N-Iodosuccinimide (NIS) or N-Bromosuccinimide (NBS) (1.05 equiv) in portions over 15 minutes to prevent over-halogenation.

  • Stir at 0 °C for 1 hour.

    • Causality Note: The 4-amino group strongly activates the C3 and C5 positions. Because C3 is intrinsically favored in the indazole pi-system, the reaction is highly regioselective for 3-halo-4-amino-1H-indazole.

  • Validation Check: Quench the reaction with 10% aqueous sodium thiosulfate (Na2S2O3) to destroy the unreacted halogenating agent. A precipitate often forms.

  • Filter the precipitate, wash with cold water, and dry under vacuum to yield the pure C3-halogenated product.

References
  • Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

In Vitro Kinase Assay Platforms for Screening 4-Amino-1H-indazole-3-carboxylic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

The 4-Amino-1H-indazole-3-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery, frequently utilized to design potent, ATP-competitive kinase inhibitors targeting kinases such as GSK-3β, PI3K, and JAK [1]. Because these derivatives often exhibit complex structure-activity relationships (SAR) and varying degrees of target selectivity, selecting the optimal in vitro kinase screening platform is critical.

As a Senior Application Scientist, I have evaluated numerous biochemical assay formats for profiling indazole-based libraries. This guide objectively compares the three leading in vitro kinase assay platforms—Radiometric ( 33 P-ATP), Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), and Luminescent ADP Detection—and provides a self-validating, step-by-step methodology for the recommended approach.

Comparative Analysis of Kinase Assay Platforms

When evaluating derivatives of 4-Amino-1H-indazole-3-carboxylic acid, the primary goal is to accurately determine the half-maximal inhibitory concentration (IC 50​ ) by measuring the compound's ability to displace ATP from the kinase hinge region.

The Gold Standard: Radiometric Assay ( 33 P-ATP)

Radiometric assays measure the direct incorporation of 33 P-labeled phosphate from ATP onto a substrate. While it provides the most direct and sensitive measurement of kinase activity without the need for specialized antibodies, the use of hazardous radioisotopes makes it unsuitable for high-throughput screening (HTS) and routine SAR profiling.

The High-Throughput Alternative: TR-FRET (e.g., LanthaScreen)

TR-FRET assays rely on a fluorophore-labeled substrate and a terbium-labeled phospho-specific antibody [2]. When the kinase phosphorylates the substrate, the antibody binds, bringing the donor and acceptor fluorophores into close proximity to generate a FRET signal. While TR-FRET offers excellent Z'-factors and low background interference, it requires custom antibodies for every specific kinase-substrate pair, limiting its utility for broad-spectrum kinome profiling of novel indazole derivatives.

The Universal Solution: Luminescent ADP Detection (e.g., ADP-Glo)

Luminescent ADP detection measures the byproduct of the kinase reaction (ADP) rather than the phosphorylated product [3]. This makes it a "universal" assay, capable of measuring the activity of virtually any kinase without requiring specialized antibodies. For profiling multi-targeted 4-Amino-1H-indazole-3-carboxylic acid derivatives across diverse kinase panels, luminescent ADP detection offers the best balance of safety, cost, and universal applicability.

Quantitative Platform Comparison
FeatureRadiometric ( 33 P-ATP)TR-FRET (LanthaScreen)Luminescent ADP (ADP-Glo)
Detection Mechanism Direct 33 P incorporationAntibody-mediated FRETUniversal ADP measurement
Throughput Low to MediumUltra-High (1536-well)High (384-well to 1536-well)
Universal Applicability Yes (Any substrate)No (Requires specific Abs)Yes (Any substrate)
Assay Window (Z'-factor) > 0.7> 0.8> 0.7
Interference Susceptibility Very LowLow (Time-resolved)Moderate (Luciferase inhibitors)
Safety / Waste Radioactive / HazardousNon-radioactiveNon-radioactive

Mechanism of Action: ATP-Competitive Inhibition

Derivatives of 4-Amino-1H-indazole-3-carboxylic acid typically function as Type I kinase inhibitors. The indazole core mimics the purine ring of ATP, forming critical hydrogen bonds with the backbone residues in the kinase hinge region (e.g., Asp133 and Val135 in GSK-3β) [1].

KinaseInhibition Kinase Active Kinase (e.g., GSK-3β) PhosSubstrate Phospho-Substrate + ADP Kinase->PhosSubstrate + ATP & Substrate (Normal Pathway) ATP ATP Substrate Peptide Substrate Inhibitor 4-Amino-1H-indazole- 3-carboxylic acid derivative Inhibitor->Kinase Competitive Binding at ATP Pocket

Figure 1: Mechanism of ATP-competitive inhibition by 4-Amino-1H-indazole-3-carboxylic acid derivatives.

Recommended Protocol: Luminescent ADP Detection Workflow

Because of its universal nature, the Luminescent ADP assay is the recommended protocol for evaluating these indazole derivatives. The assay operates on a self-validating two-step logic: first, unconsumed ATP is depleted to eliminate background; second, the generated ADP is converted back to ATP, which drives a luciferase reaction to produce light [3].

AssayWorkflow Step1 1. Kinase Reaction Kinase + Indazole Inhibitor + ATP + Substrate Step2 2. ATP Depletion Add ADP-Glo Reagent (40 min incubation) Step1->Step2 Generates ADP (Inhibited by Indazole) Step3 3. ADP Detection Add Kinase Detection Reagent (30-60 min) Step2->Step3 Unconsumed ATP Destroyed Step4 4. Luminescence Readout Signal Correlates to Kinase Activity Step3->Step4 ADP converted to ATP -> Luciferase Reaction

Figure 2: Two-step workflow of the Luminescent ADP Detection Assay.

Step-by-Step Methodology

A. Buffer Preparation & Causality Prepare a 1X Kinase Reaction Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl 2​ , 0.1 mg/mL BSA, and 1 mM DTT.

  • Scientific Insight: DTT is critical to maintain the kinase active site cysteines in a reduced, active state. BSA (0.1 mg/mL) or a mild detergent like CHAPS (0.01%) must be included to prevent the highly hydrophobic 4-amino-1H-indazole-3-carboxylic acid derivatives from non-specifically adhering to the polystyrene microplate walls, which would artificially inflate the apparent IC 50​ .

B. Compound Dilution & Pre-incubation

  • Prepare a 10-point, 3-fold serial dilution of the 4-Amino-1H-indazole-3-carboxylic acid derivatives in 100% DMSO.

  • Transfer 100 nL of the compounds into a 384-well low-volume white microplate using an acoustic dispenser (e.g., Echo) to ensure precise nanoliter delivery.

  • Add 2.5 µL of the 2X Kinase/Substrate mixture to the wells.

  • Incubate for 15-30 minutes at room temperature.

  • Scientific Insight: Indazole derivatives can sometimes exhibit slow-binding kinetics. Pre-incubating the inhibitor with the kinase allows the system to reach thermodynamic equilibrium before the reaction is initiated by ATP.

C. Kinase Reaction Initiation

  • Add 2.5 µL of 2X ATP to initiate the reaction (Total volume = 5 µL).

  • Scientific Insight: The final ATP concentration must be set exactly at the apparent Km​ of the specific kinase being tested. Running the assay at Km​ balances the assay's sensitivity to ATP-competitive indazole inhibitors while maintaining a robust signal window.

  • Incubate the plate for 60 minutes at room temperature.

D. ATP Depletion & ADP Detection

  • Add 5 µL of the ATP Depletion Reagent (e.g., ADP-Glo Reagent) to all wells. This stops the kinase reaction and degrades all unconsumed ATP. Incubate for 40 minutes.

  • Add 10 µL of the Kinase Detection Reagent. This reagent simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin. Incubate for 30 minutes.

E. Self-Validating Controls & Readout

  • Read the luminescence on a multimode microplate reader (integration time: 0.5–1 second per well).

  • Validation: Every plate must contain a No-Enzyme Control (defines 100% inhibition/background) and a DMSO-only Control (defines 0% inhibition/max signal). A reference inhibitor (e.g., Staurosporine) should be included on every plate to validate day-to-day assay reproducibility.

References

  • Prati, F., et al. "Optimization of Indazole-Based GSK-3 Inhibitors with Mitigated hERG Issue and In Vivo Activity in a Mood Disorder Model." ACS Medicinal Chemistry Letters, 2020. Available at:[Link]

A Researcher's Guide to Establishing Structure-Activity Relationships for 4-Amino-1H-indazole-3-carboxylic Acid Analogs as PARP Inhibitors

Author: BenchChem Technical Support Team. Date: April 2026

The indazole scaffold is a prominent feature in many biologically active compounds, demonstrating a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3] Specifically, derivatives of 4-amino-1H-indazole-3-carboxylic acid have emerged as a promising class of molecules for the development of novel therapeutics, particularly in the realm of oncology. This guide provides a comprehensive framework for establishing structure-activity relationships (SAR) for this class of compounds, with a focus on their potential as Poly (ADP-ribose) polymerase (PARP) inhibitors.

PARP enzymes, particularly PARP1, are crucial for DNA repair.[4] Inhibiting PARP in cancer cells with existing DNA repair deficiencies, such as those with BRCA1/2 mutations, can lead to synthetic lethality, making PARP inhibitors a valuable class of anticancer drugs.[5][6] This guide will walk through the systematic design, synthesis, and biological evaluation of 4-amino-1H-indazole-3-carboxylic acid analogs to elucidate the key structural features that govern their PARP inhibitory activity.

Designing a Focused Library of Analogs

The foundation of a robust SAR study lies in the rational design of a focused library of chemical analogs. This involves systematic modifications of the parent 4-amino-1H-indazole-3-carboxylic acid scaffold to probe the impact of various structural features on biological activity.

Key areas for modification include:

  • The 4-Amino Group: Substitution on the amino group can influence solubility, hydrogen bonding interactions, and overall molecular conformation. Analogs with different alkyl, aryl, or acyl substituents should be synthesized.

  • The Carboxylic Acid Group: This group is often crucial for binding to the target protein. Esterification, amidation, or replacement with bioisosteres can reveal its importance and potentially improve pharmacokinetic properties. For instance, the synthesis of indazole-3-carboxamides can be achieved by coupling the carboxylic acid with various amines.[7][8][9]

  • The Indazole Ring: Substitutions on the benzene portion of the indazole ring can modulate electronic properties and steric interactions within the binding pocket. A variety of electron-donating and electron-withdrawing groups at different positions should be explored.

  • The N1-Position of the Indazole: Alkylation or arylation at the N1 position can significantly alter the molecule's orientation in the binding site and its physicochemical properties.[10]

The following diagram illustrates the general workflow for designing and synthesizing a focused library of these analogs.

G cluster_0 Design & Synthesis Start 4-Amino-1H-indazole-3-carboxylic acid Modify_Amino Modify 4-Amino Group (Alkylation, Acylation) Start->Modify_Amino Modify_Carboxyl Modify 3-Carboxylic Acid (Esterification, Amidation) Start->Modify_Carboxyl Modify_Ring Substitute on Indazole Ring Start->Modify_Ring Modify_N1 Substitute at N1 Position Start->Modify_N1 Library Focused Analog Library Modify_Amino->Library Modify_Carboxyl->Library Modify_Ring->Library Modify_N1->Library

Caption: Workflow for the design and synthesis of a focused library of 4-Amino-1H-indazole-3-carboxylic acid analogs.

Experimental Evaluation of Biological Activity

To establish a clear SAR, it is essential to employ robust and quantitative biological assays. For evaluating PARP inhibition, a multi-tiered approach is recommended, starting with in vitro biochemical assays and progressing to cell-based assays.

In Vitro PARP1 Inhibition Assays

Several in vitro methods can be used to determine the direct inhibitory effect of the synthesized analogs on PARP1 enzymatic activity.

  • Fluorescence Polarization (FP) Assay: This high-throughput assay measures the displacement of a fluorescently labeled PARP inhibitor from the PARP1 enzyme.[11][12] A decrease in fluorescence polarization indicates that the test compound is competing for the same binding site as the fluorescent probe.[11] This method is suitable for initial screening and determining IC50 values.[13]

  • Chemiluminescent or Colorimetric Assays: These assays measure the incorporation of biotinylated NAD+ onto histone proteins, which are substrates of PARP1.[14] Inhibition of PARP1 activity results in a decreased signal. These assays provide a quantitative measure of enzymatic activity and are useful for confirming hits from primary screens.[6]

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: HTRF assays are another robust method for quantifying PARP1 activity and can be used to detect total or cleaved PARP1 in cell lysates.[15][16]

Cell-Based Assays

Cell-based assays are crucial for assessing the activity of the compounds in a more physiologically relevant context.

  • Cell Viability and Cytotoxicity Assays: These assays determine the effect of the compounds on the proliferation and survival of cancer cell lines, particularly those with known DNA repair deficiencies (e.g., BRCA1/2 mutant cells).[17][18] A selective reduction in the viability of these cells is indicative of a synthetic lethal effect.

  • PARP Activity in Cells: The inhibitory effect of the analogs on PARP activity within intact cells can be measured. This can be done by detecting the levels of poly(ADP-ribose) (PAR) using methods like ELISA or Western blotting.[17]

  • Colony Formation Assay: This long-term assay assesses the ability of single cells to grow into colonies and provides a measure of the cytostatic or cytotoxic effects of the compounds over time.[19]

The following diagram outlines the experimental workflow for evaluating the biological activity of the synthesized analogs.

G cluster_1 Biological Evaluation Library Focused Analog Library FP_Assay In Vitro PARP1 FP Assay (Primary Screen) Library->FP_Assay Chemi_Assay In Vitro PARP1 Chemiluminescent Assay (IC50 Determination) FP_Assay->Chemi_Assay Active Compounds Cell_Viability Cell-Based Viability Assay (BRCA mutant vs. Wild-type) Chemi_Assay->Cell_Viability Cell_PARP Cellular PARP Activity Assay Cell_Viability->Cell_PARP SAR Structure-Activity Relationship Cell_PARP->SAR

Sources

A Head-to-Head Comparison of Synthetic Routes to 4-Amino-1H-indazole-3-carboxylic Acid: A Guide for Medicinal and Process Chemists

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Amino-1H-indazole-3-carboxylic acid stands as a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. Its rigid, bicyclic framework, adorned with strategically positioned amino and carboxylic acid functionalities, renders it an exemplary scaffold for the design of potent and selective kinase inhibitors, which are at the forefront of targeted therapies in oncology and other diseases. The capacity for straightforward derivatization of both the amino and carboxylic acid groups provides a powerful platform for the systematic exploration of structure-activity relationships, making this intermediate a prized asset in drug discovery pipelines.

This guide presents a critical, head-to-head comparison of prevalent synthetic strategies to access this key intermediate. As a Senior Application Scientist, the objective extends beyond a mere recitation of reaction protocols. We will delve into the underlying chemical principles and the rationale behind experimental choices, rigorously evaluate the advantages and disadvantages of each approach, and furnish supporting data to empower you, the practicing chemist, to make judicious decisions tailored to your specific research and development context. Whether your focus is on small-scale synthesis for initial compound screening or the development of a robust, scalable route for preclinical candidates, this guide offers a comprehensive analysis of the available synthetic methodologies.

Overview of General Synthetic Strategies

The synthesis of 4-Amino-1H-indazole-3-carboxylic acid can be broadly classified into two principal strategies. The selection between these divergent paths is often dictated by factors such as the availability and cost of starting materials, the intended scale of production, and the operational tolerance for specific reagents and reaction conditions.

  • Route A: Construction of the Indazole Ring from a Substituted Phenyl Precursor. This classical methodology commences with a benzene ring already bearing some or all of the necessary substituents (or their precursors), upon which the adjacent pyrazole ring is subsequently constructed.

  • Route B: Functionalization of a Pre-formed Indazole Core. This contemporary approach begins with a simpler, often commercially available, indazole derivative. The requisite amino and carboxylic acid groups are then installed in subsequent chemical transformations by directly functionalizing the existing indazole scaffold.

G cluster_0 General Synthetic Strategies A Route A: Phenyl Precursor Cyclization Target 4-Amino-1H-indazole-3-carboxylic acid A->Target B Route B: Indazole Core Functionalization B->Target Start_A Substituted Phenyl Starting Material Start_A->A Start_B Simple Indazole Core Start_B->B

Caption: High-level overview of the two main synthetic approaches.

Route A: The Phenyl Precursor Cyclization Strategy

This strategy represents a traditional and widely utilized method for constructing the indazole nucleus. The fundamental principle involves the cyclization of an appropriately substituted phenyl precursor, a transformation most commonly achieved through a diazotization reaction followed by an intramolecular ring closure.

Conceptual Workflow

A prevalent variation of this approach commences with 2-methyl-3-nitroaniline. The synthetic sequence involves the acetylation of the aniline, a cyclization reaction to forge a 4-nitroindole intermediate, which is subsequently rearranged and oxidized to afford the target indazole.

G Start 2-Methyl-3-nitroaniline Step1 Acetylation (Acetic Anhydride) Start->Step1 Intermediate1 N-(2-methyl-3-nitrophenyl)acetamide Step1->Intermediate1 Step2 Cyclization (DMF-DMA) Intermediate1->Step2 Intermediate2 4-Nitroindole Step2->Intermediate2 Step3 Nitro Reduction (e.g., Fe/HCl) Intermediate2->Step3 Target 4-Aminoindole Step3->Target Step4 Oxidative Rearrangement to Indazole (e.g., Nitrosation/Oxidation) Target->Step4 Final_Target 4-Amino-1H-indazole-3-carboxylic acid Step4->Final_Target

Caption: Workflow for Route A, starting from 2-methyl-3-nitroaniline.

Detailed Experimental Protocol (Adapted from CN103420895A and other sources)
  • Step 1: Acetylation of 2-Methyl-3-nitroaniline. To a solution of 2-methyl-3-nitroaniline in acetonitrile, acetic anhydride is added. The reaction mixture is heated to 90°C for 2 hours. Upon cooling, the product, N-(2-methyl-3-nitrophenyl)acetamide, is isolated by precipitation in ice water.[1]

  • Step 2: Cyclization to 4-Nitroindole. The N-(2-methyl-3-nitrophenyl)acetamide is dissolved in N,N-dimethylformamide (DMF). N,N-Dimethylformamide dimethyl acetal (DMF-DMA) is subsequently added, and the mixture is heated to 100°C overnight. The resulting 4-nitroindole is isolated by precipitation in ice water followed by recrystallization.[1]

  • Step 3: Reduction of the Nitro Group. The 4-nitroindole is reduced to 4-aminoindole utilizing a reducing agent such as iron powder in the presence of hydrochloric acid.[1]

  • Step 4: Conversion of 4-Aminoindole to 4-Amino-1H-indazole-3-carboxylic acid. This final transformation is a critical and less commonly documented step. A plausible, albeit challenging, method involves the nitrosation of the indole to generate a 1H-indazole-3-carboxaldehyde intermediate, which is then oxidized to the target carboxylic acid. A procedure for the nitrosation of indoles to their corresponding indazole-3-carboxaldehydes has been reported, employing sodium nitrite in a mildly acidic medium.[2] The subsequent oxidation of the aldehyde to the carboxylic acid is a standard and well-precedented transformation.

Mechanistic Insights & Causality

The pivotal transformation in this synthetic sequence is the cyclization of the N-acetylated aniline derivative to the indole. The use of DMF-DMA provides the necessary one-carbon unit to construct the pyrrole portion of the indole ring. The subsequent reduction of the nitro group is a robust and high-yielding reaction. The final conversion of the indole to the indazole framework represents the most significant challenge in this proposed route. While the nitrosation of indoles is a known reaction, its efficiency and outcome can be highly sensitive to the nature of the substituents on the indole ring.

Evaluation of Route A
Parameter Assessment
Starting Materials 2-Methyl-3-nitroaniline is a readily available and relatively economical starting material.
Scalability The initial acetylation and cyclization steps are generally amenable to scale-up. The final nitrosation/oxidation sequence may necessitate considerable optimization for large-scale manufacturing.
Safety The handling of nitroaromatic compounds requires appropriate safety protocols. The final nitrosation step can involve the in-situ generation of nitrous acid, which should be performed in a well-ventilated fume hood.
Yields The initial steps are reported to proceed in high yields (97% for acetylation, 62% for cyclization).[1] The yield of the final indole-to-indazole conversion is less certain and would require empirical validation.
Green Chemistry The use of DMF as a solvent and the generation of substantial waste from the iron-based reduction step are potential drawbacks from a green chemistry standpoint.

Route B: Functionalization of a Pre-formed Indazole Core

This strategy capitalizes on the inherent reactivity of the indazole ring system, introducing the desired functional groups in a sequential fashion. This can prove advantageous if a suitable indazole starting material is accessible.

Conceptual Workflow

A logical starting point for this route is 1H-indazole-3-carboxylic acid or its corresponding ester. The synthesis would then proceed via the introduction of a nitro group at the 4-position, followed by its reduction to the target amino group.

G Start 1H-Indazole-3-carboxylic acid Step1 Esterification (optional, for protection) Start->Step1 Intermediate1 Ethyl 1H-indazole-3-carboxylate Step1->Intermediate1 Step2 Nitration (e.g., HNO3/H2SO4) Intermediate1->Step2 Intermediate2 Ethyl 4-nitro-1H-indazole-3-carboxylate Step2->Intermediate2 Step3 Nitro Reduction (e.g., H2, Pd/C) Intermediate2->Step3 Intermediate3 Ethyl 4-amino-1H-indazole-3-carboxylate Step3->Intermediate3 Step4 Saponification (if ester was used) Intermediate3->Step4 Target 4-Amino-1H-indazole-3-carboxylic acid Step4->Target

Caption: Workflow for Route B, starting from 1H-indazole-3-carboxylic acid.

Detailed Experimental Protocol (Conceptual)
  • Step 1: Esterification of 1H-Indazole-3-carboxylic acid (Optional but Recommended). 1H-Indazole-3-carboxylic acid can be converted to its ethyl ester by refluxing in ethanol with a catalytic amount of sulfuric acid.[3] This protects the carboxylic acid and often improves solubility in organic solvents for subsequent steps.

  • Step 2: Nitration of the Indazole Ring. The indazole ester would then be subjected to nitration. The regioselectivity of indazole nitration can be complex, with substitution often occurring at the 5- or a mixture of the 4- and 6-positions. Reaction conditions would need to be carefully optimized to maximize the formation of the desired 4-nitro isomer.

  • Step 3: Reduction of the Nitro Group. The 4-nitro-1H-indazole-3-carboxylate can be reduced to the corresponding amine via catalytic hydrogenation (e.g., using hydrogen gas and a palladium on carbon catalyst) or other standard reduction methodologies.

  • Step 4: Saponification of the Ester. The final step involves the hydrolysis of the ester back to the carboxylic acid, typically achieved by treatment with aqueous sodium hydroxide followed by an acidic workup.[3]

Mechanistic Insights & Causality

The primary challenge in this route lies in controlling the regioselectivity of the electrophilic nitration step. The indazole ring is an electron-rich heteroaromatic system, and substitution can occur at several positions. The directing effects of the existing substituents—the pyrazole ring and the ester group—will ultimately determine the product distribution. The reduction and saponification steps are standard, high-yielding transformations.

Evaluation of Route B
Parameter Assessment
Starting Materials 1H-Indazole-3-carboxylic acid is commercially available.[4]
Scalability All steps (esterification, nitration, reduction, saponification) are based on common industrial processes and are generally scalable. However, the chromatographic separation required to isolate the desired 4-nitro isomer could be a bottleneck on a large scale.
Safety Nitration reactions are highly exothermic and demand strict temperature control. Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure.
Yields The esterification, reduction, and saponification steps are typically high-yielding. The yield of the nitration step will be contingent on the regioselectivity, and the isolated yield of the desired 4-nitro isomer may be modest.
Green Chemistry Catalytic hydrogenation is a relatively green reduction method. In contrast, the nitration step employs strong acids and generates acidic waste streams.

Head-to-Head Comparison Summary

FeatureRoute A: Phenyl Precursor CyclizationRoute B: Indazole Core Functionalization
Number of Steps ~4 steps~4 steps (including protection/deprotection)
Overall Yield Potentially moderate, highly dependent on the efficiency of the final indole-to-indazole conversion.Potentially moderate, limited by the regioselectivity of the nitration step.
Starting Material Cost Generally lower, as it commences from a simple aniline derivative.Higher, as it begins with a more complex, pre-formed indazole derivative.
Scalability The final step may require substantial process development for efficient scale-up.While based on standard industrial processes, large-scale purification to isolate the correct isomer could be challenging.
Safety Considerations Involves the use of nitroaromatic compounds and potentially nitrous acid.Involves the use of strong acids for nitration and flammable hydrogen gas for reduction.
Key Challenge The final conversion of the 4-aminoindole intermediate to the target molecule is not well-established in the literature.Achieving high regioselectivity in the nitration step to favor the formation of the desired 4-nitro isomer.

Conclusion and Recommendations

Both Route A and Route B offer viable, yet distinct, strategic approaches to the synthesis of 4-Amino-1H-indazole-3-carboxylic acid. The optimal choice between them is contingent upon the specific objectives and constraints of the research or manufacturing campaign.

  • For small-scale discovery chemistry , where the primary objective is the rapid acquisition of material for initial biological evaluation, Route B may be the more pragmatic choice , provided that 1H-indazole-3-carboxylic acid is readily available. Although the nitration step may yield a mixture of isomers, modern purification techniques can often provide a sufficient quantity of the desired product for early-stage studies.

  • For process development and large-scale synthesis , where cost-effectiveness is a major driver, Route A could ultimately prove to be more economical due to the lower cost of the starting materials. However, this advantage is predicated on the successful development of a robust, high-yielding, and scalable protocol for the critical final indole-to-indazole conversion step, which would likely require significant process optimization.

Ultimately, the synthesis of this valuable building block underscores a common theme in medicinal and process chemistry: the imperative to strike a balance between cost, scalability, safety, and the novelty of the chemical transformations employed. This guide has endeavored to provide a clear and objective comparison to aid in navigating these multifaceted decisions.

References

  • Vertex Pharmaceuticals Incorporated. An Efficient Procedure for the Preparation of 4-Substituted 5-Aminoimidazoles. (No URL available)
  • Organic Chemistry Portal. Indazole synthesis. [Link]

  • Yoshida, T., et al. (1996).
  • Liu, Z., et al. (2011). Synthesis of 3-Substituted Indazoles from Arynes and N-Tosylhydrazones. Organic Letters, 13(11), 2834–2837. [Link]

  • ResearchGate. (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for... [Link]

  • Knowledge, C. (2024). How Is 1H-Indazole-3-Carboxylic Acid Methyl Ester Synthesized?. Chem-Know. [Link]

  • Odell, L. R., et al. (2020). Synthesis of Substituted Indazole Acetic Acids by N−N Bond Forming Reactions. Chemistry – A European Journal, 26(5), 1038-1042. [Link]

  • Google Patents.
  • Yahyazadeh, A., et al. (2013). Synthesis and Characterization of Some New Aminoimidazoles. Asian Journal of Chemistry, 25(9), 4965-4967.
  • Der Pharma Chemica. (2014). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 6(5), 343-351.
  • Google Patents. EP0693072B9 - Method for the synthesis of 4- and/or 5-(di)
  • ResearchGate. (2022).
  • MDPI. (2023). Synthesis and Predicted Activity of Some 4-Amine and 4-(α-Aminoacid) Derivatives of N-Expanded-metronidazole Analogues. Molecules, 28(3), 1042. [Link]

  • Organic Syntheses. (2012). 1H-indazole-3-carboxylic acid, ethyl ester. Organic Syntheses, 89, 21-31. [Link]

  • Google Patents.
  • Royal Society of Chemistry. (2018). An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances, 8(20), 10986-10993. [Link]

Sources

Validating the Mechanism of Action for IndaKin-3C: A Novel 4-Amino-1H-indazole-3-carboxylic Acid-Based Dual PI3K/mTOR Inhibitor

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling axis is a central regulator of cellular proliferation, survival, and metabolism. While single-node inhibitors (e.g., PI3K-selective or mTORC1-selective agents) have shown clinical utility, their efficacy is frequently undermined by intrinsic resistance mechanisms—most notably, the relief of negative feedback loops that paradoxically hyperactivate pro-survival pathways.

This guide provides a comprehensive, objective comparison between IndaKin-3C —a novel, rationally designed dual PI3K/mTOR inhibitor utilizing a 4-Amino-1H-indazole-3-carboxylic acid scaffold—and established single-target alternatives. By detailing self-validating experimental protocols, this document equips researchers with the methodologies required to rigorously evaluate target engagement, quantify kinase inhibition, and validate the circumvention of compensatory signaling networks.

Mechanistic Rationale: The PI3K/mTOR Paradox

The 4-amino-1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized to occupy the affinity pocket of Class I PI3Ks via critical hydrogen bonding at the kinase hinge region[1]. IndaKin-3C leverages a 3-carboxylic acid modification to extend into the highly conserved ATP-binding cleft shared by both PI3K and mTOR, enabling potent dual inhibition.

The Causality of Dual Inhibition: Why is dual inhibition necessary? In healthy cells, mTORC1 activates S6K, which subsequently phosphorylates Insulin Receptor Substrate-1 (IRS-1), targeting it for proteasomal degradation. This constitutes a vital negative feedback loop. When a selective mTORC1 inhibitor (like Rapamycin) is applied, S6K is suppressed, and IRS-1 degradation halts. The resulting accumulation of IRS-1 hyperactivates PI3K, leading to a paradoxical surge in AKT phosphorylation at Thr308 and Ser473. IndaKin-3C prevents this escape mechanism by simultaneously blocking PI3K (preventing PIP3 generation) and mTORC2 (preventing direct AKT Ser473 phosphorylation).

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) IRS1 IRS-1 RTK->IRS1 PI3K PI3K (Class I) IRS1->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (PKB) PIP3->AKT Recruits mTORC1 mTORC1 AKT->mTORC1 Activates S6K S6K mTORC1->S6K Activates mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 S6K->IRS1 Negative Feedback (Degradation) IndaKin IndaKin-3C (Dual Inhibitor) IndaKin->PI3K IndaKin->mTORC1 IndaKin->mTORC2 Rapamycin Rapamycin (mTORC1 Inhibitor) Rapamycin->mTORC1 Idelalisib Idelalisib (PI3Kδ Inhibitor) Idelalisib->PI3K

Diagram 1: The PI3K/AKT/mTOR signaling cascade, highlighting the S6K-IRS1 negative feedback loop.

Comparative Profiling: IndaKin-3C vs. Alternatives

To objectively benchmark IndaKin-3C, it must be evaluated against established clinical and preclinical standards. The table below summarizes the target profile and expected biochemical outcomes of these agents.

CompoundPrimary Target(s)Mechanism of ActionPI3Kα IC₅₀ (nM)mTOR IC₅₀ (nM)Feedback Loop Status
IndaKin-3C PI3K (Pan), mTORC1/2ATP-competitive dual kinase inhibitor12.518.2Suppressed (No AKT hyperactivation)
Idelalisib PI3KδATP-competitive selective inhibitor>8,000 (δ: 2.5)>10,000Intact (mTORC2 remains active)
Rapamycin mTORC1Allosteric inhibitor (FKBP12 complex)>10,000~0.1Triggered (Paradoxical AKT activation)
Omipalisib PI3K (Pan), mTORC1/2ATP-competitive dual kinase inhibitor4.00.18Suppressed (Reference standard)

Experimental Validation Protocols

A robust validation strategy requires a self-validating system: we must first prove direct biochemical inhibition of the isolated enzymes (cell-free), followed by confirmation that this inhibition translates to the intended intracellular signaling changes (cellular).

Validation_Workflow Prep 1. Compound Prep IndaKin-3C & Controls CellFree 2. Cell-Free Kinase Assay (ADP-Glo™) Prep->CellFree Cellular 3. Cellular Target Engagement (Western Blot) Prep->Cellular Analysis 4. Data Analysis (IC50 & Phospho-Quantification) CellFree->Analysis Extract IC50 Cellular->Analysis Phospho-protein ratios

Diagram 2: Experimental workflow for validating the dual mechanism of action of IndaKin-3C.

Protocol 1: Cell-Free Target Engagement (ADP-Glo™ Kinase Assay)

Causality & Rationale: To definitively prove that IndaKin-3C directly inhibits the kinase domains of PI3K and mTOR, a direct biochemical assay is required. We utilize the ADP-Glo™ Kinase Assay because it universally quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction, avoiding the hazards of radioactive ³²P-ATP[2].

Step-by-Step Methodology:

  • Kinase Reaction Setup: In a 384-well low-volume plate, combine 2 µL of purified recombinant enzyme (e.g., PI3Kα or mTOR) with 1 µL of IndaKin-3C (serially diluted in 5% DMSO) or control compounds.

  • Reaction Initiation: Add 2 µL of the appropriate lipid/peptide substrate and ATP mix. Critical Step: Ensure the ATP concentration is at or near the Km for the specific kinase to accurately assess ATP-competitive inhibition. Incubate at room temperature for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent. This step terminates the kinase reaction and depletes any unconsumed ATP, ensuring that only the ADP generated by the kinase remains[2]. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This simultaneously converts the generated ADP back into ATP and introduces luciferase/luciferin to generate a luminescent signal proportional to kinase activity[2]. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence using a microplate reader (integration time 0.5–1 second). Calculate IC₅₀ values using a 4-parameter logistic non-linear regression model.

Protocol 2: Cellular Mechanistic Validation (Phospho-Signaling Profiling)

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability and intracellular ATP competition. Furthermore, to prove that IndaKin-3C overcomes the negative feedback loop, we must interrogate specific phosphorylation sites:

  • p-AKT (Ser473): Directly phosphorylated by mTORC2.

  • p-AKT (Thr308): Phosphorylated by PDK1 (downstream of PI3K).

  • p-S6K (Thr389): Directly phosphorylated by mTORC1.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 breast cancer cells (which possess hyperactive PI3K signaling) in 6-well plates and incubate until 70% confluent. Treat cells with vehicle (DMSO), Rapamycin (100 nM), Idelalisib (1 µM), or IndaKin-3C (1 µM) for 2 hours.

  • Lysis & Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors (crucial for preserving phospho-epitopes). Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.

  • Protein Quantification & Separation: Quantify protein using a BCA assay. Load 20 µg of total protein per lane onto a 4–12% Bis-Tris polyacrylamide gel. Perform SDS-PAGE at 120V for 90 minutes.

  • Immunoblotting: Transfer proteins to a PVDF membrane. Block with 5% BSA in TBST for 1 hour. Probe overnight at 4°C with primary antibodies against p-AKT (Ser473), p-AKT (Thr308), total AKT, p-S6K (Thr389), total S6K, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour. Develop using enhanced chemiluminescence (ECL) and quantify band intensities via densitometry.

Data Interpretation & Expected Outcomes

A successful validation of IndaKin-3C will yield a specific signature distinct from the alternatives:

  • Rapamycin-treated cells will show a complete loss of p-S6K but a significant increase in p-AKT (Ser473 and Thr308), validating the presence of the IRS-1 negative feedback loop.

  • Idelalisib-treated cells will show reduced p-AKT (Thr308) due to PI3K inhibition, but incomplete suppression of p-AKT (Ser473) because mTORC2 remains functionally active.

  • IndaKin-3C-treated cells will demonstrate a complete, simultaneous ablation of p-S6K, p-AKT (Thr308), and p-AKT (Ser473). This proves that the 4-Amino-1H-indazole-3-carboxylic acid derivative successfully engages both targets intracellularly, shutting down the primary pathway while preemptively dismantling the compensatory feedback mechanism.

References

  • Structure-Based Design of a Novel Series of Potent, Selective Inhibitors of the Class I Phosphatidylinositol 3-Kinases. Journal of Medicinal Chemistry - ACS Publications.[1] URL:[Link]

  • A Paradoxical AKT: Exploring the Promise and Challenges of PI3K/AKT/mTOR Targeted Therapies. PMC - NIH. URL:[Link]

Sources

In-Depth Comparison Guide: Cross-Reactivity Profiling of Kinase Inhibitors Derived from 4-Amino-1H-Indazole-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate novel chemical scaffolds for their viability in targeted therapeutics. The ATP-binding cleft of the human kinome is highly conserved across approximately 500 kinases, making off-target cross-reactivity the primary bottleneck in kinase drug discovery.

This guide provides an objective, data-driven comparison of kinase inhibitors derived from the 4-amino-1H-indazole-3-carboxylic acid building block against alternative scaffolds. By dissecting the structural causality behind their selectivity and detailing self-validating profiling protocols, this document serves as a definitive resource for drug development professionals.

The Mechanistic Basis of Indazole-3-Carboxamide Selectivity

The 1H-indazole-3-carboxamide core is a privileged ATP-competitive pharmacophore. The N1-H and N2 atoms of the indazole ring act as a bidentate hydrogen bond donor-acceptor pair, anchoring the molecule to the kinase hinge region (e.g., interacting with Val135 in GSK-3β or Leu347 in PAK1)[1].

Why the 4-Amino Substitution? While the base indazole scaffold provides potency, it often lacks selectivity. Derivatizing from 4-amino-1H-indazole-3-carboxylic acid introduces a critical functional vector. The 4-amino group projects directly toward the gatekeeper residue and the adjacent hydrophobic pocket. This substitution alters the electron density of the indazole ring, modulating the pKa of the N1-H, and creates steric bulk that clashes with the narrower ATP pockets of off-target kinases like CDKs[2]. Furthermore, this vector is instrumental in tuning the molecule's lipophilicity to mitigate human ether-a-go-go-related gene (hERG) channel toxicity—a notorious liability that can cause fatal tachyarrhythmia[2].

Pathway cluster_PAK PAK Signaling cluster_GSK GSK-3 Signaling Inhibitor 4-Amino-1H-Indazole-3-Carboxamides PAK PAK1 / PAK4 Inhibitor->PAK ATP-competitive inhibition GSK GSK-3β Inhibitor->GSK ATP-competitive inhibition Tumor Tumor Migration & Invasion PAK->Tumor Promotes Glycogen Glycogen Synthesis & Mood GSK->Glycogen Inhibits

Figure 1: Dual-target intervention pathways of 4-amino-indazole-3-carboxamide derivatives.

Objective Scaffold Comparison: Performance & Cross-Reactivity

To objectively evaluate the 4-amino-indazole-3-carboxamide class, we must benchmark it against other prominent hinge-binding scaffolds historically used for serine/threonine kinases, namely Pyrazolo[3,4-d]pyrimidines and Maleimides.

Table 1: Kinome Selectivity and Off-Target Profile Comparison
Scaffold ClassPrimary TargetsKinome Cross-Reactivity (Off-Targets)hERG Liability RiskStructural Advantage / Disadvantage
4-Amino-Indazole-3-Carboxamides GSK-3β, PAK1/4[3]Low: High selectivity index across 29+ kinase panels[3].Moderate to Low: Tunable via the 4-amino vector to reduce basicity[2].Advantage: Bidentate hinge binding; tunable solvent vector allows exploitation of specific gatekeeper pockets.
Pyrazolo[3,4-d]pyrimidines Src, Abl, PAKsHigh: Often exhibit pan-kinase activity (e.g., EGFR, CDKs).Low: Generally lack the lipophilic basic amines required for hERG binding.Disadvantage: Highly conserved binding mode mimics adenine too closely, leading to broad off-target toxicity.
Maleimides (e.g., SB216763) GSK-3βHigh: Significant cross-reactivity with CDKs and MAPKs.Low: Neutral, planar structure avoids ion channel trapping.Disadvantage: Rigid, planar structure fails to project into unique allosteric or deep back pockets, limiting selectivity.

Data Synthesis: Recent fragment-based screening approaches have demonstrated that substituting the indazole core (specifically utilizing the 3-carboxamide and 4-amino vectors) yields compounds with sub-10 nM IC50 values for PAK1 and GSK-3β, while maintaining >300-fold selectivity over closely related isoforms (e.g., PAK4 vs PAK1)[3][4]. In contrast, Pyrazolo-pyrimidines often fail to achieve even a 10-fold selectivity margin among the PAK family due to their rigid structural constraints.

Self-Validating Experimental Protocols

A claim of selectivity is mathematically meaningless without rigorous, internally controlled assay validation. Below are the definitive, step-by-step methodologies required to profile the cross-reactivity of these indazole derivatives.

Protocol A: High-Throughput Kinome Profiling (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is prioritized over standard radiometric assays because it eliminates compound auto-fluorescence interference—a common artifact with conjugated indazole systems[5].

Causality & Setup:

  • Reaction Assembly: Incubate 2 nM of the target kinase (e.g., GSK-3β) with the 4-amino-indazole-3-carboxamide derivative (serial dilution from 10 µM to 0.1 nM) in a buffer containing ATP at its apparent Km​ value. Causality: Testing at the Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Peptide Substrate: Add a biotinylated substrate peptide.

  • Quenching: After 60 minutes, quench the reaction with 10 mM EDTA. Causality: EDTA rapidly chelates the Mg2+ cofactor essential for kinase catalytic activity, instantly freezing the reaction state for an accurate, time-independent readout[5].

  • Detection: Add Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Self-Validation System:

    • Positive Control: Staurosporine (1 µM) must yield >95% inhibition (validates assay sensitivity).

    • Negative Control: 1% DMSO vehicle (establishes baseline activity).

    • Quality Control: Calculate the Z'-factor. The assay is only valid if Z′>0.6 .

Protocol B: Automated Patch-Clamp for hERG Counter-Screening

Because indazole-3-carboxamides often require lipophilic, basic amine appendages to interact with the solvent-exposed channel of the kinase, they carry an inherent risk of binding the hERG potassium channel[2].

Causality & Setup:

  • Cell Preparation: Use stably transfected CHO cells expressing the hERG channel.

  • Electrophysiology: Apply whole-cell patch-clamp. Depolarize the membrane to +20 mV for 2 seconds to open the channels, followed by a repolarization step to -50 mV to measure the tail current.

  • Compound Application: Perfuse the 4-amino-indazole derivative at 1 µM and 10 µM. Causality: The basicity of the amine (pKa > 8) combined with lipophilic moieties drives hERG binding; monitoring the tail current reduction quantifies this liability[2].

  • Self-Validation System:

    • Positive Control: E-4031 (100 nM) must block >90% of the tail current.

Workflow Synth Compound Synthesis 4-Amino-Indazole Core Primary Primary Screening TR-FRET (Target Kinase) Synth->Primary Kinome Kinome Primary->Kinome hERG Toxicity Screen hERG Patch-Clamp Kinome->hERG Lead Lead Selection High Selectivity Index hERG->Lead

Figure 2: Self-validating experimental workflow for kinase inhibitor cross-reactivity profiling.

Conclusion

The transition from generic hinge-binders to highly selective therapeutics requires precise structural manipulation. The 4-amino-1H-indazole-3-carboxylic acid scaffold provides a superior starting point compared to pyrazolo-pyrimidines and maleimides. By leveraging the 4-amino vector to probe the kinase gatekeeper region and tuning the molecule's pKa to avoid hERG liabilities, researchers can achieve exceptional kinome selectivity. However, this must always be verified through rigorously controlled, self-validating TR-FRET and electrophysiology workflows.

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 4-Amino-1H-indazole-3-carboxylic acid. As a novel research chemical, it is imperative to handle its waste with a conservative approach, assuming hazardous properties in the absence of complete data. This document outlines a self-validating system for waste management, grounded in regulatory compliance and best laboratory practices, to ensure the safety of personnel and the protection of the environment.

Understanding the Regulatory Framework: RCRA and Hazardous Waste

The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[1][2] Under RCRA, a chemical waste is considered hazardous if it is either "listed" by the EPA or exhibits at least one of four hazardous "characteristics."[3][4]

  • Listed Wastes: These are specific waste streams from common industrial processes (F-list), specific industries (K-list), or are discarded commercial chemical products (P- and U-lists).[1][5] As a research chemical, 4-Amino-1H-indazole-3-carboxylic acid is unlikely to be a listed waste unless it is a discarded, unused pure formulation that meets the criteria for a P- or U-listed chemical, which is not typical for laboratory-generated waste.[2]

  • Characteristic Wastes: This is the more relevant category for laboratory waste. A waste is hazardous if it exhibits any of the following characteristics:

    • Ignitability (D001): Can readily catch fire.[2][3]

    • Corrosivity (D002): Can corrode metal or has a very high or low pH.[2][3]

    • Reactivity (D003): Is unstable and can undergo violent reactions.[3]

    • Toxicity (D004-D043): Is harmful when ingested or absorbed.[3]

Hazard Assessment of 4-Amino-1H-indazole-3-carboxylic acid

Hazard ClassificationEvidence from Analogous Compounds
Acute Toxicity 1H-Indazol-7-amine is classified as Acute toxicity, Category 4, and is harmful if swallowed.[6]
Skin Irritation Both 1H-Indazol-7-amine and Indazole-3-carboxylic acid are classified as causing skin irritation (Category 2).[6][7]
Eye Irritation Both 1H-Indazol-7-amine and Indazole-3-carboxylic acid are classified as causing serious eye irritation (Category 2/2A).[6][7][8]

Disposal Workflow: A Step-by-Step Protocol

The following protocol provides a systematic approach to the disposal of 4-Amino-1H-indazole-3-carboxylic acid waste, from generation to final pickup.

Diagram: Waste Disposal Decision Workflow

Caption: Decision workflow for the disposal of 4-Amino-1H-indazole-3-carboxylic acid.

Experimental Protocol for Waste Disposal

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory PPE, including a lab coat, safety glasses, and nitrile gloves. Given the skin irritation potential, ensure gloves are inspected before use.[6][7]

2. Waste Segregation at the Point of Generation:

  • Solid Waste: Collect dry, solid waste (e.g., contaminated filter paper, weighing boats, gloves) in a designated, compatible solid waste container.

  • Liquid Waste: Collect liquid waste (e.g., reaction mixtures, chromatographic fractions) in a separate, compatible liquid waste container. Do not mix with incompatible waste streams. Based on its chemical structure, avoid mixing with strong oxidizing agents.

  • Sharps: Any sharps (needles, broken glass) contaminated with the compound must be disposed of in a designated sharps container.

3. Waste Container Selection and Labeling:

  • Use a chemically resistant container with a secure, leak-proof lid (e.g., high-density polyethylene or glass).

  • The container must be clearly labeled with the words "HAZARDOUS WASTE" .

  • The label must also include:

    • The full chemical name: "4-Amino-1H-indazole-3-carboxylic acid" and any other chemical constituents in the waste stream.

    • The hazard characteristic: "Toxic" .

    • The accumulation start date (the date the first drop of waste is added to the container).

    • The name and contact information of the principal investigator or laboratory supervisor.

4. Accumulation and Storage:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) , which must be at or near the point of waste generation.[2]

  • The SAA should be a designated secondary containment bin to prevent the spread of spills.

  • Keep the waste container closed at all times, except when adding waste.

5. Requesting Disposal:

  • Once the waste container is full, or before the allowable accumulation time limit is reached (consult your institution's Environmental Health and Safety (EHS) office for specific time limits), submit a request for waste pickup through your institution's EHS department or designated hazardous waste contractor.

  • Do not pour any amount of 4-Amino-1H-indazole-3-carboxylic acid or its solutions down the drain.

Spill and Emergency Procedures

  • Minor Spills (Solid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a dustpan. Avoid creating dust.

    • Place the collected material into the designated hazardous waste container.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol or ethanol) followed by soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Minor Spills (Liquid):

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

    • Place the absorbent material into the hazardous waste container.

    • Decontaminate the area with a suitable solvent and then soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Major Spills:

    • Evacuate the immediate area.

    • Alert your laboratory supervisor and contact your institution's EHS or emergency response team immediately.

    • Prevent entry into the affected area.

Conclusion: A Commitment to Safety

The proper disposal of research chemicals like 4-Amino-1H-indazole-3-carboxylic acid is a critical component of laboratory safety and environmental stewardship. By following this guide, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the community. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • RCRA Characteristic Waste. (n.d.). Office of Clinical and Research Safety.
  • SAFETY DATA SHEET: 1H-Indazol-7-amine. (2025, January 8). TCI Chemicals.
  • RCRA Hazardous Waste - 7 Keys and Its Impact. (n.d.). OSHACode EHS.
  • Waste Characterization Regulations: A Guide to Compliance with the RCRA. (2023, July 21). ALS Global.
  • RCRA. (n.d.). Environmental Health and Safety - Case Western Reserve University.
  • What Are the Different Classifications of Hazardous Waste under RCRA? (2025, November 25). Learn.
  • Indazole Env. Fate/Transport. (2025, October 15). EPA.
  • SAFETY DATA SHEET: Indazole-3-carboxylic Acid. (n.d.). TCI Chemicals.
  • Indazole-3-carboxylic acid | C8H6N2O2 | CID 78250. (n.d.). PubChem - NIH.
  • Indazole-3-carboxylic acid-SDS. (2024, October 18). MedChemExpress.

Sources

Personal protective equipment for handling 4-Amino-1H-indazole-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: April 2026

An Essential Guide to Personal Protective Equipment for Handling 4-Amino-1H-indazole-3-carboxylic Acid

As a Senior Application Scientist, it is understood that the foundation of groundbreaking research is a culture of safety. This guide provides essential, immediate safety and logistical information for handling 4-Amino-1H-indazole-3-carboxylic acid. The protocols outlined below are designed to be a self-validating system, ensuring that every step, from preparation to disposal, is grounded in established safety principles.

Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its potential hazards is critical.[1] While specific data for the 4-amino substituted version may be limited, the parent compound, Indazole-3-carboxylic acid, and its analogs provide a strong basis for hazard assessment. The primary risks are associated with its powdered form and irritant properties.

Based on data for structurally similar compounds, 4-Amino-1H-indazole-3-carboxylic acid should be handled as a substance that is hazardous upon ingestion and causes significant irritation to the skin and eyes.[2][3]

Table 1: GHS Hazard Classifications for Structurally Similar Indazole Carboxylic Acids

Hazard Class & CategoryHazard StatementGHS Pictogram
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Irritation (Category 2/2A)H319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity, single exposure (Category 3)H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Source: Synthesized from multiple Safety Data Sheets (SDS) for indazole-3-carboxylic acid and its derivatives.[2][4][5][6]

The causality behind these classifications lies in the chemical's structure as an aromatic carboxylic acid. Such compounds can disrupt cell membranes and proteins upon contact, leading to irritation. As a fine powder, it also presents an inhalation hazard, with particles that can irritate the respiratory tract.

Core Protective Measures: Your PPE Blueprint

A multi-layered approach to personal protection is essential, starting with engineering controls and supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

Before selecting any wearable PPE, exposure must be minimized through environmental controls.[1]

  • Chemical Fume Hood: All weighing and solution preparation activities involving 4-Amino-1H-indazole-3-carboxylic acid powder must be conducted inside a certified chemical fume hood.[7][8] This is the most effective way to control the inhalation of airborne particulates.

  • Ventilated Balance Enclosure: If a fume hood is not feasible for weighing due to air current disturbances, a HEPA-filtered ventilated balance enclosure is a suitable alternative.[8]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound is detailed below. This selection is based on mitigating the risks of skin/eye irritation and accidental ingestion/inhalation.

Table 2: Required PPE for Handling 4-Amino-1H-indazole-3-carboxylic Acid

Protection TypeSpecificationRationale and Best Practices
Eye Protection Chemical Splash Goggles (ANSI Z87.1 or EN166 compliant)Protects against airborne powder and accidental splashes. Goggles provide a full seal around the eyes, which is superior to safety glasses for powder handling.[4][9]
Hand Protection Nitrile GlovesNitrile provides good resistance to a range of chemicals, including acids and solvents, and is effective against powders.[10][11] Always inspect gloves for tears before use and change them immediately if contaminated or every two hours.[12]
Body Protection Fully-Buttoned Laboratory CoatA lab coat protects skin and personal clothing from contamination.[1][13] It should be kept clean and laundered regularly.
Respiratory Protection N95 Dust Mask (or equivalent)Required if weighing outside of a fume hood or ventilated enclosure. This minimizes the risk of inhaling fine particles.[3] Note: Proper fit testing is often required for respirator use.[13]

Operational Protocol: A Step-by-Step Workflow

This protocol ensures that safety is integrated into every stage of the handling process. Designating a specific work area for this chemical is a highly recommended practice.[8][12]

Step 1: Preparation
  • Designate Area: Cordon off and label a specific area within the fume hood for the procedure.[12]

  • Surface Covering: Line the designated work surface with absorbent bench paper to contain any potential spills.[12]

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, containers, solvents) within the fume hood to minimize movement in and out of the controlled area.

  • Don PPE: Put on all required PPE as listed in Table 2, ensuring your lab coat is fully buttoned and goggles are securely fitted.

Step 2: Weighing and Handling the Powder
  • Tare Container: Place a lidded container on the balance and tare it.[8]

  • Transfer in Hood: Move the container into the fume hood. Carefully use a spatula to transfer the 4-Amino-1H-indazole-3-carboxylic acid powder into the container. Avoid pouring directly from the stock bottle to prevent generating dust.[7]

  • Close Container: Securely close the lid on your container.

  • Final Weighing: Move the closed container back to the balance to obtain the final weight.

  • Return to Hood: All subsequent manipulations, such as adding solvents, must be performed inside the fume hood.[8]

Step 3: Cleanup
  • Decontaminate: Wipe down all surfaces and equipment with a towel wetted with a suitable solvent. Never dry-sweep or use a brush, as this can aerosolize the powder.[8]

  • Dispose of Consumables: All disposable items (e.g., weigh paper, bench covers, contaminated gloves) must be placed in a sealed waste bag or container designated for hazardous chemical waste.[8]

  • Doff PPE: Remove PPE in the correct order (gloves first, then lab coat, then goggles). Do not touch your face or personal items with contaminated gloves.

  • Wash Hands: Wash your hands thoroughly with soap and water after removing all PPE.[1][14]

Step 4: Disposal
  • Chemical Waste: The chemical and any solutions must be disposed of in a properly labeled hazardous waste container. Follow all local and institutional regulations for chemical waste disposal.[4]

  • Contaminated PPE: Dispose of used gloves and other contaminated disposable items as hazardous waste.

Workflow for Safe Handling of 4-Amino-1H-indazole-3-carboxylic Acid

The following diagram illustrates the critical decision points and procedural flow for safely handling this powdered chemical.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Cleanup & Disposal Phase prep_start Start: Don Full PPE (Goggles, Nitrile Gloves, Lab Coat) prep_area Designate & Prepare Work Area in Fume Hood prep_start->prep_area weigh Weigh Powder using Tare Method prep_area->weigh dissolve Prepare Solution or Perform Reaction weigh->dissolve decon Wet-Decontaminate Work Area & Equipment dissolve->decon waste Segregate & Dispose of Waste (Chemical & Solid) decon->waste doff Doff PPE Correctly waste->doff wash Wash Hands Thoroughly doff->wash end_node End wash->end_node End of Procedure

Caption: Workflow for handling powdered 4-Amino-1H-indazole-3-carboxylic acid.

Emergency Response

In the event of an exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[4]

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]

By adhering to these scientifically-grounded protocols, you build a framework of safety that protects not only yourself but your entire research team, ensuring that your work can proceed with confidence and integrity.

References

  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. (n.d.).
  • Weighing Hazardous Powders in the Laboratory - Environment, Health & Safety. (n.d.).
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders (and suspensions/solutions). (n.d.).
  • Lab Safety. (n.d.).
  • Toxic Powder Weighing - WCMC EHS. (n.d.).
  • 4-AMino-1H-indazole-3-carboxylic acid — Chemical Substance Information - NextSDS. (n.d.). Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.).
  • Safety Data Sheet - Angene Chemical. (2024, December 16). Retrieved from [Link]

  • Chemical Resistant Gloves: A Guide for Industrial Employers. (2024, August 27). Retrieved from [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.